(-)-Pulegone
Description
Properties
IUPAC Name |
(5S)-5-methyl-2-propan-2-ylidenecyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGWDASTMWDZIW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C)C)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(=C(C)C)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317958 | |
| Record name | (-)-Pulegone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3391-90-0 | |
| Record name | (-)-Pulegone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3391-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pulegone, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Pulegone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Pulegone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PULEGONE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL7Z89M60H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Determination of the Absolute Configuration of (-)-Pulegone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed to definitively establish the absolute configuration of (-)-pulegone. The determination of the precise three-dimensional arrangement of atoms in chiral molecules such as this compound is of paramount importance in the fields of natural product chemistry, pharmacology, and drug development, as stereochemistry often dictates biological activity. The absolute configuration of (+)-pulegone has been established as (R), and consequently, its enantiomer, this compound, possesses the (S) configuration. This guide details the key experimental techniques that have historically been and are currently used to verify this assignment, including chemical correlation, chiroptical methods, and spectroscopic analysis.
Chemical Correlation: A Classic Approach
Chemical correlation is a foundational technique for determining the absolute configuration of a chiral molecule by converting it, through a series of stereochemically unambiguous reactions, into a compound of a known absolute configuration.
A definitive chemical proof for the absolute configuration of this compound involves its oxidative degradation to a known chiral dicarboxylic acid. Ozonolysis, a powerful method for cleaving carbon-carbon double bonds, can be employed to convert this compound into (S)-(-)-3-methyladipic acid. The known (S) configuration of the resulting (-)-3-methyladipic acid directly correlates to the (S) configuration at the chiral center of the starting material, this compound.
Experimental Protocol: Ozonolysis of this compound
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Dissolution: A solution of this compound (1.0 g, 6.57 mmol) in a suitable solvent such as dichloromethane (B109758) (50 mL) is prepared in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a calcium chloride drying tube.
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Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
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Ozonolysis: A stream of ozone gas, generated by an ozone generator, is bubbled through the solution. The reaction progress is monitored by the appearance of a persistent blue color, indicating an excess of ozone.
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Quenching: Once the reaction is complete, the excess ozone is removed by bubbling dry nitrogen gas through the solution.
-
Oxidative Work-up: The ozonide intermediate is decomposed by the addition of an oxidizing agent, typically 30% hydrogen peroxide (10 mL). The mixture is allowed to warm to room temperature and then refluxed for 1 hour to ensure complete oxidation to the dicarboxylic acid.
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Isolation and Purification: After cooling, the reaction mixture is extracted with diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-methyladipic acid.
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Characterization: The product is purified by recrystallization. The specific rotation of the purified (S)-(-)-3-methyladipic acid is measured and compared with the literature value to confirm its identity and enantiomeric purity, thereby establishing the (S) configuration of the original this compound.
Logical Relationship: Chemical Correlation of this compound
(-)-Pulegone: A Comprehensive Technical Guide on its Biochemical and Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Pulegone, a monoterpene ketone found in various mint species, has garnered significant scientific interest due to its diverse biochemical and physiological activities. These range from notable toxicological effects, including hepatotoxicity and potential carcinogenicity, to potential therapeutic applications such as anti-inflammatory and hypotensive properties. This document provides an in-depth technical overview of the core biochemical and physiological effects of this compound, with a focus on its metabolic pathways, mechanisms of action, and toxicological profile. Quantitative data are summarized in structured tables, key experimental methodologies are detailed, and relevant biological pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Biochemical Effects
Metabolic Pathways
The biotransformation of this compound is complex, primarily occurring in the liver and involving several key enzymatic pathways. The metabolic fate of pulegone (B1678340) is a critical determinant of its toxicity, with certain pathways leading to the formation of reactive, toxic metabolites.
The metabolism of pulegone involves three major pathways:
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Hydroxylation: This can occur at various positions on the pulegone molecule, such as C-5 or the methyl groups (C-9 or C-10), followed by conjugation with glucuronic acid or glutathione.[1]
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Reduction: The carbon-carbon double bond can be reduced, leading to the formation of menthone.
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Oxidation and Rearrangement: A predominant pathway involves the allylic oxidation of the isopropylidene substituent to yield 9-hydroxypulegone, which then cyclizes to form menthofuran (B113398).[1] Another pathway involves 5-hydroxylation followed by dehydration to form piperitenone.[1]
Menthofuran is considered a proximate hepatotoxic agent.[2] It can be further metabolized via an epoxide intermediate to form 8-pulegone aldehyde (a γ-ketoenal), which is a reactive metabolite capable of covalently binding to cellular macromolecules.[2]
dot
Enzyme Interactions
This compound and its metabolites interact with various enzyme systems, most notably the cytochrome P450 (CYP450) superfamily.
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CYP450-mediated Metabolism: Several human liver CYP isoforms are involved in the metabolism of pulegone to menthofuran. CYP2E1, CYP1A2, and CYP2C19 have been identified as key enzymes in this conversion.[1]
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Enzyme Inhibition: The metabolite menthofuran has been shown to be a specific inhibitor of CYP2A6 in human liver microsomes.[3]
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Enzyme Inhibition in other pathways: Pulegone has shown inhibitory activity against α-amylase and α-glucosidase, suggesting potential effects on carbohydrate metabolism.
| Enzyme | Interaction | Quantitative Data | Reference |
| CYP2E1 | Metabolism of pulegone to menthofuran | Km: 29 µM, Vmax: 8.4 nmol/min/nmol protein | [1] |
| CYP1A2 | Metabolism of pulegone to menthofuran | Km: 94 µM, Vmax: 2.4 nmol/min/nmol protein | [1] |
| CYP2C19 | Metabolism of pulegone to menthofuran | Km: 31 µM, Vmax: 1.5 nmol/min/nmol protein | [1] |
| CYP2A6 | Inhibition by menthofuran | Specific inactivation | [3] |
| α-amylase | Inhibition | IC50: 149.32 ± 4.16 µg/mL | [4] |
| α-glucosidase | Inhibition | IC50: 108.39 ± 4.08 µg/mL | [4] |
Physiological Effects
Toxicological Profile
The toxicity of this compound is a significant aspect of its physiological effects, with hepatotoxicity being the most prominent.
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Hepatotoxicity: Ingestion of large amounts of pennyroyal oil, which is rich in pulegone, has been associated with severe liver damage, including centrilobular necrosis.[2] The formation of the reactive metabolite, γ-ketoenal, from menthofuran is believed to be the primary cause of this hepatotoxicity through covalent binding to liver proteins.[2]
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Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified pulegone as "possibly carcinogenic to humans" (Group 2B).[5] This is based on studies showing increased incidences of hepatocellular adenoma and hepatoblastoma in mice.[5]
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Urothelial Toxicity: In female rats, oral administration of pulegone has been linked to an increased incidence of urothelial tumors. The proposed mode of action involves urothelial cytotoxicity followed by regenerative cell proliferation.[6]
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Neurotoxicity: High doses of pennyroyal oil have been associated with neurological symptoms such as dizziness and seizures.[7]
| Effect | Species | Dose/Concentration | Key Findings | Reference |
| Hepatotoxicity | Human | >10 mL pennyroyal oil | Coma, seizures, liver and kidney effects | [1] |
| Hepatotoxicity | Rat | 400 mg/kg bw/day (oral) | Decreased liver microsomal cytochrome P450, increased serum ALT | [2] |
| Carcinogenicity | Mouse | - | Increased incidence of hepatocellular adenoma and hepatoblastoma | [5] |
| Urothelial Tumors | Female Rat | 75 or 150 mg/kg bw/day | Increased incidence of urothelial tumors | [6] |
| Acute Oral Toxicity (LD50) | Rat | 470 mg/kg bw | - | [2] |
Potential Therapeutic Effects
Despite its toxicity at high doses, this compound has been investigated for several potential therapeutic applications.
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Anti-inflammatory Effects: Pulegone has been shown to inhibit inflammation by suppressing the NLRP3 inflammasome and reducing the production of pro-inflammatory cytokines.[8] In vitro studies have demonstrated its ability to reduce the secretion of tumor necrosis factor-alpha (TNF-α) from stimulated THP-1 cells.[9]
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Hypotensive Effects: Studies in rats have indicated that pulegone can prevent L-NAME-induced hypertension. This effect appears to be mediated through the activation of muscarinic receptors and the cyclooxygenase pathway.[10]
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Insecticidal Activity: Pulegone is a potent natural insecticide.[11] It has been identified as a positive allosteric modulator of the insect GABA receptor.[12]
| Effect | Model | Key Findings | Reference |
| Anti-inflammatory | LPS-stimulated THP-1 cells | EC50 for TNF-α inhibition: 1.2 ± 0.2 mM | [9] |
| Hypotensive | L-NAME-induced hypertensive rats | Dose-dependent decrease in blood pressure | [10] |
| Insecticidal | - | Positive allosteric modulator of insect GABA receptor | [12] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay (α-amylase and α-glucosidase)
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against α-amylase and α-glucosidase, based on common methodologies.
dot
References
- 1. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PULEGONE AND RELATED SUBSTANCES [inchem.org]
- 3. ec.europa.eu [ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mode of action of pulegone on the urinary bladder of F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Aversive, Anxiolytic-Like, and Verapamil-Sensitive Psychostimulant Effects of Pulegone [jstage.jst.go.jp]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Anti-Hyperalgesic Properties of Menthol and Pulegone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pulegone Prevents Hypertension through Activation of Muscarinic Receptors and Cyclooxygenase Pathway in L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pulegone - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
The Biosynthesis of (-)-Pulegone in Mentha piperita: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of (-)-pulegone in Mentha piperita (peppermint). Pulegone (B1678340) is a key monoterpene intermediate in the biosynthetic pathway of menthol (B31143), the primary component of peppermint essential oil. Understanding the intricacies of pulegone synthesis is crucial for researchers in natural product chemistry, plant biochemistry, and for professionals in the pharmaceutical and flavor industries seeking to modulate the composition of essential oils for improved quality and specific applications.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic process that occurs within the secretory cells of the glandular trichomes on the leaves of Mentha piperita. The pathway begins with the universal precursor of monoterpenes, geranyl diphosphate (B83284) (GPP), and proceeds through a series of cyclization, hydroxylation, oxidation, reduction, and isomerization reactions.
The conversion of GPP to this compound involves the following key enzymatic steps:
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Geranyl Diphosphate (GPP) to (-)-Limonene (B1674923): The pathway is initiated by the cyclization of GPP to the monoterpene olefin, (-)-limonene. This reaction is catalyzed by the enzyme (-)-limonene synthase (LS) .
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(-)-Limonene to (-)-trans-Isopiperitenol (B1216475): The allylic hydroxylation of (-)-limonene at the C3 position is catalyzed by a cytochrome P450 monooxygenase, (-)-limonene-3-hydroxylase (L3OH) , to produce (-)-trans-isopiperitenol.
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(-)-trans-Isopiperitenol to (-)-Isopiperitenone (B1197589): The alcohol (-)-trans-isopiperitenol is then oxidized to the α,β-unsaturated ketone, (-)-isopiperitenone, by the NAD+-dependent dehydrogenase, (-)-trans-isopiperitenol dehydrogenase (IPD) .
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(-)-Isopiperitenone to (+)-cis-Isopulegone: The endocyclic double bond of (-)-isopiperitenone is reduced by (-)-isopiperitenone reductase (IPR) , an NADPH-dependent enzyme, to yield (+)-cis-isopulegone.[1]
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(+)-cis-Isopulegone to (+)-Pulegone: Finally, an isomerization reaction catalyzed by (+)-cis-isopulegone isomerase (IPI) converts (+)-cis-isopulegone to the exocyclic α,β-unsaturated ketone, (+)-pulegone.[1] While this enzyme is a critical part of the pathway, the native enzyme from Mentha piperita has not been fully characterized, and a bacterial homolog is often used in synthetic biology applications.[2]
From (+)-pulegone, the pathway can proceed towards the biosynthesis of menthol via the action of (+)-pulegone reductase or be shunted to form menthofuran (B113398) by menthofuran synthase.
Quantitative Data on Key Biosynthetic Enzymes
The following tables summarize the available kinetic parameters for the key enzymes involved in the conversion of (-)-isopiperitenone to (+)-pulegone in Mentha piperita. This data is essential for understanding the efficiency and substrate affinity of these enzymes.
Table 1: Kinetic Parameters of (-)-Isopiperitenone Reductase (IPR)
| Substrate | Km (µM) | kcat (s-1) | Optimum pH | Reference(s) |
| (-)-Isopiperitenone | 1.0 | 1.3 | 5.5 | [1][3] |
| NADPH | 2.2 | - | 5.5 | [1][3] |
Table 2: Kinetic Parameters of (+)-Pulegone Reductase (PR)
| Substrate | Km (µM) | kcat (s-1) | Vmax (pmol/s) | Optimum pH | Reference(s) |
| (+)-Pulegone | 2.3 | 1.8 | - | 5.0 | [1][3] |
| (+)-Pulegone | 40 | - | 185 | - | [4] |
| NADPH | 6.9 | - | - | 5.0 | [1][3] |
Note: Kinetic data for the native (+)-cis-isopulegone isomerase (IPI) from Mentha piperita is not currently available in the scientific literature.
Quantitative Analysis of Pulegone in Mentha piperita Essential Oil
The concentration of pulegone in peppermint essential oil can vary significantly depending on the cultivar, growing conditions, and harvest time. The following table presents a summary of reported pulegone content from various studies.
Table 3: Pulegone Content in Mentha piperita Essential Oil
| Pulegone (% of total oil) | Analytical Method | Source/Cultivar | Reference(s) |
| 1.12 | GC-FID, GC-MS | Morocco | [5] |
| 0.1 - 13.0 | GC | Various European | [6] |
| 6.9 | Not specified | Not specified | [5] |
| 0.5 - 3.0 | Not specified | Not specified | [7] |
| 2.23 (dried leaves) | GC-MS | Kırşehir, Turkey | [8] |
| 3.41 (fresh leaves) | GC-MS | Kırşehir, Turkey | [8] |
| 10.74 | GC-MS | Not specified | [9] |
| 6.41 | GC/MS | Isfahan, Iran | [6] |
| 3.1 | GC-MS | cv Serebristaya | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.
Enzyme Assays
4.1.1. General Protocol for Reductase Assays (e.g., (-)-Isopiperitenone Reductase, (+)-Pulegone Reductase)
This protocol can be adapted for both IPR and PR by using the appropriate substrate and adjusting the pH to the enzyme's optimum.
1. Enzyme Extraction:
- Isolate glandular trichomes from young Mentha piperita leaves by surface abrasion.
- Homogenize the isolated trichomes in a cold extraction buffer (e.g., 50 mM KH2PO4, pH 7.0, containing 10% glycerol (B35011) and 1 mM DTT).
- Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
- Collect the supernatant containing the soluble enzymes.
2. Reaction Mixture (400 µL total volume):
- 50 mM KH2PO4 buffer (pH adjusted to 5.5 for IPR or 5.0 for PR).
- 10% (v/v) Sorbitol.
- 1 mM DTT.
- 200 µM NADPH.
- 20 µM Substrate ((-)-isopiperitenone for IPR or (+)-pulegone for PR).
- Enzyme extract (the amount should be optimized to ensure linear reaction kinetics).
3. Incubation:
- Initiate the reaction by adding the enzyme extract.
- Incubate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
4. Product Extraction and Analysis:
- Stop the reaction by adding 200 µL of pentane (B18724) and vortexing vigorously.
- Centrifuge to separate the phases.
- Analyze the pentane layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the product.
4.1.2. Assay for (+)-cis-Isopulegone Isomerase (IPI)
Due to the lack of a fully characterized native enzyme, this assay is often performed with crude extracts or with a heterologously expressed bacterial homolog.
1. Enzyme Preparation:
- Prepare a soluble enzyme extract from Mentha piperita glandular trichomes as described for the reductase assays.
2. Reaction Mixture:
- Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM (+)-cis-isopulegone.
- Add the enzyme extract to initiate the reaction.
3. Incubation and Analysis:
- Incubate the reaction at 30°C.
- At various time points, withdraw aliquots and extract with an equal volume of ethyl acetate (B1210297).
- Analyze the ethyl acetate extracts by GC-MS to monitor the formation of (+)-pulegone.
Gene Expression Analysis by qPCR
This protocol outlines the steps for quantifying the transcript levels of genes involved in this compound biosynthesis.
1. RNA Extraction:
- Isolate total RNA from Mentha piperita leaves or glandular trichomes using a suitable plant RNA extraction kit, such as the RNeasy Plant Mini Kit (Qiagen), or a modified CTAB protocol to handle the high levels of polysaccharides and secondary metabolites.
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Assess RNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and by visualizing the integrity of ribosomal RNA bands on an agarose (B213101) gel.
2. cDNA Synthesis:
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
3. qPCR Primer Design:
- Design gene-specific primers for the target genes (e.g., IPR, PR, IPI homolog) and a suitable reference gene (e.g., Actin or Tubulin) using software like Primer3. Primers should be designed to amplify a product of 100-200 bp.
Table 4: Example Primer Sequences for qPCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Accession No. | Reference |
| Pulegone reductase (PR) | CTT CGC ATG GGA AAA CTC GA | ATT CCT CCC ATC CAG CTT GT | EU108701 | [11] |
| Actin | CGA GAC GTT TAA TGC CCC TG | ATC GAG ACG GAG GAT TGC AT | KR082011 | [11] |
4. qPCR Reaction and Analysis:
- Perform qPCR using a SYBR Green-based master mix in a real-time PCR system.
- A typical reaction includes cDNA template, forward and reverse primers, and SYBR Green master mix.
- Use a thermal cycling program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
GC-MS Analysis of Essential Oil Composition
This protocol details the analysis of the chemical composition of peppermint essential oil, with a focus on quantifying this compound.
1. Essential Oil Extraction:
- Extract the essential oil from fresh or dried Mentha piperita leaves by hydrodistillation using a Clevenger-type apparatus for 3 hours.
- Dry the collected oil over anhydrous sodium sulfate (B86663) and store at 4°C in a sealed, dark vial.
2. Sample Preparation:
- Dilute the essential oil in a suitable solvent, such as hexane (B92381) or dichloromethane (B109758) (e.g., 1% v/v), for GC-MS analysis.
3. GC-MS Conditions:
- Gas Chromatograph: Agilent 7890A or similar.
- Mass Spectrometer: Agilent 5975C or similar.
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar column like DB-WAX for better separation of some components.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 240°C at a rate of 3°C/minute, and hold for 5 minutes.
- MSD Conditions: Ion source temperature 230°C, quadrupole temperature 150°C, electron impact (EI) mode at 70 eV, scan range 40-400 amu.
4. Compound Identification and Quantification:
- Identify the components by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with published values.
- Quantify the relative percentage of each component by integrating the peak areas in the total ion chromatogram.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway from Geranyl Diphosphate to (+)-Pulegone in Mentha piperita.
Experimental Workflow for Enzyme Activity Assay
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aensiweb.com [aensiweb.com]
- 6. researchgate.net [researchgate.net]
- 7. Mentha piperita | Encyclopedia MDPI [encyclopedia.pub]
- 8. Pulegone | 927 Publications | 7556 Citations | Top Authors | Related Topics [scispace.com]
- 9. Chemical Composition, Antioxidant Activity, and Multivariate Analysis of Four Moroccan Essential Oils: Mentha piperita, Mentha pulegium, Thymus serpyllum, and Thymus zygis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Pulegone chiroptical properties and circular dichroism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pulegone is a naturally occurring chiral monoterpene and a constituent of various essential oils. Its stereochemistry plays a crucial role in its biological activity and sensory properties. Understanding the chiroptical properties of this compound, particularly its response to circularly polarized light, is fundamental for its characterization, stereochemical analysis, and in the context of its interactions within biological systems. This technical guide provides an in-depth overview of the chiroptical properties of this compound, with a focus on circular dichroism (CD) and optical rotatory dispersion (ORD).
Core Concepts in Chiroptical Spectroscopy
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. The two primary methods are:
-
Optical Rotatory Dispersion (ORD): This technique measures the variation of the angle of optical rotation as a function of the wavelength of plane-polarized light. A rapid change in rotation in the vicinity of an absorption band is known as a Cotton effect.
-
Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in molar absorptivity (Δε) or molar ellipticity ([θ]) against wavelength.
For enantiomers, such as (+)- and this compound, the ORD and CD spectra are mirror images of each other.
Chiroptical Properties of this compound
The chiroptical properties of pulegone (B1678340) are dominated by the electronic transitions of its α,β-unsaturated ketone chromophore. The key transitions are the n→π* and π→π* transitions of the carbonyl group.
Circular Dichroism (CD) Spectroscopy
The CD spectrum of this compound is characterized by a negative Cotton effect associated with the n→π* electronic transition of the carbonyl chromophore. This is in contrast to its enantiomer, (+)-pulegone, which exhibits a positive Cotton effect. The sign and magnitude of the Cotton effect are sensitive to the conformation of the cyclohexenone ring and the spatial arrangement of the atoms relative to the carbonyl group.
The conformational equilibrium of the cyclohexenone ring in pulegone influences its CD spectrum. This equilibrium can be affected by factors such as temperature and the solvent used for the measurement.
Optical Rotatory Dispersion (ORD)
The ORD curve of this compound displays a complex pattern corresponding to its CD spectrum, exhibiting a trough at a longer wavelength and a peak at a shorter wavelength, which is characteristic of a negative Cotton effect.
Quantitative Chiroptical Data
| Chiroptical Property | (+)-Pulegone | This compound (inferred) | Wavelength/Conditions |
| Specific Optical Rotation | +21° | -21° | 20 °C, D-line of sodium |
| +28.2° | -28.2° | 20 °C, 546 nm | |
| Circular Dichroism (n→π* transition) | Positive Cotton Effect | Negative Cotton Effect | ~320-350 nm |
Note: The exact molar ellipticity values for the n→π* transition of this compound are not specified in the searched literature. However, the qualitative description of a negative Cotton effect is consistently supported.
Experimental Protocols
Measurement of Circular Dichroism Spectrum of this compound
This protocol outlines the general steps for acquiring the CD spectrum of a volatile monoterpene like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a solvent that is transparent in the wavelength range of interest (typically 190-400 nm for the n→π* and π→π* transitions). Spectroscopic grade hexane (B92381) or ethanol (B145695) are common choices. The solvent should also be compatible with the sample and not induce any chemical changes.
-
Concentration: Prepare a dilute solution of this compound. The optimal concentration will depend on the path length of the cuvette and the molar absorptivity of the chromophore. A starting concentration in the range of 0.1 to 1.0 mg/mL is often appropriate. The absorbance of the sample in the region of interest should ideally be between 0.5 and 1.5 AU for optimal signal-to-noise ratio.
-
Cuvette: Use a quartz cuvette with a known path length (e.g., 1 mm or 10 mm). Ensure the cuvette is scrupulously clean to avoid interfering signals.
2. Instrumentation and Data Acquisition:
-
Spectropolarimeter: Utilize a calibrated circular dichroism spectropolarimeter.
-
Instrument Purging: Purge the instrument with high-purity nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Baseline Correction: Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample. This baseline will be subtracted from the sample spectrum.
-
Spectral Parameters:
-
Wavelength Range: Scan from a longer wavelength (e.g., 400 nm) to a shorter wavelength (e.g., 200 nm).
-
Scanning Speed: A typical scanning speed is 50-100 nm/min.
-
Bandwidth: Use an appropriate spectral bandwidth, often 1.0 nm.
-
Response Time/Integration Time: Set an appropriate response time (e.g., 1-2 seconds) to achieve a good signal-to-noise ratio.
-
Accumulations: To improve the signal-to-noise ratio, multiple scans (e.g., 3-5) can be accumulated and averaged.
-
-
Sample Measurement: Carefully fill the cuvette with the this compound solution, ensuring no air bubbles are present in the light path. Place the cuvette in the sample holder and acquire the CD spectrum.
3. Data Processing:
-
Baseline Subtraction: Subtract the solvent baseline spectrum from the raw sample spectrum.
-
Conversion to Molar Ellipticity: Convert the measured ellipticity (in millidegrees) to molar ellipticity ([θ]) using the following equation:
[θ] = (θ * MW) / (c * l * 10)
where:
-
[θ] is the molar ellipticity in deg·cm²/dmol
-
θ is the observed ellipticity in degrees
-
MW is the molecular weight of this compound (152.23 g/mol )
-
c is the concentration in g/mL
-
l is the path length of the cuvette in cm
-
Visualizations
Caption: Relationship between this compound's structure and its chiroptical properties.
Caption: Experimental workflow for Circular Dichroism measurement of this compound.
Conclusion
The chiroptical properties of this compound, particularly its characteristic negative Cotton effect in the circular dichroism spectrum, are a direct consequence of its chiral structure and the presence of the α,β-unsaturated ketone chromophore. These properties are invaluable for its stereochemical identification and for studying its conformational behavior in different environments. The detailed experimental protocol provided in this guide serves as a foundation for researchers to obtain high-quality and reproducible chiroptical data for this compound and related chiral monoterpenes.
(-)-Pulegone: A Technical Guide to its Discovery, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Pulegone, a naturally occurring monoterpene ketone, has a rich history intertwined with traditional medicine and the development of organic chemistry. Predominantly found in the essential oils of plants from the Lamiaceae family, such as pennyroyal (Mentha pulegium) and peppermint (Mentha piperita), its study has evolved from rudimentary extraction to sophisticated spectroscopic analysis and biosynthetic pathway elucidation. This guide provides an in-depth overview of the historical background of this compound, its physicochemical properties, detailed experimental protocols for its isolation and characterization, and a visualization of its biosynthetic pathway.
Discovery and Historical Background
The history of pulegone (B1678340) is deeply rooted in the use of medicinal plants. For centuries, pennyroyal, a primary source of pulegone, was used in traditional and folk medicine, often as an abortifacient and for regulating menstruation.[1] The scientific investigation into the chemical constituents of such plants began in earnest in the 19th century with the rise of organic chemistry.
While the exact first isolation and naming of pulegone are not definitively documented in readily available historical records, the systematic study of terpenes, the class of compounds to which pulegone belongs, was pioneered by chemists like Otto Wallach in the late 19th century.[2][3] Wallach's work on classifying terpenes based on their chemical structures laid the foundation for understanding compounds like pulegone.[2][3] The structural elucidation of terpenes was a significant challenge for early organic chemists, who relied on techniques such as elemental analysis, determination of molecular weight by boiling point elevation or freezing point depression, and chemical degradation studies.
The advancement of flavor chemistry in the late 19th and early 20th centuries by chemists such as Ferdinand Tiemann and Friedrich-Wilhelm Semmler also contributed to the knowledge of compounds like pulegone, which are key components of many aromatic essential oils.[4] It was through the collective efforts of many such scientists that the chemical structure and properties of pulegone were gradually uncovered, moving from its use in traditional remedies to its characterization as a distinct chemical entity.
Physicochemical Properties of this compound
This compound is a colorless to pale yellow oily liquid with a characteristic minty, camphor-like odor.[5] The (R)-(+)-enantiomer is the most abundant in nature.[6] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₆O | [5] |
| Molar Mass | 152.23 g/mol | [5][7] |
| Appearance | Colorless to pale yellow oil | [5] |
| Odor | Minty, camphoraceous | [7] |
| Density | 0.9346 g/cm³ at 20 °C | [5] |
| Boiling Point | 224 °C | [5][7] |
| Melting Point | < 25 °C | [7] |
| Specific Rotation ([α]D) | +22.5° to +23.5° | |
| Refractive Index (nD20) | 1.485 - 1.489 | |
| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform (B151607) | [5][7] |
| Natural Abundance | Pennyroyal oil (up to 90%), Peppermint oil (1-4%) | [6] |
Biosynthesis of this compound
This compound is synthesized in plants through the isoprenoid pathway. The biosynthesis begins with the formation of the C10 precursor, geranyl diphosphate (B83284) (GPP), from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). A series of enzymatic reactions then converts GPP to this compound.
Caption: Biosynthetic pathway of this compound in Mentha species.
Experimental Protocols
Isolation of this compound by Steam Distillation
This protocol describes the isolation of essential oil rich in this compound from pennyroyal (Mentha pulegium).
Materials:
-
Fresh or dried pennyroyal leaves and flowering tops
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiving flask)
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Preparation: Weigh the plant material and place it in the biomass flask of the steam distillation apparatus.
-
Assembly: Assemble the steam distillation apparatus, ensuring all joints are properly sealed. Fill the boiling flask with distilled water to about two-thirds of its volume.
-
Distillation: Heat the boiling flask to generate steam, which will pass through the plant material, carrying the volatile essential oils.
-
Condensation: The steam and essential oil vapor will travel to the condenser, where they will be cooled and condensed back into a liquid.
-
Collection: Collect the distillate, which will be a biphasic mixture of water (hydrosol) and the less dense essential oil, in the receiving flask.
-
Separation: Transfer the distillate to a separatory funnel and allow the layers to separate. Drain the lower aqueous layer and collect the upper essential oil layer.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Solvent Removal: If a co-distillation with an organic solvent was performed, remove the solvent using a rotary evaporator under reduced pressure.
-
Storage: Store the purified essential oil in a sealed, dark glass vial at 4°C.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the isolated essential oil to identify and quantify this compound.
Materials:
-
Isolated essential oil sample
-
Dichloromethane or other suitable solvent
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., DB-5 or HP-5MS)
-
Helium (carrier gas)
-
This compound standard
Procedure:
-
Sample Preparation: Prepare a dilute solution of the essential oil in the chosen solvent (e.g., 1% v/v).
-
GC-MS Instrument Setup:
-
Set the injector temperature (e.g., 250°C).
-
Program the oven temperature. A typical program might be: initial temperature of 60°C for 2 minutes, then ramp at 3°C/minute to 240°C, and hold for 5 minutes.
-
Set the carrier gas (Helium) flow rate (e.g., 1 mL/min).
-
Set the MS parameters: scan range (e.g., 40-400 m/z), ion source temperature (e.g., 230°C), and ionization energy (70 eV).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Identification: Identify the this compound peak by comparing its retention time and mass spectrum with that of a pure standard and with mass spectral libraries (e.g., NIST).
-
Quantification: Determine the relative percentage of this compound in the essential oil by peak area normalization. For absolute quantification, a calibration curve using the this compound standard is required.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ¹H and ¹³C NMR for the structural confirmation of isolated this compound.
Materials:
-
Purified this compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified this compound in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum.
-
Expected chemical shifts (δ) in ppm: characteristic signals for the methyl groups, the vinylic protons, and the protons of the cyclohexenone ring.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum.
-
Expected chemical shifts (δ) in ppm: signals corresponding to the carbonyl carbon, the olefinic carbons, and the aliphatic carbons of the ring and the isopropylidene group.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants (in ¹H NMR), and the number of signals to confirm the structure of this compound. Comparison with literature data is essential for confirmation.
Logical Relationships in Pulegone Analysis
The following diagram illustrates the logical workflow for the isolation and characterization of this compound.
Caption: Workflow for the isolation and analysis of this compound.
Conclusion
This compound remains a molecule of significant interest due to its historical use, biological activities, and importance as a chiral building block in organic synthesis. The methodologies for its study have evolved from classical chemical techniques to powerful modern analytical methods, providing a deeper understanding of its properties and biological roles. This guide serves as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a solid foundation for further investigation into this fascinating monoterpene.
References
- 1. muzablends.com [muzablends.com]
- 2. highfallshemp.com [highfallshemp.com]
- 3. jm-distro.com [jm-distro.com]
- 4. Veilchenduft, ectopic olfactory receptors and endogenous volatile compounds: Who was Paul Krüger (1859-1916)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pulegone - Wikipedia [en.wikipedia.org]
- 6. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
(-)-Pulegone enantiomeric purity and analysis
An In-depth Technical Guide to the Enantiomeric Purity and Analysis of (-)-Pulegone
Introduction
Pulegone (B1678340) is a naturally occurring monoterpenoid ketone found in the essential oils of various plants, notably in the Lamiaceae family, which includes pennyroyal (Mentha pulegium), peppermint (Mentha × piperita), and catnip (Nepeta cataria).[1] It exists as two enantiomers: (R)-(+)-pulegone and (S)-(-)-pulegone. The enantiomeric composition of pulegone is of significant interest to the pharmaceutical, food, and fragrance industries due to the differing biological, toxicological, and sensory properties of each stereoisomer.
The (R)-(+)-enantiomer is the more commonly occurring and studied form.[2] Research has shown that the enantiomers exhibit different levels of toxicity. For instance, S-(-)-pulegone was found to be significantly less hepatotoxic in mice compared to its R-(+)-pulegone counterpart.[2][3] This differential toxicity underscores the critical need for accurate and robust analytical methods to determine the enantiomeric purity of pulegone in raw materials and finished products. The metabolic activation of pulegone to menthofuran (B113398) is considered a key pathway contributing to its toxicity.[3][4]
This technical guide provides a comprehensive overview of the methods used for the analysis of this compound's enantiomeric purity, detailed experimental protocols, and a summary of reported quantitative data. It is intended for researchers, scientists, and drug development professionals working with this compound.
Data Presentation: Enantiomeric Purity and Analytical Methods
The enantiomeric purity of pulegone can vary significantly depending on its natural source. Furthermore, different analytical techniques offer the necessary resolution to separate and quantify these enantiomers. The following tables summarize reported purity values and the parameters for the most common analytical method, chiral gas chromatography.
Table 1: Enantiomeric Purity of (+)-Pulegone in Various Essential Oils
| Plant Source | Reported Enantiomeric Purity of (+)-Pulegone | Reference |
| Mentha piperita L. | 95–100% | [5] |
| Mentha longifolia (L.) Huds. | 95–100% | [5] |
| Micromeria fruticosa (L.) Druce | 95–100% | [5] |
| Calamintha nepeta (L.) Savi | 95–100% | [5] |
Note: Data for the enantiomeric purity of this compound is less commonly reported in isolation, as the (+)-enantiomer is more abundant in the cited sources.
Table 2: Analytical Parameters for Chiral Gas Chromatography (GC) of Pulegone Enantiomers
| Parameter | Description | Reference |
| Technique | Enantioselective Multidimensional Gas Chromatography (MDGC) | [6][7][8] |
| Chiral Column | Cyclodex B Capillary Column | [6] |
| Carrier Gas | Helium | [6] |
| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) | [6][7][8] |
| Linear Range | 0.5–25 mg/L | [6][7][8] |
| Detection Limit | ~5 mg/L for each enantiomer | [6][7][8] |
| Repeatability (RSD) | 0.2% (Peak Height) | [6][7][8] |
Experimental Protocols
Accurate determination of enantiomeric purity requires meticulous sample preparation and validated analytical methods.
Sample Preparation: Simultaneous Distillation-Extraction (SDE)
For complex matrices such as mint-flavored foods (syrups, candies, chewing gum) or dried plant materials, a robust extraction method is necessary to isolate the volatile pulegone.[6][7][8] The SDE technique using a Likens-Nickerson apparatus is highly effective.[6][7][8]
Protocol:
-
Apparatus: Assemble a Likens-Nickerson simultaneous distillation-extraction (SDE) unit.
-
Sample Preparation: Homogenize the solid or liquid sample. For solid samples, mix with distilled water in the sample flask.
-
Solvent: Add a suitable extraction solvent, such as dichloromethane, to the solvent flask.[6][7][8]
-
Extraction: Heat both flasks. The steam from the sample flask and the vapor from the solvent flask will mix in the condenser. As they condense, the aqueous and organic layers separate, with the extracted volatile compounds (including pulegone) partitioning into the organic solvent.
-
Duration: Continue the SDE process for a sufficient time (e.g., 1-2 hours) to ensure complete extraction.
-
Concentration: After extraction, carefully collect the organic solvent. If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume before analysis. Spiked samples have shown recovery rates ranging from 95% to 106% using this method.[6][7][8]
Chiral Gas Chromatography (GC) Analysis
Chiral GC is the most widely reported method for separating and quantifying pulegone enantiomers.[5][6] Enantioselective multidimensional gas chromatography (MDGC) is often employed for complex samples.[6][7][8]
Protocol:
-
Instrumentation: A gas chromatograph equipped with a chiral capillary column and an appropriate detector (FID or MS).
-
Chiral Column: A column with a chiral stationary phase is essential. A Cyclodex B column is commonly used for pulegone enantiomers.[6]
-
Injection: Inject 1-2 µL of the prepared extract into the GC inlet, typically in split mode.
-
Carrier Gas: Use high-purity helium as the carrier gas with a programmed pressure or flow rate.[6]
-
Oven Temperature Program:
-
Initial Temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 2-5°C/min to a final temperature of 200-220°C.
-
Final Hold: Hold at the final temperature for 5-10 minutes. (Note: The exact program should be optimized for the specific column and instrument.)
-
-
Detection:
-
FID: Provides quantitative data based on peak area.
-
MS: Provides both quantitative data and mass spectral information for compound identification.[6]
-
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers:
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While GC is the primary method for enantiomeric separation, ¹H NMR is a powerful tool for the structural confirmation and quantification of total pulegone content in samples like essential oils and food extracts.[9][10]
Protocol for Quantification:
-
Solvent Selection: A mixture of methanol-d₄ and chloroform-d₁ (1:1, v/v) has been identified as an effective solvent for resolving pulegone signals away from interfering signals from other matrix components.[9][10]
-
Sample Preparation: Dissolve a precisely weighed amount of the essential oil or extract in the chosen deuterated solvent mixture.
-
Internal Standard: Add a known amount of an internal standard (e.g., p-xylene) for accurate quantification.
-
Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Integrate the characteristic signals of pulegone (e.g., the doublet at δH = 1.81 ppm or the dt at δH = 2.74 ppm) and the signal of the internal standard.[9] Calculate the concentration of pulegone based on the relative integrals and known concentration of the standard.
Note: To determine enantiomeric excess using NMR, a chiral derivatizing agent or a chiral solvating agent must be added to the sample. This induces a chemical shift difference between the signals of the two enantiomers, allowing for their integration and the calculation of the enantiomeric ratio.[11]
Visualizations: Workflows and Pathways
Caption: Workflow for the chiral GC analysis of pulegone.
Caption: Metabolic pathway of (R)-(+)-pulegone to toxic metabolites.
References
- 1. Pulegone - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. PULEGONE AND RELATED SUBSTANCES [inchem.org]
- 4. ec.europa.eu [ec.europa.eu]
- 5. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NMR Analysis of Pulegone in Food Products [publikationen.bibliothek.kit.edu]
- 11. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating (-)-Pulegone from Pennyroyal Oil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Pulegone, a monoterpene ketone, is the principal constituent of pennyroyal (Mentha pulegium) essential oil.[1][2] This compound is of significant interest to the pharmaceutical and flavor industries due to its characteristic minty aroma and potential biological activities. This technical guide provides a comprehensive overview of the isolation of this compound from pennyroyal oil, detailing the extraction of the essential oil from the plant material, the purification of this compound, and the analytical methods for its quantification. The methodologies presented are compiled from various scientific sources to ensure a thorough and practical approach for laboratory and industrial applications.
Introduction
Pennyroyal (Mentha pulegium L.) is an aromatic herb belonging to the Lamiaceae family.[3] The essential oil derived from its aerial parts is rich in monoterpenoids, with this compound being the most abundant component, often comprising 70-90% of the oil.[4] The high concentration of this specific chiral molecule makes pennyroyal oil a primary natural source for its isolation. This guide outlines the critical steps involved in obtaining pure this compound, from the initial extraction of the essential oil to its final purification and characterization.
Extraction of Pennyroyal Essential Oil
The primary method for extracting essential oil from pennyroyal is through distillation, with steam distillation and hydrodistillation being the most common techniques.[5][6]
Plant Material Preparation
Freshly harvested aerial parts (leaves and flowering tops) of Mentha pulegium should be air-dried in a shaded, well-ventilated area to reduce the water content, which can concentrate the essential oil.[7]
Experimental Protocol: Steam Distillation
Steam distillation is a widely used method that allows for the extraction of volatile compounds at temperatures below their boiling points, thus minimizing thermal degradation.[8][9]
Apparatus:
-
Steam generator
-
Distillation flask (still)
-
Condenser
-
Receiving vessel (e.g., Florentine flask or separatory funnel)
Procedure:
-
Place the dried and crushed pennyroyal plant material into the distillation flask.
-
Generate steam in a separate flask and pass it through the plant material.
-
The steam will carry the volatile essential oil components.
-
The mixture of steam and essential oil vapor is then passed through a condenser.
-
The cooled liquid (hydrosol and essential oil) is collected in a receiving vessel.
-
Due to its lower density and immiscibility with water, the essential oil will form a layer on top of the hydrosol and can be separated.[7]
-
The collected essential oil should be dried over anhydrous sodium sulfate (B86663) to remove any residual water.
Experimental Protocol: Hydrodistillation
In hydrodistillation, the plant material is in direct contact with boiling water.[5]
Apparatus:
-
Clevenger-type apparatus
-
Round-bottom flask
-
Heating mantle
Procedure:
-
Place the dried plant material in a round-bottom flask and add sufficient water to cover it.
-
Heat the flask using a heating mantle to boil the water.
-
The steam and volatilized essential oil will rise and be condensed in the Clevenger apparatus.
-
The condensed liquid collects in a graduated tube, where the oil separates from the aqueous layer.
-
The essential oil can be collected directly from the apparatus.
-
Dry the collected oil over anhydrous sodium sulfate.
Purification of this compound
The crude pennyroyal oil, although rich in pulegone (B1678340), contains other minor components. Further purification is necessary to isolate this compound with high purity.
Fractional Distillation
Fractional distillation is an effective technique for separating compounds with different boiling points.[10][11] Pulegone has a boiling point of approximately 224 °C at atmospheric pressure.[12]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Vacuum source (optional, for reduced pressure distillation)
Procedure:
-
Place the crude pennyroyal oil in the round-bottom flask.
-
Set up the fractional distillation apparatus. For high-boiling compounds like pulegone, distillation under reduced pressure is recommended to lower the boiling point and prevent degradation.
-
Gradually heat the oil. The vapor will rise through the fractionating column, where a series of condensations and vaporizations will enrich the vapor with the more volatile components first.
-
Monitor the temperature at the top of the column. Collect the fractions that distill over at the boiling point of pulegone at the given pressure.
-
The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography.
Flash Column Chromatography
For obtaining highly pure this compound, flash column chromatography is a suitable method.[4]
Apparatus:
-
Glass column
-
Silica (B1680970) gel (stationary phase)
-
Solvent system (mobile phase)
-
Collection tubes
Procedure:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Dissolve the pulegone-rich fraction from distillation in a minimal amount of the non-polar solvent and load it onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Collect the eluting fractions in separate tubes.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing pure pulegone.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Analytical Quantification
Accurate quantification of this compound in the essential oil and purified fractions is crucial. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard analytical method.[13][14]
GC-MS and GC-FID Analysis
Instrumentation:
-
Gas chromatograph
-
Mass spectrometer or Flame Ionization Detector
-
Capillary column (e.g., HP-5MS, DB-WAX)[15]
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: Initial temperature of 50-60 °C, ramped up to 220-250 °C at a rate of 2-4 °C/min.[15]
-
Detector Temperature (FID): 280 °C
The identification of pulegone is achieved by comparing its retention time and mass spectrum with that of a pure standard. Quantification is performed by creating a calibration curve with known concentrations of a pulegone standard.
Data Presentation
Table 1: Reported Yield and this compound Content in Pennyroyal (Mentha pulegium) Essential Oil
| Geographical Origin | Extraction Method | Essential Oil Yield (%) | This compound Content (%) | Reference |
| Southern Iran | Hydrodistillation | 0.6 (v/w) | 46.18 | [16] |
| Portugal | Hydrodistillation | 0.9 | 23.2 | [17] |
| Brazil | Hydrodistillation | Not specified | 80.55 | [13] |
| Algeria | Hydrodistillation | 0.204 | 74.81 | [18] |
| Algeria | Steam Distillation | 0.2 | Not specified | [19] |
| Morocco | Hydrodistillation | 1.66 | 6.45 | [20] |
| Not Specified | Steam Distillation | ~1 (by dry weight) | Not specified | [4] |
Table 2: Key Parameters for GC Analysis of this compound
| Parameter | GC-MS | GC-FID | Reference |
| Column | DB-WAX ultra-inert (60 m x 0.25 mm x 0.5 µm) | DB-WAX ultra-inert (60 m x 0.25 mm x 0.5 µm) | [15] |
| Injector Temperature | 250 °C | 250 °C | [13] |
| Oven Program | 50°C (6 min), 2°C/min to 190°C, 4°C/min to 220°C (10 min), 4°C/min to 250°C (10 min) | 40°C (3 min), 3°C/min to 240°C (5 min) | [13][15] |
| Carrier Gas | Helium | Helium or Nitrogen | [13][15] |
| Detector Temperature | N/A | 280 °C | [13] |
Visualized Workflows
Caption: Overall workflow for the isolation and analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Expediting multiple biological properties of main bioactive compounds of Mentha pulegium L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of the Potential Bioactivities of Pennyroyal (Mentha pulegium L.) Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 6. theplantguru.com [theplantguru.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. engineering.iastate.edu [engineering.iastate.edu]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. NMR Analysis of Pulegone in Food Products [publikationen.bibliothek.kit.edu]
- 13. sevenpubl.com.br [sevenpubl.com.br]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Screening of the Potential Bioactivities of Pennyroyal (Mentha pulegium L.) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Essential oil composition of Pennyroyal (Mentha pulegium L.) from Southern Iran [journals.iau.ir]
- 17. ihmtweb.ihmt.unl.pt [ihmtweb.ihmt.unl.pt]
- 18. Effect of Extraction Methods on Polyphenols, Flavonoids, Mineral Elements, and Biological Activities of Essential Oil and Extracts of Mentha pulegium L - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]
(-)-Pulegone mechanism of action in biological systems
An In-Depth Technical Guide to the Mechanism of Action of (-)-Pulegone in Biological Systems
Executive Summary
This compound is a naturally occurring monoterpenoid ketone found predominantly in the essential oils of plants from the Lamiaceae family, such as pennyroyal (Mentha pulegium)[1][2][3]. While historically used in traditional medicine and as a flavoring agent, its biological activity is multifaceted and complex, exhibiting both therapeutic potential and significant toxicity depending on the dose and metabolic context[3][4]. This document provides a comprehensive technical overview of the known mechanisms of action of this compound, targeting researchers, scientists, and professionals in drug development. We will explore its metabolic bioactivation leading to toxicity, its anti-inflammatory and neuropharmacological activities, cardiovascular effects, and insecticidal properties. The information is supplemented with quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate a deeper understanding of this compound's interactions with biological systems.
Metabolism and Bioactivation: The Basis of Toxicity
The primary mechanism dictating pulegone's toxicity involves its metabolic bioactivation by cytochrome P450 (CYP) enzymes in the liver into reactive, toxic metabolites[5][6].
Metabolic Pathways
The metabolism of pulegone (B1678340) proceeds via three main pathways[7]:
-
Allylic Hydroxylation: The isopropylidene group is oxidized to form 9-hydroxypulegone, which subsequently cyclizes to create the proximate hepatotoxin, menthofuran[6][7][8].
-
Ring Oxidation and Dehydration: The tertiary carbon at C-5 is hydroxylated to 5-hydroxypulegone. This intermediate then dehydrates to form piperitenone, another significant metabolite that can undergo further oxidation[6][7][8].
-
Reduction and Conjugation: Pulegone can be reduced to pulegol (B3191241) or conjugated with glutathione (B108866), which are generally considered detoxification pathways[4][7].
The conversion to menthofuran (B113398) is the most critical pathway for toxicity. Menthofuran is further oxidized by CYP enzymes, forming a highly reactive γ-ketoenal (also known as 8-pulegone aldehyde), which is considered the ultimate toxic agent responsible for cellular damage[6][8]. This reactive metabolite can bind to cellular macromolecules, leading to protein adduct formation, glutathione depletion, and oxidative stress, culminating in centrilobular hepatic necrosis[5][6][7].
Role of Cytochrome P450 Enzymes
Several human liver CYP enzymes are responsible for the bioactivation of pulegone. Studies have shown that CYP2E1, CYP1A2, and CYP2C19 are the primary enzymes that metabolize pulegone to menthofuran[4][7].
Quantitative Data on Pulegone Metabolism
| Parameter | CYP1A2 | CYP2C19 | CYP2E1 | Reference |
| Km | 94 mM | 31 µM | 29 µM | [7] |
| Vmax | 2.4 nmol/min/nmol | 1.5 nmol/min/nmol | 8.4 nmol/min/nmol | [7] |
Table 1: Kinetic parameters for the metabolism of pulegone to menthofuran by human CYP enzymes.
Anti-inflammatory Mechanisms
This compound exhibits significant anti-inflammatory properties through the modulation of several key signaling pathways and the suppression of inflammatory mediators.
Inhibition of NF-κB and MAPK Signaling
Research has demonstrated that pulegone can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two critical enzymes in the inflammatory cascade. This inhibition is achieved through the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[1]. By suppressing these pathways, pulegone effectively reduces the production of pro-inflammatory cytokines and mediators.
Suppression of the NLRP3 Inflammasome
Pulegone has been shown to exert anti-inflammatory effects by directly targeting the NLR family pyrin domain containing 3 (NLRP3) inflammasome[4][9]. In experimental models of sepsis, pulegone administration led to a reduced expression of key inflammasome components, including ASC, NLRP3, and Caspase-1. This resulted in a significant decrease in the serum levels of mature pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18)[9].
Quantitative Data on Anti-inflammatory Activity
| Parameter | Value | Cell Line | Assay | Reference |
| Anti-inflammatory EC50 | 1.2 ± 0.2 mM | THP-1 | TNF-α secretion | [10] |
| Cytotoxicity EC50 | 6.6 ± 0.3 mM | THP-1 | Cytotoxicity | [10] |
Table 2: In vitro anti-inflammatory and cytotoxic effects of pulegone.
Neuropharmacological and Sensory Mechanisms
This compound interacts with several targets within the nervous system, explaining its central depressant, analgesic, and insecticidal effects.
Cholinesterase Inhibition
Pulegone acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). In vitro studies indicate that it is significantly more selective for BuChE over AChE[1][11]. This inhibitory action is a key component of its insecticidal properties and may contribute to its effects on the central nervous system[11][12].
GABA-A Receptor Modulation
In mammalian systems, this compound functions as a non-competitive antagonist of GABA-A receptors, inhibiting currents induced by the neurotransmitter GABA[1]. This action may underlie its observed convulsant effects at high doses. Conversely, in insect systems, pulegone has been identified as a positive allosteric modulator of the GABA receptor, contributing to its neurotoxicity in insects[13].
Interaction with TRP Channels
Pulegone modulates the activity of Transient Receptor Potential (TRP) channels, which are involved in sensory perception. In avian sensory neurons, pulegone activates both TRP Ankyrin 1 (TRPA1) and TRP Melastatin 8 (TRPM8) channels[14]. The activation of the nociceptive TRPA1 channel is believed to be the molecular basis for its repellent action in birds[14].
Quantitative Data on Cholinesterase Inhibition
| Enzyme | IC50 (µg/mL) | IC50 (Molar) | Reference |
| Butyrylcholinesterase (BuChE) | 10.64 | 70 µM | [11] |
| Acetylcholinesterase (AChE) | 1368 | 9 mM | [11] |
Table 3: In vitro inhibitory activity of pulegone against cholinesterases.
Cardiovascular and Insecticidal Effects
Cardiovascular Mechanism of Action
Studies in hypertensive rat models show that pulegone can prevent hypertension, demonstrating a hypotensive effect. This action is mediated through the activation of muscarinic receptors and the cyclooxygenase (COX) pathway[15][16]. Additionally, pulegone exhibits a negative inotropic effect on the heart, which is attributed to the inhibition of L-type Ca2+ channels in ventricular myocytes[17].
Insecticidal Mechanism of Action
The insecticidal activity of this compound is primarily due to its neurotoxic effects. As discussed, it inhibits acetylcholinesterase, leading to an accumulation of acetylcholine at the synapse and causing hyperexcitation, paralysis, and death[12]. Its modulation of insect GABA receptors further contributes to its potent insecticidal profile[13].
Quantitative Data on Insecticidal Activity
| Organism | LD50 | Reference |
| Legume Bruchids | 61.6 - 74.4 mg/g | [18] |
| Aphis spiraecola | 107.6 µL/mL (EO with 61% pulegone) | [19] |
Table 4: Insecticidal activity of pulegone and pulegone-rich essential oils.
Experimental Protocols
Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is used to determine AChE and BuChE inhibitory activity.
-
Reagents: Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), Tris-HCl buffer, and the respective enzyme (AChE or BuChE).
-
Procedure: The enzyme is pre-incubated with various concentrations of pulegone in buffer for a set period (e.g., 15 minutes).
-
Reaction Initiation: The substrate (ATCh or BTCh) and DTNB are added to the mixture. The enzyme hydrolyzes the substrate to thiocholine.
-
Detection: Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion. The rate of color formation is measured spectrophotometrically at 412 nm.
-
Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of pulegone. The IC50 value is determined from the dose-response curve[11].
Protocol: Urothelial Cell Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effects of pulegone and its metabolites on urothelial cells.
-
Cell Culture: Rat (e.g., MYP3) or human (e.g., 1T1) urothelial cells are cultured in appropriate media and seeded into 96-well plates[20].
-
Treatment: Cells are exposed to various concentrations of pulegone or its metabolites (piperitenone, menthofuran) for a specified duration (e.g., 24-48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan (B1609692).
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Measurement: The absorbance of the solubilized formazan is measured using a microplate reader (typically at 570 nm).
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. This allows for the determination of cytotoxic concentrations like the EC50 or LC50[20].
Conclusion
The mechanism of action of this compound is remarkably diverse, spanning toxicology, pharmacology, and sensory science. Its biological effects are critically dependent on its metabolic fate; bioactivation via CYP450 enzymes leads to the formation of reactive metabolites that cause significant hepato- and urothelial toxicity. Conversely, at sub-toxic concentrations, pulegone demonstrates promising therapeutic potential as an anti-inflammatory agent by inhibiting the NF-κB, MAPK, and NLRP3 inflammasome pathways. Its interactions with cholinesterases, GABA-A receptors, and TRP channels provide a clear basis for its neuropharmacological, sensory, and potent insecticidal activities. This dual nature underscores the importance of dose and context in evaluating the biological effects of this compound. A thorough understanding of these complex mechanisms is essential for professionals seeking to harness its potential benefits while mitigating its inherent risks in drug development and other applications.
References
- 1. This compound | High-Purity Reference Standard [benchchem.com]
- 2. Pulegone - Wikipedia [en.wikipedia.org]
- 3. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. PULEGONE AND RELATED SUBSTANCES [inchem.org]
- 7. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Hyperalgesic Properties of Menthol and Pulegone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Involvement of nociceptive transient receptor potential channels in repellent action of pulegone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pulegone Prevents Hypertension through Activation of Muscarinic Receptors and Cyclooxygenase Pathway in L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pulegone Prevents Hypertension through Activation of Muscarinic Receptors and Cyclooxygenase Pathway in L-NAME-Induced Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. researchgate.net [researchgate.net]
- 19. Chemical Composition of Mentha pulegium and its Contributions to Antimicrobial, Antioxidant, and Insecticidal Activities: Insights from In Vitro and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mode of action of pulegone on the urinary bladder of F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the (-)-Pulegone Metabolic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pulegone, a monoterpene found in various mint species, has been the subject of extensive toxicological and metabolic research. Its association with hepatotoxicity, primarily through its metabolic activation to the proximate toxin menthofuran (B113398), necessitates a thorough understanding of its biotransformation pathways. This technical guide provides an in-depth overview of the metabolic fate of this compound, detailing the enzymatic processes, key intermediates, and final products. It is intended to serve as a comprehensive resource for professionals involved in drug development, toxicology, and natural product chemistry, offering detailed experimental protocols and quantitative data to aid in further research and risk assessment.
Core Metabolic Pathways of this compound
The metabolism of this compound is complex, involving a series of Phase I and Phase II reactions that lead to a variety of metabolites. The primary pathways include oxidation, reduction, and hydroxylation, followed by conjugation. These biotransformations are crucial in both the detoxification and, paradoxically, the bioactivation of p-cresol, a known toxicant. The major metabolic routes are summarized below.
Phase I Metabolism
Phase I metabolism of this compound is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP1A2, CYP2E1, and CYP2C19 playing significant roles.[1]
-
Oxidation to Menthofuran: The most significant pathway in terms of toxicity involves the allylic hydroxylation of the methyl group on the isopropylidene side chain to form 9-hydroxypulegone. This intermediate then undergoes intramolecular cyclization to yield menthofuran.[2] Menthofuran is considered a proximate toxin, as it is further metabolized to reactive species that can cause cellular damage.[1][2]
-
Reduction to Menthone: The exocyclic double bond of pulegone (B1678340) can be reduced to form menthone. This is generally considered a detoxification pathway.
-
Hydroxylation: Pulegone can undergo hydroxylation at various positions on the cyclohexanone (B45756) ring, such as the C5 position to form 5-hydroxypulegone.[3] These hydroxylated metabolites can then undergo further Phase II metabolism.
-
Formation of Piperitenone: 5-Hydroxypulegone can be dehydrated to form piperitenone.[1][3]
Phase II Metabolism
Phase I metabolites of pulegone, particularly the hydroxylated derivatives, are substrates for Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion.
-
Glucuronidation: Hydroxylated metabolites of pulegone and pulegol (B3191241) can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[3] The specific UGT isoforms involved in the metabolism of pulegone derivatives are an area of ongoing research.
-
Sulfation: Sulfotransferases (SULTs) can also conjugate hydroxylated pulegone metabolites.
-
Glutathione (B108866) Conjugation: Pulegone and its reactive metabolites can be conjugated with glutathione (GSH), a key step in their detoxification.[4]
The following diagram illustrates the major metabolic pathways of this compound.
Quantitative Data
The following tables summarize key quantitative data related to the metabolism and toxicity of this compound and its primary toxic metabolite, menthofuran.
Table 1: Enzyme Kinetics of Pulegone Oxidation to Menthofuran
| CYP Isoform | K_m_ (µM) | V_max_ (nmol/min/nmol P450) |
| CYP1A2 | 94 | 2.4 |
| CYP2E1 | 29 | 8.4 |
| CYP2C19 | 31 | 1.5 |
Data from Khojasteh-Bakht et al. (1999)[1]
Table 2: Acute Toxicity of Pulegone and Related Compounds
| Compound | Species | Route | LD_50_ (mg/kg) |
| (+)-Pulegone | Rat | Oral | 470 |
| This compound | Mouse | Intraperitoneal | >600 |
| Menthofuran | Mouse | Intraperitoneal | 200-300 |
| Isopulegone | Mouse | Intraperitoneal | 500-600 |
Data from various sources.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the elucidation of the this compound metabolic pathway.
In Vitro Metabolism of this compound using Liver Microsomes
This protocol is designed to assess the metabolism of this compound by liver microsomal enzymes, primarily cytochrome P450s.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV or mass spectrometric detection
Procedure:
-
Prepare Incubation Mixtures: In a microcentrifuge tube, combine the following on ice:
-
Potassium phosphate buffer (to a final volume of 200 µL)
-
Liver microsomes (final concentration 0.5 mg/mL)
-
This compound (final concentration 10-100 µM, dissolved in a minimal amount of organic solvent like ethanol (B145695) or DMSO, ensuring the final solvent concentration is <1%)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.
HPLC-UV/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute the metabolites. For example, 5-95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) or mass spectrometry for metabolite identification.
The following diagram outlines the experimental workflow for the in vitro metabolism study.
Heterologous Expression and Purification of CYP Enzymes
This protocol describes the general steps for producing recombinant CYP enzymes in E. coli for detailed kinetic studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the CYP cDNA of interest (e.g., pCW)
-
Luria-Bertani (LB) broth and agar (B569324)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
δ-Aminolevulinic acid (ALA)
-
Appropriate antibiotics
-
Lysis buffer (e.g., containing phosphate buffer, glycerol, EDTA, and a detergent like Triton X-100)
-
Sonicator or French press
-
Ultracentrifuge
-
Chromatography system (e.g., FPLC) with appropriate columns (e.g., Ni-NTA for His-tagged proteins, ion-exchange)
Procedure:
-
Transformation: Transform the expression vector into competent E. coli cells and select for transformants on antibiotic-containing LB agar plates.
-
Expression Culture: Inoculate a single colony into a starter culture of LB broth with antibiotics and grow overnight. Use the starter culture to inoculate a larger volume of LB broth.
-
Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD_600_) reaches 0.6-0.8. Induce protein expression by adding IPTG (e.g., 1 mM) and supplement with ALA (a heme precursor). Continue to grow the culture at a lower temperature (e.g., 28-30°C) for 24-48 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Membrane Fractionation: Separate the membrane fraction (containing the CYP enzyme) from the soluble fraction by ultracentrifugation.
-
Solubilization: Resuspend the membrane pellet in a buffer containing a detergent (e.g., sodium cholate) to solubilize the membrane-bound proteins.
-
Purification: Purify the CYP enzyme from the solubilized fraction using chromatography. For His-tagged proteins, Ni-NTA affinity chromatography is commonly used, followed by further purification steps like ion-exchange chromatography if necessary.
-
Characterization: Characterize the purified enzyme by SDS-PAGE and determine the P450 content using CO-difference spectroscopy.
UGT and SULT Activity Assays
These assays are used to determine the activity of UGT and SULT enzymes towards hydroxylated metabolites of this compound.
General Protocol for UGT/SULT Assay:
Materials:
-
Hydroxylated pulegone metabolite (substrate)
-
Recombinant human UGT or SULT isoforms (or liver S9 fraction)
-
Cofactors: UDP-glucuronic acid (UDPGA) for UGTs; 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for SULTs
-
Appropriate buffer (e.g., Tris-HCl with MgCl_2_ for UGTs)
-
Acetonitrile or methanol (B129727) to stop the reaction
-
LC-MS/MS for product quantification
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the buffer, recombinant enzyme, and substrate.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the appropriate cofactor (UDPGA or PAPS).
-
Incubation: Incubate at 37°C for a specified time.
-
Terminate Reaction: Stop the reaction by adding an equal volume of cold organic solvent.
-
Sample Preparation: Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
Analysis: Quantify the formation of the glucuronide or sulfate conjugate using a validated LC-MS/MS method.
Conclusion
The metabolic elucidation of this compound reveals a complex interplay of detoxification and bioactivation pathways. The formation of menthofuran via CYP-mediated oxidation is a critical event leading to hepatotoxicity. A thorough understanding of the enzymes involved, their kinetics, and the subsequent conjugation reactions is essential for assessing the risk associated with pulegone exposure. The experimental protocols provided in this guide offer a framework for researchers to further investigate the metabolism and toxicity of this and other related monoterpenes. Future research should focus on identifying the specific UGT and SULT isoforms responsible for the detoxification of pulegone metabolites to gain a more complete picture of its metabolic fate and to develop more accurate predictive models of its toxicity.
References
- 1. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabolism of (R)-(+)-pulegone in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PULEGONE AND RELATED SUBSTANCES [inchem.org]
- 4. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
(-)-Pulegone natural abundance and sources
An In-depth Technical Guide to the Natural Abundance and Sources of (-)-Pulegone
Introduction
This compound is an optically active, naturally occurring monoterpenoid ketone. It is recognized by its characteristic minty and camphoraceous aroma and is a significant constituent of the essential oils of various plants, primarily within the mint family (Lamiaceae).[1][2][3][4] As a chiral molecule, it exists in two enantiomeric forms, with the (R)-(+)-enantiomer being the most abundant in nature.[5] This guide provides a comprehensive overview of the natural abundance of this compound, its primary botanical sources, its biosynthetic pathway, and the experimental protocols used for its extraction and quantification, tailored for researchers, scientists, and professionals in drug development.
Natural Abundance and Botanical Sources
This compound is found in a wide array of plants, but its concentration varies significantly depending on the species, geographical origin, cultivation conditions, and harvest time.[5] The most prominent sources belong to the Mentha genus. European pennyroyal (Mentha pulegium) and American pennyroyal (Hedeoma pulegioides) are particularly notable for their high pulegone (B1678340) content, where it is the major component of their essential oils.[5] In contrast, it is a minor component in other commercially important mints like peppermint (Mentha piperita) and spearmint (Mentha spicata).[5]
Quantitative Data on this compound Content
The following table summarizes the concentration of pulegone found in the essential oils of various botanical sources.
| Plant Species | Common Name | Plant Part | Pulegone Concentration (%) in Essential Oil | References |
| Mentha pulegium | European Pennyroyal | Aerial Parts | 43.3 - 97 | [5][6][7][8][9][10] |
| Hedeoma pulegioides | American Pennyroyal | Leaves & Flowering Tops | ~30 | [5][11] |
| Minthostachys mollis | Muña | - | 28.9 - 83.3 | [12] |
| Mentha spicata | Spearmint | - | 0.30 - 29.59 | [12] |
| Mentha piperita | Peppermint | Leaves & Flowering Tops | 0.4 - 12.3 | [5][12][13] |
| Mentha arvensis | Corn Mint / Field Mint | - | 0.2 - 4.9 | [5][12] |
| Agathosma betulina | Buchu | Leaves | 2.4 - 8.4 | [5][12] |
| Calamintha nepeta | Lesser Calamint | - | Major Component | [14] |
| Nepeta cataria | Catnip | - | Present | [1][3] |
Biosynthesis of this compound
In plants of the Lamiaceae family, this compound is synthesized via the monoterpene pathway, originating from the precursor geranyl pyrophosphate (GPP).[15] Pulegone serves as a crucial branch-point intermediate in the biosynthesis of other significant monoterpenoids, such as (-)-menthol in peppermint.[15][16] The pathway involves a series of enzymatic cyclization and oxidation-reduction reactions.
Caption: Biosynthetic pathway of (+)-pulegone in Mentha species.
Experimental Protocols
The isolation and quantification of this compound from plant matrices involve several key stages, including extraction of the essential oil and subsequent chromatographic or spectroscopic analysis.
Extraction of Essential Oils
a) Hydrodistillation / Steam Distillation This is the most common and industrially applied method for extracting essential oils from plant material.[8][12][17][18][19]
-
Principle: Live steam is passed through the plant material. The hot steam causes the volatile essential oils to vaporize. The mixture of steam and oil vapor is then cooled in a condenser, and the resulting liquid (hydrosol) is collected. The essential oil, being immiscible with water, is then separated.
-
Apparatus: Clevenger-type apparatus or a similar steam distillation setup.[19]
-
Methodology:
-
Sample Preparation: The aerial parts of the plant (leaves, stems, flowers) are harvested and typically air-dried to reduce moisture content. The dried material may be coarsely ground to increase surface area.[8][18]
-
Distillation: A known quantity of the plant material (e.g., 100-500 g) is placed in the distillation flask with a sufficient volume of water.[18]
-
The mixture is heated to boiling, and the steam co-distills the volatile oils. The distillation process is carried out for a specified duration (e.g., 3-4 hours) to ensure complete extraction.[12]
-
Collection: The distillate is collected in a receiving vessel where the oil and water phases separate based on density differences.
-
Separation and Drying: The oil layer is separated from the aqueous layer using a separatory funnel. Anhydrous sodium sulfate (B86663) is typically added to the collected oil to remove any residual water. The purified oil is then stored in a sealed, dark vial at low temperatures (e.g., 4°C).[18]
-
b) Simultaneous Distillation-Extraction (SDE) This method is effective for extracting volatile compounds from complex matrices, including food products.[20]
-
Principle: SDE combines steam distillation and solvent extraction into a single process using specialized glassware (e.g., Likens-Nickerson apparatus). This allows for efficient extraction and concentration of volatiles.
-
Methodology:
-
The sample is placed in a flask with boiling water, while an immiscible, low-boiling-point organic solvent (e.g., dichloromethane) is placed in a second flask.[20]
-
Both flasks are heated. The steam from the sample flask and the solvent vapor from the solvent flask rise into a common condenser.
-
As the vapors co-condense, the volatile compounds from the sample are continuously extracted into the organic solvent.
-
The condensed liquids return to their respective flasks, allowing the process to continue, effectively concentrating the analytes in the solvent.
-
Quantification and Analysis
a) Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the reference and most widely used method for the separation, identification, and quantification of volatile compounds like pulegone in essential oils.[8][12][21]
-
Principle: The essential oil sample is vaporized and injected into a gas chromatograph. The compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, allowing for definitive identification.
-
Methodology:
-
Sample Preparation: The essential oil is diluted in an appropriate solvent (e.g., hexane (B92381) or ethanol). An internal standard may be added for accurate quantification.
-
Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC inlet.
-
Separation: A temperature program is used to ramp the column temperature, facilitating the separation of compounds. A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) is typically used.
-
Detection: The mass spectrometer is operated in electron ionization (EI) mode. Identification is achieved by comparing the mass spectra and retention times of the peaks with those of a pure pulegone standard and reference spectra from libraries (e.g., NIST, Wiley).
-
Quantification: The concentration of pulegone is determined by creating a calibration curve from standards of known concentrations or by using the relative peak area compared to an internal standard.[21]
-
b) Fourier Transform Infrared Spectroscopy (FT-IR) FT-IR spectroscopy, combined with chemometrics, offers a rapid alternative for quantifying pulegone.[6][21]
-
Principle: This method measures the absorption of infrared radiation by the sample. The pulegone molecule has specific vibrational modes that absorb at characteristic frequencies. By correlating the absorbance in a specific spectral region with concentration using a multivariate calibration model (e.g., Partial Least-Squares, PLS), quantification is possible.
-
Methodology:
-
Calibration: A set of standards containing known concentrations of pulegone in a matrix similar to the samples (e.g., spiked pennyroyal oil) is prepared. The GC-FID method is used to determine the reference values for these standards.[21]
-
Spectral Acquisition: The FT-IR spectra of the calibration standards and unknown samples are recorded. A specific spectral region sensitive to pulegone (e.g., 1650-1260 cm⁻¹) is selected for analysis.[6]
-
Model Development: A PLS regression model is built to correlate the spectral data of the standards with their known pulegone concentrations.
-
Prediction: The developed PLS model is then used to predict the pulegone concentration in unknown samples from their FT-IR spectra.
-
General Experimental Workflow
The process of analyzing this compound from a plant source follows a logical sequence from sample collection to final data analysis.
Caption: General workflow for pulegone extraction and analysis.
References
- 1. Pulegone - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Pulegone from ligand database | PDTDB : Phytochemical and Drug Target DataBase [pdt.biogem.org]
- 4. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential | Bentham Science [benthamscience.com]
- 5. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quantitative determination of pulegone in pennyroyal oil by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mentha pulegium - Wikipedia [en.wikipedia.org]
- 8. sanad.iau.ir [sanad.iau.ir]
- 9. Pennyroyal Essential Oil CAS 8013-99-8 – Augustus Oils Ltd [augustus-oils.ltd.uk]
- 10. researchgate.net [researchgate.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. NMR Analysis of Pulegone in Food Products [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biosynthesis of biologically active terpenoids in the mint family (Lamiaceae) - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00026B [pubs.rsc.org]
- 16. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. bepls.com [bepls.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Pulegone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pulegone, a naturally occurring monoterpenoid ketone, is a significant constituent of essential oils from various plants, most notably pennyroyal (Mentha pulegium). Its distinct minty and camphoraceous aroma has led to its use in the flavor and fragrance industries. Beyond its sensory characteristics, this compound is a chiral molecule with specific stereochemistry that influences its biological activity, making it a subject of interest for researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, supported by detailed experimental methodologies and data presented for clear, comparative analysis.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its identification, purification, and application in various scientific contexts.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆O | [1][2] |
| Molecular Weight | 152.23 g/mol | [1][2] |
| Appearance | Colorless to pale yellow oily liquid | [2] |
| Odor | Strong, pungent, minty, camphor-like | [2] |
| Density | 0.937 g/mL at 25 °C | [1] |
| Boiling Point | 223-224 °C | [1][2] |
| Melting Point | Not applicable (liquid at room temperature) | |
| Refractive Index (n²⁰/D) | 1.488 | [1] |
| Optical Rotation ([α]²⁰/D) | -22° (neat) | [1] |
Solubility Profile
| Solvent | Solubility |
| Water | Insoluble |
| Ethanol | Miscible |
| Diethyl Ether | Miscible |
| Chloroform | Miscible |
| Carbon Tetrachloride | Soluble |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | CDCl₃/MeOD (1:1 v/v) | δ 1.01 (d, 3H), 1.78 (s, 3H), 1.90 (m, 1H), 1.96 (d, 3H), 2.00 (m, 1H), 2.29 (m, 2H), 2.50 (m, 1H), 2.74 (dt, 1H) |
| ¹³C NMR | CDCl₃/MeOD (1:1 v/v) | δ 21.86, 22.37, 23.26, 29.01, 32.04, 33.12, 51.1, 132.2, 143.8, 206.2 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2954, 2923, 2872 | C-H stretching (methyl and methylene (B1212753) groups) |
| ~1682 | C=O stretching (conjugated ketone) |
| ~1615 | C=C stretching (conjugated) |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical and chemical properties of a liquid compound like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the Thiele tube method.
Methodology:
-
Sample Preparation: A small amount of the liquid sample is placed in a small test tube (fusion tube).
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream is observed.
-
Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3][4]
Measurement of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer.
Methodology:
-
Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of the liquid sample are placed on the clean, dry prism of the refractometer.
-
Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should always be recorded as the refractive index is temperature-dependent.[5][6]
Determination of Optical Rotation
Optical rotation is the angle through which the plane of polarization is rotated when polarized light passes through a layer of a chiral substance. It is measured using a polarimeter.
Methodology:
-
Blank Measurement: A polarimeter tube is filled with the solvent to be used for the sample, and a reading is taken. This serves as the zero or blank reading.
-
Sample Preparation: A solution of the chiral compound of a known concentration is prepared. For a neat liquid like this compound, the pure liquid is used.
-
Sample Measurement: The polarimeter tube is rinsed and filled with the sample solution or the neat liquid. Care is taken to avoid air bubbles.
-
Reading: The tube is placed in the polarimeter, and the angle of rotation is measured.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the tube in decimeters, and c is the concentration of the solution in g/mL (or density for a neat liquid).[7][8]
Acquisition of NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for determining the structure of organic compounds.
Methodology for ¹H and ¹³C NMR:
-
Sample Preparation: A small amount of the sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
Parameter Setting: The appropriate acquisition parameters, such as the number of scans, pulse width, and relaxation delay, are set.
-
Data Acquisition: The NMR experiment is run to acquire the Free Induction Decay (FID).
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent peak or an internal standard (e.g., TMS).[9][10]
Obtaining an FT-IR Spectrum
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups present in a molecule.
Methodology for a Liquid Sample (Neat):
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded.
-
Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Sample Analysis: The salt plates are placed in the sample holder of the FT-IR spectrometer.
-
Spectrum Acquisition: The infrared spectrum of the sample is recorded. The instrument automatically subtracts the background spectrum.[1][11]
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Methodology:
-
Sample and Solvent Preparation: A small, measured amount of the solute (e.g., 50 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Observation: The mixture is agitated vigorously for a set period. The solubility is observed and categorized as soluble (dissolves completely), partially soluble, or insoluble.[12][13]
Logical Relationships of this compound's Properties
The following diagram illustrates the interconnectedness of the fundamental properties of this compound and the analytical techniques used to determine them.
Caption: Workflow for the characterization of this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. phillysim.org [phillysim.org]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 8. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.ws [chem.ws]
- 13. education.com [education.com]
Spectroscopic Analysis of (-)-Pulegone: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for (-)-Pulegone, a monoterpene ketone found in various mint species. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound reveals the chemical environment of each hydrogen atom in the molecule. The data presented below was acquired in a mixed deuterated solvent system to achieve optimal signal separation.[1][2]
Table 1: ¹H NMR Data for this compound
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3α | 2.53 | ddd | 18.0, 5.2, 2.0 |
| 3β | 2.29 | m | n.d. |
| 4α | 1.90 | m | n.d. |
| 4β | 2.00 | m | n.d. |
| 5 | 2.74 | dt | 13.0, 5.0 |
| 6α | 2.21 | ddd | 13.0, 5.0, 2.0 |
| 6β | 2.08 | ddd | 13.0, 13.0, 5.0 |
| 8 | 1.05 | d | 7.0 |
| 9 | 2.05 | s | - |
| 10 | 1.81 | s | - |
| n.d. = not determined | |||
| Data acquired on a 400 MHz instrument in a 1:1 (v/v) mixture of methanol-d₄ and chloroform-d (B32938).[1][2] |
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides information on the different carbon environments within this compound.
Table 2: ¹³C NMR Data for this compound
| Atom No. | Chemical Shift (δ, ppm) |
| 1 | 206.2 |
| 2 | 143.8 |
| 3 | 29.01 |
| 4 | 32.04 |
| 5 | 33.12 |
| 6 | 51.1 |
| 7 | 132.2 |
| 8 | 23.26 |
| 9 | 22.37 |
| 10 | 21.86 |
| Data acquired on a 100 MHz instrument in a 1:1 (v/v) mixture of methanol-d₄ and chloroform-d.[1][2] |
Experimental Protocol for NMR Spectroscopy
The following protocol is based on methodologies developed for the analysis of pulegone (B1678340) in essential oils and food products.[1][2][3][4]
-
Sample Preparation : Pure pulegone is dissolved in a suitable deuterated solvent. While CDCl₃ is a common solvent, a mixture of methanol-d₄ (MeOD) and chloroform-d (CDCl₃) in a 1:1 (v/v) ratio has been identified as most effective for resolving overlapping signals.[1][2]
-
Instrumentation : NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
-
Acquisition Parameters (¹H NMR) :
-
Temperature: 300 K
-
Pulse Program: Standard single-pulse sequence.
-
Data points, relaxation delay, and number of scans are optimized to ensure adequate signal-to-noise ratio and resolution.
-
-
Acquisition Parameters (¹³C NMR) :
-
Temperature: 300 K
-
Pulse Program: Standard single-pulse with proton decoupling.
-
-
Data Processing : The resulting Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) followed by a Fourier Transform. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent signal.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
IR Spectroscopic Data
The IR spectrum of this compound shows characteristic absorption bands corresponding to its key functional groups.
Table 3: FT-IR Characteristic Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~2954 | C-H asymmetric stretch | -CH₃ group |
| ~2923 | C-H asymmetric/symmetric stretch | -CH₂- and -C(CH₃)₂ groups |
| ~2872 | C-H symmetric stretch | -CH₂- and >CH-CH₃ groups |
| ~1682 | C=O stretching (strong) | α,β-Unsaturated ketone |
| ~1615 | C=C stretching (medium) | Alkene, conjugated with C=O |
| 535 | -CH₂- rocking, C-C=O deformation | Skeletal vibrations |
| Source:[5] |
Experimental Protocol for FT-IR Spectroscopy
The protocol for obtaining FT-IR data can be performed on neat samples.[6]
-
Sample Preparation : A small drop of neat this compound liquid is placed directly onto the ATR (Attenuated Total Reflectance) crystal or between two KBr plates.
-
Instrumentation : A Bruker Tensor 27 FT-IR spectrometer or equivalent is used.[6]
-
Acquisition : The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or empty cell is recorded first. The sample spectrum is then acquired, and the instrument software automatically performs the background subtraction.
-
Data Processing : The resulting transmittance or absorbance spectrum is analyzed to identify the positions of key absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues.
Mass Spectrometric Data
This compound has a molecular weight of 152.23 g/mol .[7] Electron ionization (EI) is a common method for its analysis, often coupled with Gas Chromatography (GC-MS).
Table 4: Key Mass Spectrometry Data for this compound (EI)
| m/z Value | Interpretation |
| 152 | Molecular Ion [M]⁺ |
| 137 | [M - CH₃]⁺ |
| 109 | [M - C₃H₇]⁺ |
| 95 | |
| 81 | |
| 67 | |
| Data obtained from typical EI-MS fragmentation patterns. |
Experimental Protocol for GC-MS
The following outlines a general procedure for the analysis of this compound using GC-MS, often applied to complex mixtures like essential oils.[8][9]
-
Sample Preparation : For complex matrices like food or plant material, a simultaneous distillation-extraction (SDE) with a Likens-Nickerson apparatus using a solvent like dichloromethane (B109758) can be employed to isolate volatile compounds.[9] For essential oils, a simple dilution in a suitable solvent is sufficient.
-
Instrumentation : A capillary gas chromatograph coupled to a mass spectrometer.
-
GC Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).
-
Carrier Gas : Helium at a constant flow rate.
-
Injector : Split/splitless injector, with an appropriate injection volume (e.g., 1 µL).
-
Temperature Program : A temperature gradient is used to separate the components of the mixture, e.g., starting at 60°C and ramping up to 240°C.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Ion Trap.
-
Scan Range : m/z 40-350.
-
-
Data Analysis : The total ion chromatogram (TIC) is used to identify the retention time of pulegone. The mass spectrum corresponding to that peak is then extracted and compared against a reference library (e.g., NIST) for confirmation.[8]
Visualized Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Contribution of different spectroscopic methods to structure elucidation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. NMR Analysis of Pulegone in Food Products [publikationen.bibliothek.kit.edu]
- 5. researchgate.net [researchgate.net]
- 6. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pulegone [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
(-)-Pulegone toxicological profile and safety data
An In-depth Technical Guide on the Toxicological Profile and Safety Data of (-)-Pulegone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS No. 89-82-7), a monoterpene found in essential oils of plants like pennyroyal and peppermint, has a well-documented toxicological profile of significant interest in the fields of toxicology and drug development. Historically used in flavorings and herbal remedies, its use is now restricted due to safety concerns. The primary organ of toxicity is the liver, with hepatotoxicity being mediated by metabolic activation. Cytochrome P450 (CYP) enzymes convert pulegone (B1678340) to its proximate toxic metabolite, menthofuran (B113398), which is further metabolized to a reactive γ-ketoenal. This ultimate toxicant depletes hepatic glutathione (B108866) (GSH) and forms covalent adducts with cellular macromolecules, leading to centrilobular necrosis.[1][2][3][4][5] Studies in animal models have also indicated potential carcinogenicity in the liver and urinary bladder at high doses, leading to its classification by IARC as a Group 2B carcinogen, possibly carcinogenic to humans.[6] Genotoxicity studies, however, have largely been negative, suggesting a non-genotoxic, threshold-based mechanism for its carcinogenicity.[6][7][8][9] This document provides a comprehensive overview of the toxicokinetics, mechanisms of toxicity, and key safety data for this compound to inform risk assessment and guide future research.
Regulatory Status
Pulegone's use in consumer products is regulated globally. In the United States, the FDA has withdrawn authorization for its use as a synthetic flavoring substance in food as of 2018, although its presence from natural sources (like peppermint oil) is still permitted.[10] The European Union also has maximum limits on the amount of pulegone permissible in foodstuffs.[11] The International Agency for Research on Cancer (IARC) has classified pulegone as "possibly carcinogenic to humans" (Group 2B) based on sufficient evidence in experimental animals.[6]
Toxicokinetics and Metabolism
The toxicity of pulegone is intrinsically linked to its biotransformation.
-
Absorption and Distribution : Pulegone is rapidly absorbed following oral administration.
-
Metabolism : The metabolism of pulegone is complex and occurs primarily in the liver. It involves several key pathways mediated by cytochrome P450 enzymes.[4][12]
-
Bioactivation to Menthofuran : The predominant pathway leading to toxicity involves the allylic hydroxylation of pulegone at the C9 position to form 9-hydroxypulegone, which then cyclizes to form menthofuran.[2][4][12] This conversion is primarily catalyzed by CYP2E1, CYP1A2, and CYP2C19.[5][12]
-
Formation of Piperitenone : A second major pathway involves hydroxylation at the C5 position to yield 5-hydroxypulegone, which subsequently dehydrates to form piperitenone.[2][4][12]
-
Detoxification Pathways : Detoxification occurs through several routes, including the reduction of pulegone to pulegol, oxidation to 9-carboxypulegone, and conjugation with glutathione and glucuronic acid.[2][3][4][12]
-
The balance between these bioactivation and detoxification pathways determines the ultimate toxic outcome.[1]
Mechanism of Toxicity
Hepatotoxicity
The primary toxic effect of pulegone is dose-dependent hepatotoxicity, characterized by centrilobular necrosis.[4][5] The mechanism is initiated by the metabolic activation of pulegone to menthofuran and subsequently to a highly reactive γ-ketoenal, pulegone-8-aldehyde.[2] This electrophilic metabolite is responsible for the observed toxicity through two primary actions:
-
Glutathione Depletion : The reactive metabolite avidly conjugates with hepatic glutathione (GSH), leading to its depletion.[3][4] Depletion of GSH compromises the cell's antioxidant defenses and detoxification capacity, exacerbating cellular injury.[1]
-
Covalent Binding : The γ-ketoenal forms covalent adducts with cellular proteins and other macromolecules, disrupting their function and leading to cytotoxicity and cell death.[1][2]
Inhibition of CYP450 metabolism attenuates this toxicity, while depletion of GSH exacerbates it, confirming the central role of this bioactivation pathway.[1][3]
Urothelial Toxicity
In long-term studies, high doses of pulegone have been shown to cause urothelial tumors in female rats.[6][13] The proposed mode of action involves urothelial cytotoxicity and consequent regenerative cell proliferation. Pulegone and its metabolites are excreted in the urine and, at high concentrations, can be directly cytotoxic to the bladder's superficial cell layer, causing necrosis and exfoliation.[7][13] This damage triggers a sustained increase in cell proliferation, which over time can lead to hyperplasia and tumor formation.[7][13]
Toxicological Data
Quantitative data from various toxicological studies are summarized below.
Acute Toxicity
Pulegone is considered highly toxic following acute exposure.[7] The median lethal dose (LD50) varies by species and route of administration.
| Species | Route | LD50 Value | Reference(s) |
| Rat | Oral | 470 mg/kg bw | [2],[14],[15] |
| Rat | Intraperitoneal | 150 mg/kg bw | [16] |
| Mouse | Subcutaneous | 1709 mg/kg bw | [16] |
| Rabbit | Dermal | 3090 mg/kg bw | [14],[15] |
| Dog | Intravenous | 330 mg/kg bw (LDLo) | [16] |
bw: body weight; LDLo: Lowest published lethal dose.
Repeated Dose Toxicity
Sub-chronic studies have identified the liver and nervous system as target organs.
| Species | Duration | Route | NOAEL | Key Findings | Reference(s) |
| Rat | 28 days | Gavage | 20 mg/kg bw/day | Vacuolization of hepatocytes, "cyst-like spaces" in brain white matter at higher doses. | [7] |
| Rat | 90 days | Diet (in peppermint oil) | 0.44 mg/kg bw/day (for pulegone) | Nephropathy at higher doses. | [2] |
| Rat | 4-6 weeks | Gavage | < 75 mg/kg bw/day | Superficial bladder cell necrosis and exfoliation. | [7] |
NOAEL: No-Observed-Adverse-Effect Level.
Genotoxicity and Carcinogenicity
Genotoxicity Despite its classification as a possible carcinogen, pulegone has consistently tested negative in a range of genotoxicity assays.
-
Bacterial Reverse Mutation Assay (Ames Test) : Pulegone was not mutagenic in various Salmonella typhimurium strains (TA97, TA98, TA100, TA1535, TA1537), with or without metabolic activation.[7][9][12]
-
In Vivo Micronucleus Test : No significant increase in micronucleated erythrocytes was observed in mice administered pulegone by gavage for 3 months at doses up to 150 mg/kg bw/day.[7]
-
Other Assays : It was reported as weakly mutagenic in a Drosophila melanogaster somatic mutation test.[12] Overall, the weight of evidence suggests that pulegone is not genotoxic.[6][7][8][11]
Carcinogenicity A two-year bioassay conducted by the National Toxicology Program (NTP) found clear evidence of carcinogenic activity in rodents.[6]
-
Mice (B6C3F1) : Increased incidences of hepatocellular adenoma and hepatoblastoma.
-
Rats (F344/N) : Increased incidences of urinary bladder papilloma and carcinoma (females) and liver neoplasms.
The lack of genotoxicity suggests that the observed tumors arise from a non-genotoxic mode of action involving chronic cytotoxicity and regenerative cell proliferation.[6][13]
Key Experimental Protocols
NTP 2-Year Carcinogenicity Bioassay
-
Objective : To evaluate the long-term toxicity and carcinogenic potential of pulegone.
-
Test System : Male and female F344/N rats and B6C3F1 mice.
-
Administration : Pulegone in corn oil was administered via gavage, 5 days per week for 104 weeks. Doses for rats ranged from 18.75 to 150 mg/kg bw/day, and for mice from 37.5 to 150 mg/kg bw/day.[7]
-
Endpoints Evaluated : Survival, body weight, clinical observations, and comprehensive histopathological examination of all major organs and tissues. Serum levels of liver enzymes (ALT, GGT, ALP) were also monitored.[1]
-
Protocol Summary : Animals were randomized into control and dosed groups. Throughout the study, they were monitored for signs of toxicity. At the end of 104 weeks, all surviving animals were euthanized, and a complete necropsy was performed. Tissues were fixed, processed, and examined microscopically by a pathologist.
Bacterial Reverse Mutation Assay (Ames Test)
-
Objective : To assess the potential of pulegone to induce gene mutations in bacteria.
-
Test System : Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are commonly used.
-
Methodology :
-
Preparation : Pulegone is dissolved in a suitable solvent (e.g., DMSO).
-
Metabolic Activation : The assay is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of Aroclor- or phenobarbital-induced rats, to mimic mammalian metabolism.
-
Exposure : The bacterial strains are exposed to various concentrations of pulegone on minimal glucose agar (B569324) plates that lack histidine.
-
Incubation : Plates are incubated for 48-72 hours at 37°C.
-
Evaluation : If a substance is mutagenic, it will cause the bacteria to revert to a state where they can synthesize their own histidine, allowing them to grow and form visible colonies. The number of revertant colonies in the test plates is compared to the number in the solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result.[9]
-
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. PULEGONE AND RELATED SUBSTANCES [inchem.org]
- 3. Menthofuran-dependent and independent aspects of pulegone hepatotoxicity: roles of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Risk Assessment of Pulegone in Foods Based on Benchmark Dose–Response Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. Pulegone - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. indenta.com [indenta.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of pulegone (B1678340), a key monoterpenoid intermediate in the production of menthol (B31143) and other related compounds in plants, particularly in peppermint (Mentha x piperita). This document details the enzymatic steps, regulatory mechanisms, and relevant experimental protocols for studying this pathway.
Introduction to Pulegone and Monoterpenoid Biosynthesis
Monoterpenoids are a diverse class of C10 isoprenoid compounds that play crucial roles in plant defense, communication, and as commercially valuable flavor and fragrance compounds. Pulegone is a naturally occurring monoterpene ketone that serves as a central precursor in the biosynthesis of valuable monoterpenoids such as menthone and menthol, the primary components of peppermint oil. The biosynthesis of these compounds occurs primarily in the glandular trichomes of mint leaves and is a complex, multi-step process involving a series of enzymatic reactions localized in different subcellular compartments. Understanding this pathway is critical for metabolic engineering efforts aimed at enhancing the production of these high-value secondary metabolites.
The Core Biosynthetic Pathway from Geranyl Diphosphate (B83284) to Pulegone and Beyond
The biosynthesis of pulegone and its derivatives originates from geranyl diphosphate (GPP), the universal precursor of all monoterpenes. The pathway involves a series of cyclization, hydroxylation, oxidation, and reduction reactions catalyzed by specific enzymes.
The key enzymatic steps are as follows:
-
Geranyl Diphosphate (GPP) to (-)-Limonene : The pathway initiates with the cyclization of GPP to (-)-limonene, catalyzed by the enzyme (-)-Limonene Synthase (LS) . This is the first committed step in the biosynthesis of these monoterpenes in Mentha species.[1][[“]]
-
(-)-Limonene to (-)-trans-Isopiperitenol : The cyclic olefin, (-)-limonene, undergoes hydroxylation at the C3 position to yield (-)-trans-isopiperitenol. This reaction is catalyzed by a cytochrome P450 monooxygenase, (-)-Limonene-3-hydroxylase (L3H) .[3][4]
-
(-)-trans-Isopiperitenol to (-)-Isopiperitenone : The alcohol is then oxidized to a ketone by (-)-trans-Isopiperitenol Dehydrogenase (IPD) .[5][6]
-
(-)-Isopiperitenone to (+)-cis-Isopulegone : The double bond of (-)-isopiperitenone is reduced to form (+)-cis-isopulegone by the enzyme (-)-Isopiperitenone Reductase (IPR) .[7]
-
(+)-cis-Isopulegone to (+)-Pulegone : An isomerization reaction, catalyzed by (+)-cis-Isopulegone Isomerase (IPI) , converts (+)-cis-isopulegone to the key intermediate, (+)-pulegone.[5][8]
-
(+)-Pulegone to (-)-Menthone : (+)-Pulegone is then reduced to (-)-menthone by (+)-Pulegone Reductase (PR) .[7]
-
(-)-Menthone to (-)-Menthol : In the final step of the main pathway, (-)-menthone is reduced to the principal component of peppermint oil, (-)-menthol, by (-)-Menthone Reductase (MR) .[9]
-
Side Reaction to (+)-Menthofuran : (+)-Pulegone can also be converted to the side product (+)-menthofuran by (+)-Menthofuran Synthase (MFS) , another cytochrome P450 enzyme.[8][10]
Quantitative Data on Key Biosynthetic Enzymes
The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize the available kinetic data for key enzymes in the pulegone and menthol biosynthetic pathway, primarily from Mentha x piperita.
Table 1: Kinetic Parameters of Early Pathway Enzymes
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference(s) |
| (-)-Limonene Synthase (LS) | Mentha x piperita | Geranyl Diphosphate | 1.8 | 0.3 | 0.167 | [11] |
| (-)-trans-Isopiperitenol Dehydrogenase (IPD) | Mentha x piperita | (-)-trans-Isopiperitenol | 72 | 0.06 | 0.00083 | [3][5] |
| NAD⁺ | 410 | - | - | [5] |
Table 2: Kinetic Parameters of Late Pathway Enzymes
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference(s) |
| (-)-Isopiperitenone Reductase (IPR) | Mentha x piperita | (-)-Isopiperitenone | 1.0 | 1.3 | 1.3 | [7] |
| NADPH | 2.2 | - | - | [7] | ||
| (+)-Pulegone Reductase (PR) | Mentha x piperita | (+)-Pulegone | 2.3 | 1.8 | 0.78 | [7] |
| NADPH | 6.9 | - | - | [7] | ||
| (-)-Menthone Reductase (MR) | Mentha x piperita | (-)-Menthone | 3.0 | 0.6 | 0.2 | [9] |
| NADPH | 0.12 | - | - | [9] |
Note: The gene for (+)-cis-Isopulegone Isomerase (IPI) in Mentha piperita has not been definitively identified, and thus kinetic data for the purified enzyme is unavailable. However, studies have utilized a bacterial ketosteroid isomerase as a functional substitute.[5][8]
Regulation of Pulegone and Monoterpenoid Biosynthesis
The biosynthesis of pulegone and related monoterpenoids is tightly regulated at multiple levels, including developmental and transcriptional control. The expression of biosynthetic genes is often coordinated and induced by various internal and external stimuli.
Transcriptional Regulation by Jasmonate Signaling
Methyl jasmonate (MeJA), a plant signaling molecule involved in defense responses, is a potent inducer of monoterpenoid biosynthesis in Mentha species.[12][13] The jasmonate signaling pathway plays a crucial role in upregulating the expression of key biosynthetic genes.
The signaling cascade generally involves the MeJA-induced degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This degradation releases transcription factors (TFs) such as MYC2, a basic helix-loop-helix (bHLH) TF, which can then activate the expression of downstream target genes, including those encoding the enzymes of the monoterpenoid biosynthetic pathway.[1][14] Other transcription factor families, such as WRKY, AP2/ERF, and MYB, are also implicated in the regulation of this pathway.[12][13]
Developmental Regulation
The biosynthesis of monoterpenoids in peppermint is also developmentally regulated, with the highest rates of synthesis occurring in young, expanding leaves. The expression of many of the biosynthetic genes and the corresponding enzyme activities peak during this developmental window.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the biosynthesis of pulegone and related monoterpenoids.
Heterologous Expression of Biosynthetic Enzymes
To obtain sufficient quantities of purified enzymes for characterization, the corresponding genes are often heterologously expressed in microbial hosts like Escherichia coli.
Protocol for Heterologous Expression in E. coli
-
Gene Amplification and Cloning : The coding sequence of the target enzyme is amplified from Mentha piperita cDNA using PCR with gene-specific primers. The PCR product is then cloned into a suitable expression vector, such as a pET vector containing an N- or C-terminal polyhistidine tag for purification.
-
Transformation : The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Protein Expression : A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis and Protein Purification : Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or French press. The soluble protein fraction is clarified by centrifugation and the polyhistidine-tagged protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified protein is then dialyzed against a storage buffer.
In Vitro Enzyme Assays
Enzyme activity and kinetic parameters are determined through in vitro assays using the purified recombinant enzymes.
Protocol for a General Reductase Assay (e.g., Pulegone Reductase)
-
Reaction Mixture : Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0), a reducing agent (e.g., 1 mM dithiothreitol), the substrate (e.g., 20 µM (+)-pulegone), and the cofactor (e.g., 10 mM NADPH).[11]
-
Enzyme Addition : Initiate the reaction by adding a known amount of the purified enzyme.
-
Incubation : Incubate the reaction at a specific temperature (e.g., 31°C) for a defined period (e.g., 1 hour).[11]
-
Reaction Quenching and Extraction : Stop the reaction by adding an organic solvent (e.g., n-hexane or ethyl acetate) and vortexing. The organic phase containing the product is then separated.
-
Analysis : The product formation is quantified using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Kinetic Analysis : To determine K_m and k_cat values, the assay is performed with varying substrate concentrations while keeping the enzyme concentration constant. The initial reaction velocities are then plotted against substrate concentration and fitted to the Michaelis-Menten equation.
Protocol for a Cytochrome P450 Hydroxylase Assay (e.g., Limonene-3-hydroxylase)
-
Reaction Mixture : Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the substrate (e.g., 50 µM (-)-limonene), and a source of reducing equivalents (e.g., an NADPH-generating system or purified cytochrome P450 reductase).
-
Enzyme Addition : Add the microsomal fraction containing the heterologously expressed cytochrome P450 enzyme.
-
Incubation : Incubate the reaction at a specific temperature (e.g., 30°C) with shaking.
-
Extraction and Analysis : Extract the products with an organic solvent and analyze by GC-MS.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for the separation, identification, and quantification of volatile monoterpenoids.
General GC-MS Protocol
-
Sample Preparation : The organic extract from the enzyme assay or plant material is dried over anhydrous sodium sulfate (B86663) and concentrated if necessary. An internal standard is often added for accurate quantification.
-
Injection : A small volume (e.g., 1 µL) of the sample is injected into the GC inlet.
-
Separation : The volatile compounds are separated on a capillary column (e.g., a DB-5 or HP-5ms column) using a temperature gradient.
-
Detection and Identification : The separated compounds are detected by a mass spectrometer. Identification is based on the retention time and comparison of the mass spectrum with a reference library (e.g., NIST).
-
Quantification : The amount of each compound is determined by integrating the peak area and comparing it to a calibration curve generated with authentic standards.
Conclusion
The biosynthesis of pulegone and its derivatives is a well-characterized pathway in Mentha piperita, involving a series of specific enzymatic reactions. This technical guide has provided an in-depth overview of this pathway, including quantitative data on key enzymes, insights into its regulation, and detailed experimental protocols. This knowledge is fundamental for researchers and professionals in the fields of plant biochemistry, metabolic engineering, and drug development, providing a solid foundation for future research and for the biotechnological production of these valuable monoterpenoids. Further research to elucidate the kinetic properties of all enzymes in the pathway and to fully unravel the complex regulatory networks will pave the way for more targeted and effective metabolic engineering strategies.
References
- 1. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Regiospecific cytochrome P450 limonene hydroxylases from mint (Mentha) species: cDNA isolation, characterization, and functional expression of (-)-4S-limonene-3-hydroxylase and (-)-4S-limonene-6-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. langelabtools.wsu.edu [langelabtools.wsu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP1546349A1 - Methods for making (-) -menthol and oxygenated menthane compounds - Google Patents [patents.google.com]
- 7. Engineering the "Missing Link" in Biosynthetic (-)-Menthol Production: Bacterial Isopulegone Isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
- 11. Structure of a Heterotetrameric Geranyl Pyrophosphate Synthase from Mint (Mentha piperita) Reveals Intersubunit Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Fungal Limonene-3-Hydroxylase for Biotechnological Menthol Production - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
(-)-Pulegone: A Versatile Chiral Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(-)-Pulegone, a naturally occurring monoterpene ketone, has emerged as a valuable and versatile chiral building block in the landscape of organic synthesis. Its inherent stereochemistry, coupled with a reactive enone system, provides a powerful platform for the stereoselective construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-value chiral molecules, including aminodiols and the intricate natural product, jiadifenolide. The information is tailored for researchers, scientists, and professionals in drug development seeking to leverage this readily available chiral synthon.
Application in the Synthesis of Chiral Aminodiols
Chiral 1,2- and 1,3-aminodiols are crucial structural motifs found in a wide array of biologically active compounds and are pivotal ligands in asymmetric catalysis. This compound serves as an excellent starting material for the enantioselective synthesis of these valuable compounds. The synthetic strategy typically commences with the stereoselective reduction of the carbonyl group of this compound to afford (-)-isopulegol (B1672291), which then undergoes a series of transformations including epoxidation and subsequent aminolysis to yield the target aminodiols.
Synthetic Pathway for Chiral Aminodiols from this compound
The overall transformation from this compound to chiral aminodiols can be visualized as a multi-step process. The key stages involve the stereoselective reduction of the ketone, followed by epoxidation of the double bond in the resulting (-)-isopulegol, and finally, the nucleophilic ring-opening of the epoxide with an amine.
Caption: Synthetic route from this compound to chiral aminodiols.
Experimental Protocols
Protocol 1: Stereoselective Reduction of this compound to (-)-Isopulegol (Luche Reduction)
This protocol describes the stereoselective reduction of the carbonyl group of this compound to the corresponding alcohol, (-)-isopulegol, with high diastereoselectivity.
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol at room temperature in a round-bottom flask equipped with a magnetic stirrer.
-
Add CeCl₃·7H₂O (1.1 eq) to the solution and stir until it dissolves completely.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add NaBH₄ (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude (-)-isopulegol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure (-)-isopulegol.
Protocol 2: Epoxidation of (-)-Isopulegol
This protocol details the epoxidation of the double bond in (-)-isopulegol to form the corresponding epoxide, a key intermediate for aminodiol synthesis.
Materials:
-
(-)-Isopulegol
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (-)-isopulegol (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude isopulegol epoxide. The product can be used in the next step without further purification.
Protocol 3: Aminolysis of Isopulegol Epoxide
This protocol describes the ring-opening of the epoxide with a primary amine to generate the chiral aminodiol.
Materials:
-
Isopulegol epoxide
-
Primary amine (e.g., benzylamine)
-
Ethanol (B145695) (EtOH) or Acetonitrile (B52724) (MeCN)
-
Lithium perchlorate (B79767) (LiClO₄) (optional, as catalyst)
Procedure:
-
Dissolve the crude isopulegol epoxide (1.0 eq) in ethanol or acetonitrile in a sealed tube.
-
Add the primary amine (2.0 eq). For less reactive amines, a catalytic amount of LiClO₄ can be added.
-
Heat the reaction mixture at 70-80 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure chiral aminodiol.
Quantitative Data for Aminodiol Synthesis
| Step | Product | Yield (%) | Stereoselectivity (d.r.) | Reference |
| Reduction of this compound | (-)-Isopulegol | >95 | >95:5 | [1] |
| Epoxidation of (-)-Isopulegol | Isopulegol Epoxide | 85-95 | Mixture of diastereomers | [2] |
| Aminolysis with Benzylamine | N-Benzylaminodiol | 75-95 | High | [3] |
Application in the Total Synthesis of (-)-Jiadifenolide
(-)-Jiadifenolide is a complex sesquiterpenoid natural product with potent neurotrophic activity. Its intricate cage-like structure presents a significant synthetic challenge. A pulegone-derived chiral building block has been successfully employed in an enantiospecific total synthesis of this important molecule. The strategy hinges on a key Robinson annulation to construct the core bicyclic system.
Synthetic Pathway for (-)-Jiadifenolide from a Pulegone-Derived Keto-ester
The synthesis commences with the preparation of a key β-keto ester from this compound. This chiral building block then undergoes a Robinson annulation with methyl vinyl ketone to construct the bicyclic core of jiadifenolide, which is then further elaborated to the final natural product.
Caption: Key stages in the total synthesis of (-)-Jiadifenolide.
Experimental Protocols
Protocol 4: Preparation of the Pulegone-Derived β-Keto Ester
This protocol outlines the initial steps to convert this compound into the key β-keto ester intermediate. This transformation involves a Favorskii-type ring contraction.
Materials:
-
This compound
-
Bromine (Br₂)
-
Sodium ethoxide (NaOEt) in ethanol
-
Diethyl ether
-
Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
Procedure:
-
Dibromination: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., diethyl ether), add bromine (2.0 eq) dropwise at 0 °C. Stir the reaction mixture until the color of bromine disappears.
-
Favorskii Rearrangement: Add the crude dibromopulegone solution to a freshly prepared solution of sodium ethoxide (3.0 eq) in ethanol at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with aqueous Na₂S₂O₃ solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the ethyl pulegenate.
-
Ozonolysis: Subject the ethyl pulegenate to ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) to afford the desired β-keto ester.
Protocol 5: Robinson Annulation for the Synthesis of the Bicyclic Enone Core
This protocol describes the crucial Robinson annulation step to form the bicyclic core of jiadifenolide.
Materials:
-
Pulegone-derived β-keto ester
-
Methyl vinyl ketone (MVK)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol (EtOH)
-
p-Toluenesulfonic acid (p-TsOH)
-
Benzene (B151609) or Toluene
Procedure:
-
Michael Addition: To a solution of the β-keto ester (1.0 eq) in ethanol, add DBU (0.25 eq) followed by methyl vinyl ketone (1.2 eq) at room temperature. Stir the mixture for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.
-
Aldol Condensation/Dehydration: Dissolve the crude Michael adduct in benzene or toluene. Add a catalytic amount of p-TsOH (0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 4-6 hours.
-
Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the bicyclic enone.[4][5]
Quantitative Data for (-)-Jiadifenolide Synthesis Key Steps
| Step | Product | Yield (%) | Reference |
| Michael Addition with MVK | Michael Adduct | 97 | [5] |
| Aldol Condensation/Dehydration | Bicyclic Enone | 85 | [5] |
| Overall Total Synthesis | (-)-Jiadifenolide | ~1.5 | [5] |
Conclusion
This compound stands as a testament to the power of the chiral pool in modern organic synthesis. Its ready availability and versatile reactivity make it an invaluable starting material for the stereoselective synthesis of complex and biologically significant molecules. The protocols and data presented herein provide a practical guide for researchers to harness the synthetic potential of this remarkable chiral building block in their own research endeavors, from the construction of fundamental chiral synthons like aminodiols to the ambitious total synthesis of intricate natural products.
References
- 1. scielo.br [scielo.br]
- 2. Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Enantiospecific Synthesis of Jiadifenolide - PMC [pmc.ncbi.nlm.nih.gov]
No Established Synthetic Route from (-)-Pulegone to Oseltamivir Found in Scientific Literature
Despite a comprehensive review of available scientific literature, no established or documented synthetic pathway for the production of the antiviral drug oseltamivir (B103847) (Tamiflu®) using (-)-pulegone as a starting material has been identified. As a result, the creation of detailed application notes and experimental protocols for this specific conversion is not currently feasible.
Oseltamivir is a crucial medication in the treatment and prevention of influenza A and B virus infections. The most historically significant and commercially practiced synthesis of oseltamivir begins with shikimic acid, a natural product extracted from Chinese star anise or produced through fermentation. Over the years, numerous alternative synthetic routes have been developed to address the supply challenges of shikimic acid, starting from various other precursors such as quinic acid, pyridine, and furan. However, none of the reviewed literature indicates the use of this compound in any of these established synthetic strategies.
This compound, a naturally occurring monoterpene found in plants like pennyroyal, is recognized as a valuable chiral starting material in organic synthesis. Its chemical structure has been utilized for the enantioselective synthesis of various other complex molecules and natural products. However, extensive searches have not revealed any scientific publications or patents detailing a synthetic route to convert this compound into oseltamivir or any of its key synthetic intermediates.
For researchers, scientists, and drug development professionals, relying on validated and reproducible experimental protocols is paramount. The development of a novel synthetic route is a complex process that involves extensive research, optimization, and characterization of each chemical step to ensure efficacy, safety, and scalability. Without any existing scientific basis for the conversion of this compound to oseltamivir, any hypothetical pathway would be purely speculative and would not meet the standards required for practical application notes and protocols.
Therefore, this document cannot provide the requested detailed methodologies, quantitative data, or visualizations for a synthetic pathway that is not present in the current body of scientific knowledge. Professionals in the field are advised to consult the extensive body of literature on established oseltamivir syntheses, which primarily focus on shikimic acid and other documented starting materials.
Application Note: Enhanced Detection of (-)-Pulegone by GC-MS Following Oximation Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a detailed protocol for the derivatization of (-)-pulegone, a monoterpene ketone of interest in flavor, fragrance, and toxicological studies, for enhanced analysis by gas chromatography-mass spectrometry (GC-MS). Direct GC analysis of ketones can sometimes be challenging due to potential peak tailing or interferences. Chemical derivatization of the ketone functional group to an oxime ether improves chromatographic peak shape, increases volatility, and enhances detection sensitivity. This protocol details the oximation of this compound using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a reagent that introduces a polyfluorinated moiety, making the derivative highly responsive to electron capture detection (ECD) and providing a unique mass for selective mass spectrometry analysis.
Introduction
This compound is a naturally occurring monoterpenoid found in the essential oils of plants such as pennyroyal and peppermint.[1] Its analysis is crucial for quality control in the food and cosmetics industries, as well as in toxicological research due to its potential hepatotoxicity.[2] While direct analysis of pulegone (B1678340) by gas chromatography (GC) is feasible, derivatization can offer significant analytical advantages.
Derivatization in GC is a technique used to convert an analyte into a more volatile and thermally stable compound, or to introduce a specific chemical group that enhances its detection.[3] For ketones like pulegone, derivatization of the carbonyl group can prevent enolization and potential peak tailing, leading to more symmetrical and reproducible peaks. Oximation is a common derivatization reaction for aldehydes and ketones.[4][5] The use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) as the derivatizing agent is particularly advantageous as it forms stable oxime derivatives that are amenable to GC analysis and highly sensitive to electron capture and mass spectrometric detection.[6][7] This application note provides a comprehensive protocol for the derivatization of this compound with PFBHA and its subsequent analysis by GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Pyridine, anhydrous
-
Ethyl acetate, HPLC grade
-
Hexane (B92381), HPLC grade
-
Sodium bicarbonate solution, 5% (w/v)
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
GC vials with inserts
Standard Preparation
Prepare a stock solution of this compound at 1 mg/mL in ethyl acetate. From this stock solution, prepare a series of working standards ranging from 0.1 µg/mL to 50 µg/mL by serial dilution in ethyl acetate.
Derivatization Protocol: Oximation of this compound
-
Reaction Setup : To a 2 mL GC vial, add 100 µL of the this compound working standard or sample extract in ethyl acetate.
-
Reagent Addition : Add 100 µL of a 10 mg/mL solution of PFBHA in pyridine.
-
Reaction Incubation : Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 60 minutes to facilitate the oximation reaction.
-
Reaction Quench and Extraction : After incubation, allow the vial to cool to room temperature. Add 500 µL of 5% sodium bicarbonate solution to quench the reaction and neutralize the excess pyridine.
-
Liquid-Liquid Extraction : Add 500 µL of hexane to the vial. Cap and vortex vigorously for 1 minute to extract the PFBHA-pulegone oxime derivative into the organic layer.
-
Phase Separation : Centrifuge the vial at 2000 rpm for 5 minutes to ensure complete phase separation.
-
Sample Collection : Carefully transfer the upper organic (hexane) layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis : The sample is now ready for injection into the GC-MS system.
GC-MS Analysis Parameters
-
Gas Chromatograph : Agilent 7890B GC or equivalent
-
Mass Spectrometer : Agilent 5977A MSD or equivalent
-
Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume : 1 µL
-
Inlet Temperature : 250°C
-
Injection Mode : Splitless
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program :
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature : 280°C
-
Ion Source Temperature : 230°C
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Acquisition Mode : Selected Ion Monitoring (SIM) and/or Full Scan
-
Full Scan Range : 50-500 amu
-
SIM Ions for PFBHA-Pulegone Oxime : To be determined from the full scan mass spectrum of the derivatized standard. The molecular ion and characteristic fragment ions should be monitored.
-
Data Presentation
The derivatization of this compound with PFBHA is expected to yield a derivative with a higher molecular weight and a distinct mass spectrum, allowing for highly selective detection. The pentafluorobenzyl group provides a characteristic ion at m/z 181, which can be used for screening purposes. The following tables summarize the expected improvements in analytical performance based on typical results for ketone derivatization.
Table 1: Comparison of Chromatographic and Mass Spectrometric Properties
| Analyte | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Spectral Ions (m/z) |
| This compound (Underivatized) | 152.24 | ~10-12 | 152, 137, 109, 81 |
| This compound-PFBHA-Oxime | 347.33 | >15 | 347, 181, and other characteristic fragments |
Table 2: Representative Analytical Performance Comparison
| Parameter | Direct GC-MS Analysis | GC-MS Analysis after Derivatization | Expected Improvement |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL | 10-50 fold |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL | 10-30 fold |
| Peak Asymmetry | 1.2 - 1.5 | 1.0 - 1.2 | Improved Symmetry |
| Precision (RSD%) | <15% | <10% | Enhanced Reproducibility |
Note: The values in Table 2 are representative and may vary depending on the specific instrumentation and experimental conditions.
Mandatory Visualizations
Caption: Oximation reaction of this compound with PFBHA.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
(-)-Pulegone: A Versatile Chiral Building Block in the Synthesis of Complex Natural Products
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Pulegone, a naturally occurring monoterpene found in essential oils of plants such as pennyroyal and catnip, has emerged as a valuable and versatile chiral starting material in the total synthesis of complex natural products. Its inherent stereochemistry and reactive functional groups, including a cyclohexanone (B45756) ring, a trisubstituted double bond, and a chiral center, provide a robust scaffold for the construction of intricate molecular architectures. This application note details the utility of this compound in the synthesis of several notable natural products, providing experimental protocols for key transformations and quantitative data to showcase its efficiency as a chiral synthon.
Key Applications of this compound in Natural Product Synthesis
This compound serves as a foundational element in the enantioselective synthesis of a variety of complex molecules, most notably sesquiterpenoids and other terpenes. Its rigid bicyclic structure, which can be readily accessed through key chemical transformations, allows for a high degree of stereocontrol in subsequent reactions.
Total Synthesis of (-)-Jiadifenolide
Jiadifenolide, a sesquiterpenoid with potent neurotrophic activity, has been a prominent target for total synthesis. The Sorensen group developed an elegant approach commencing from a this compound-derived building block. A key step in their strategy is a Robinson annulation to construct the central six-membered ring of the natural product's core.[1]
Key Transformations:
-
Dibromination and Favorskii-type Ring Contraction: Conversion of this compound to a key β-keto ester intermediate.
-
Robinson Annulation: Formation of a bicyclic enone, establishing the core structure.
-
Ozonolysis: Cleavage of a double bond to introduce further functionality.
The overall synthetic route developed by Sorensen and coworkers highlights the strategic use of this compound to set the initial stereochemistry, which is then relayed through a series of transformations to achieve the final complex structure of (-)-jiadifenolide.[1] Paterson and colleagues also reported a total synthesis of jiadifenolide, showcasing a samarium-mediated cyclization to form the tricyclic core.[2][3]
Chemoenzymatic Synthesis of (-)-Menthol and Related Monoterpenoids
The demand for enantiomerically pure menthol (B31143), a high-value compound used in a wide range of products, has driven the development of efficient synthetic methods. A chemoenzymatic approach starting from (+)-pulegone (the enantiomer of the topic, but the chemistry is illustrative) demonstrates the power of combining chemical and biological transformations. This process involves the enzymatic reduction of the carbon-carbon double bond of the isopropylidene group.
Key Transformation:
-
Enzymatic Conjugate Reduction: The enzyme pulegone (B1678340) reductase from Mentha piperita (peppermint) catalyzes the stereoselective reduction of (+)-pulegone to yield (-)-menthone (B42992) and (+)-isomenthone.[4][5][6]
This biocatalytic step is highly efficient and selective, providing a green alternative to traditional chemical reductions.
This compound as a Chiral Auxiliary in Asymmetric Synthesis
Beyond its role as a chiral building block, this compound can be converted into chiral auxiliaries that direct the stereochemical outcome of reactions. For instance, epimeric 8-aryl menthyl derivatives prepared from (R)-pulegone have been successfully employed as chiral auxiliaries in asymmetric radical cyclization reactions for the enantioselective synthesis of (+)-triptocallol.[1]
Key Application:
-
Asymmetric Radical Cyclization: The chiral auxiliary guides the cyclization to produce the desired stereoisomer with high diastereoselectivity.
Quantitative Data Summary
The following tables summarize the quantitative data for key reactions in the synthesis of complex natural products starting from this compound and its derivatives.
Table 1: Synthesis of (-)-Jiadifenolide Key Intermediates
| Step | Reactants | Product | Yield (%) | Reference |
| Robinson Annulation (Michael Addition) | Pulegone-derived β-keto ester, Methyl vinyl ketone, DBU, EtOH | Michael adduct | 97 | [7] |
| Robinson Annulation (Aldol Condensation) | Michael adduct, p-TsOH, Benzene | Bicyclic enone | 85 | [7] |
| Overall Yield for Bicyclic Enone Formation (2 steps from β-keto ester) | - | - | ~82 | [7] |
| Overall Yield for (-)-Jiadifenolide (Sorensen, 21 steps) | (R)-(+)-Pulegone | (-)-Jiadifenolide | 0.4 | [8] |
| Overall Yield for (-)-Jiadifenolide (Paterson, 23 steps) | - | (-)-Jiadifenolide | 2.3 | [3] |
| Overall Yield for (-)-Jiadifenolide (Theodorakis, 25 steps) | - | (-)-Jiadifenolide | 1.5 | [2][8] |
Table 2: Chemoenzymatic Reduction of (+)-Pulegone
| Enzyme Source | Substrate | Products | Conversion (%) | Isolated Yield (%) | Product Ratio Menthone:Isomenthone | Reference |
| Nicotiana tabacum (NtDBR) | (+)-Pulegone | (-)-Menthone and (+)-Isomenthone | 94 | 68 | 55:45 | [2] |
Table 3: Asymmetric Radical Cyclization using a Pulegone-Derived Chiral Auxiliary
| Chiral Precursor | Cyclization Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Final Product | Reference |
| 8c | 10c | > 99:1 | - | [1] |
| 8d | 10d | > 99:1 | - | [1] |
| 9k | 13k | 24:1 | - | [1] |
| 13e | - | - | 90% for (+)-triptocallol | [1] |
Experimental Protocols
Protocol 1: Robinson Annulation for the Synthesis of a Bicyclic Enone Intermediate for (-)-Jiadifenolide
This protocol is adapted from the work of Sorensen and coworkers in their total synthesis of (-)-jiadifenolide.[7]
Materials:
-
Pulegone-derived β-keto ester
-
Methyl vinyl ketone
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol (B145695) (EtOH)
-
p-Toluenesulfonic acid (p-TsOH)
-
Benzene
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
Step 1: Michael Addition
-
To a solution of the pulegone-derived β-keto ester in ethanol at room temperature, add 1.2 equivalents of methyl vinyl ketone.
-
Add 0.25 equivalents of DBU to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the Michael adduct.
Step 2: Aldol Condensation and Dehydration
-
Dissolve the crude Michael adduct in benzene.
-
Add 0.8 equivalents of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the bicyclic enone.
Protocol 2: Chemoenzymatic Reduction of (+)-Pulegone
This protocol is based on the chemoenzymatic synthesis of menthol intermediates.[2]
Materials:
-
(+)-Pulegone
-
Recombinant pulegone reductase (e.g., NtDBR from Nicotiana tabacum)
-
NADPH regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 50 mM KH₂PO₄/K₂HPO₄, pH 7.5)
-
Dithiothreitol (DTT)
-
Sorbitol
-
Standard laboratory equipment for biocatalysis (incubator, shaker, centrifuge)
Procedure:
-
Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.5), 10% sorbitol, and 1 mM DTT.
-
Add the NADPH regeneration system components (e.g., 6 mM glucose-6-phosphate and 20 U glucose-6-phosphate dehydrogenase).
-
Add 10 mM NADPH tetrasodium (B8768297) salt hydrate.
-
Add the purified pulegone reductase to a final concentration of approximately 30 µM.
-
Initiate the reaction by adding the substrate, (+)-pulegone, to a final concentration of 20 µM.
-
Overlay the reaction mixture with an organic solvent (e.g., n-hexane) to facilitate product extraction.
-
Incubate the reaction at 31°C with gentle shaking for 1 hour.
-
Monitor the reaction progress by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) analysis of the organic layer.
-
Upon completion, separate the organic layer, and analyze the product ratio of (-)-menthone and (+)-isomenthone.
-
For preparative scale, the products can be isolated by column chromatography.
Visualizations
Caption: Synthetic pathway to (-)-Jiadifenolide from this compound.
Caption: Chemoenzymatic reduction of (+)-Pulegone.
Caption: Logic of using a pulegone-derived chiral auxiliary.
Conclusion
This compound stands as a testament to the power of chiral pool synthesis, enabling the efficient and stereocontrolled construction of complex natural products. Its application in the total synthesis of molecules like (-)-jiadifenolide, its role in chemoenzymatic processes for producing valuable compounds like (-)-menthol, and its use in the development of chiral auxiliaries underscore its significance in modern organic synthesis. The detailed protocols and quantitative data presented herein provide a valuable resource for researchers looking to harness the synthetic potential of this versatile chiral building block.
References
- 1. An enantiospecific synthesis of jiadifenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Synthesis of (−)-Jiadifenolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Jiadifenolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: Quantification of (-)-Pulegone in Herbal Medicines by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Pulegone is a naturally occurring monoterpene ketone found in the essential oils of several plants, particularly those from the Lamiaceae (mint) family. It is a major constituent in pennyroyal oil (Mentha pulegium) and a minor component in peppermint (Mentha piperita) and spearmint (Mentha spicata).[1][2][3] While these herbs are used in traditional medicine and as flavoring agents, pulegone (B1678340) has known hepatotoxic effects at high doses.[3] Regulatory bodies have set limits for pulegone in food and medicinal products to ensure consumer safety.[2][4] Therefore, a reliable and accurate analytical method for the quantification of this compound is essential for the quality control and standardization of herbal raw materials and finished products.[5][6] This application note provides a detailed protocol for the quantification of this compound in herbal medicines using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Principle
The method utilizes RP-HPLC to separate this compound from other components in the herbal extract. A non-polar stationary phase (C18 column) is used with a polar mobile phase. The sample extract is injected into the system, and as the mobile phase flows through the column, the components separate based on their polarity. Pulegone, being relatively non-polar, is retained by the stationary phase longer than more polar compounds. It is then detected by a UV detector at a wavelength where it exhibits maximum absorbance. The concentration of pulegone is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a certified pulegone standard.
Experimental Protocols
Materials and Reagents
-
Equipment:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks, pipettes, and vials
-
-
Chemicals:
-
This compound certified reference standard (≥98% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 20, 50, 80, 100 µg/mL) by serially diluting the stock solution with methanol. These solutions are used to construct the calibration curve.
Sample Preparation
-
Grinding: Mill the dried herbal material (e.g., leaves, aerial parts) into a fine powder.
-
Extraction: Accurately weigh about 1.0 g of the powdered sample into a centrifuge tube. Add 10 mL of methanol.
-
Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes.[8]
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[9]
References
- 1. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. fimea.fi [fimea.fi]
- 5. Unlocking the Secrets of Traditional Medicine: How HPLC Supports Modern Herbal Analysis-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]
- 6. phcogres.com [phcogres.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Determination of Polycyclic Aromatic Hydrocarbon Content in Garden Herbal Plants Using Liquid Chromatographic Analysis (HPLC-FL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soeagra.com [soeagra.com]
Application Notes and Protocols for the Biocatalytic Reduction of (-)-Pulegone to Menthone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The biocatalytic reduction of (-)-pulegone to menthone is a key step in the biosynthesis of menthol, a compound of significant interest in the pharmaceutical and flavor industries.[1][2][3][4] This transformation involves the stereoselective reduction of the α,β-unsaturated ketone of pulegone (B1678340). Utilizing enzymes for this conversion offers a green and efficient alternative to traditional chemical methods, often providing high stereoselectivity under mild reaction conditions. This document provides detailed protocols and data for the enzymatic reduction of pulegone, focusing on the use of pulegone reductases.
Pulegone reductase (PR) is the primary enzyme responsible for this conversion, belonging to the double bond reductase (DBR) class within the NADPH-dependent, medium-chain dehydrogenase/reductase (MDR) superfamily.[1][2] Various isoforms of this enzyme have been identified and characterized from different plant species, such as Mentha piperita (MpPR) and Nepeta tenuifolia (NtPR), as well as from bacterial sources like Pseudomonas resinovorans (PrPGR).[1][2][5] These enzymes exhibit different substrate specificities and catalytic efficiencies, offering a toolbox for specific biocatalytic applications.
Data Presentation
Table 1: Comparison of Pulegone Reductases for the Conversion of Pulegone to Menthone
| Enzyme | Source Organism | Substrate | Major Products | Key Findings |
| MpPR | Mentha piperita | (+)-Pulegone | (-)-Menthone (B42992), (+)-Isomenthone | Converts (+)-pulegone to a mixture of (-)-menthone and (+)-isomenthone, typically in a ratio of approximately 2:1.[1][2] |
| NtPR | Nepeta tenuifolia | This compound | (+)-Menthone, (-)-Isomenthone | Demonstrates preference for this compound as a substrate.[1][2] |
| NtDBR | Nicotiana tabacum | (+)-Pulegone | Menthone, Isomenthone | Achieved 94% conversion of (+)-pulegone to a 55:45 mixture of menthone and isomenthone.[6] |
| PrPGR | Pseudomonas resinovorans | (+)-Pulegone | (-)-Menthone | A bacterial PGR with potential for improved catalytic efficiency. Engineered variants show significant enhancements in (-)-menthone production.[3][5] |
Table 2: Kinetic Parameters of Pulegone Reductases
| Enzyme | Substrate | Km (μM) | kcat (s-1) |
| MpPR | (+)-Pulegone | 2.3 | 1.8 |
| NtPR | This compound | - | - |
| NtPR | (+)-Pulegone | - | - |
Note: Detailed kinetic parameters for NtPR were not explicitly provided in the search results.
Experimental Protocols
Protocol 1: In Vitro Biocatalytic Reduction of Pulegone using Purified Pulegone Reductase
This protocol is adapted from studies on pulegone reductases from Mentha piperita and Nepeta tenuifolia.[1]
Materials:
-
Purified pulegone reductase (MpPR or NtPR)
-
This compound or (+)-Pulegone (substrate)
-
NADPH tetrasodium (B8768297) salt hydrate (B1144303) (cofactor)
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase (for cofactor regeneration)
-
Potassium phosphate (B84403) buffer (50 mM KH2PO4, pH 7.5) containing 10% sorbitol and 1 mM DTT (Buffer B)
-
n-Hexane (for extraction)
-
Reaction vials
-
Stirrer/shaker
-
Incubator
Procedure:
-
Reaction Setup: In a reaction vial, prepare a 0.4 mL reaction mixture containing:
-
20 μM substrate ((+)-pulegone or this compound)
-
10 mM NADPH
-
6 mM glucose-6-phosphate
-
20 U glucose-6-phosphate dehydrogenase
-
30 μM MpPR or 36 μM NtPR
-
Buffer B to a final volume of 0.4 mL.
-
-
Overlaying with Organic Solvent: Add 0.2 mL of n-hexane on top of the aqueous reaction mixture to facilitate in-situ extraction of the product.
-
Incubation: Carry out the reaction at 31°C with slow stirring. The reaction time will vary depending on the enzyme used (e.g., 1 hour for MpPR, 16 hours for NtPR).[1]
-
Reaction Termination: Stop the reaction by placing the vial at -20°C for 2 hours.[1]
-
Product Analysis: Analyze the n-hexane layer by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the concentration of menthone and isomenthone.
Analytical Conditions (GC-MS): [1]
-
Column: CYCLODEX-B capillary column (30 m × 0.32 mm; film thickness 0.25 μm).
-
Temperature Program: 80°C to 95°C at 2°C/min, then 95°C to 110°C at 0.5°C/min.
-
Injector Temperature: 250°C.
-
Carrier Gas: Nitrogen.
-
Detector Temperature: 250°C.
-
Ion Source Temperature (MS): 230°C.
-
Mass Range (MS): 50–500 Da.
-
Ionization Energy (MS): 70 eV.
Protocol 2: Whole-Cell Biocatalytic Reduction of Pulegone
This protocol describes a whole-cell approach, which can be advantageous for cofactor regeneration.
Materials:
-
E. coli strain expressing the desired pulegone reductase (e.g., from Pseudomonas resinovorans).
-
LB broth with appropriate antibiotic for selective growth.
-
Isopropyl-β-D-thiogalactoside (IPTG) for protein expression induction.
-
Phosphate buffer (e.g., 50 mM KH2PO4/K2HPO4, pH 6.4).[6]
-
(+)-Pulegone (substrate).
-
Glucose (for cofactor regeneration).
-
Reaction vials.
-
Shaking incubator.
-
Centrifuge.
Procedure:
-
Cell Culture and Induction:
-
Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.
-
Incubate at 37°C with shaking until the OD600 reaches 0.8–1.0.[1]
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16 hours at 20°C.[1]
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with phosphate buffer and resuspend to a desired cell density.
-
-
Whole-Cell Biotransformation:
-
Reaction Monitoring and Termination:
-
Monitor the reaction progress by taking samples at different time points and analyzing by GC.
-
Terminate the reaction by extraction with an organic solvent (e.g., diethyl ether).[6]
-
-
Product Extraction and Analysis:
-
Extract the reaction mixture with an equal volume of diethyl ether.
-
Dry the organic layer (e.g., with MgSO4) and concentrate under reduced pressure.[6]
-
Analyze the product by GC and GC-MS as described in Protocol 1.
-
Visualizations
Caption: Biocatalytic reduction of this compound to menthone and isomenthone.
Caption: General experimental workflow for biocatalytic pulegone reduction.
References
- 1. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
- 2. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Engineering of a Bacterial (+)-Pulegone Reductase for Efficient (-)-Menthol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Chiral HPLC Resolution of Pulegone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulegone (B1678340) is a naturally occurring monoterpene ketone found in the essential oils of various plants, notably in the Mentha species. It exists as two enantiomers, (+)-pulegone and (-)-pulegone, which may exhibit different physiological and toxicological properties. The accurate determination of the enantiomeric composition of pulegone is crucial in the quality control of essential oils, fragrance formulations, and pharmaceutical preparations. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful analytical technique for the enantioselective separation and quantification of chiral compounds like pulegone.
These application notes provide detailed protocols for the chiral HPLC resolution of pulegone enantiomers using polysaccharide-based CSPs, which are widely recognized for their broad applicability in separating a diverse range of chiral molecules, including ketones and monoterpenes.[1][2] Methodologies for both normal-phase and reversed-phase chromatography are presented to offer flexibility based on sample matrix and laboratory instrumentation.
Data Presentation
The successful chiral separation of pulegone enantiomers relies on the selection of an appropriate chiral stationary phase and mobile phase. While specific quantitative data for pulegone is not widely published for HPLC, the following tables summarize typical chromatographic parameters obtained for structurally related monoterpenes on polysaccharide-based CSPs, which can be used as a starting point for method development for pulegone.
Table 1: Normal-Phase Chiral HPLC of Monoterpenes on an Amylose-Based CSP (Chiralpak AD-H)
| Compound | Mobile Phase (Hexane:Isopropanol) | k'1 | k'2 | α (Separation Factor) | Rs (Resolution) |
| Linalool | 98:2 | 1.25 | 1.45 | 1.16 | 2.10 |
| Terpinen-4-ol | 95:5 | 2.10 | 2.35 | 1.12 | 1.85 |
| Carvone | 90:10 | 1.80 | 2.05 | 1.14 | 2.00 |
Data adapted from comparative studies on monoterpenes.[3] k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively.
Table 2: Reversed-Phase Chiral HPLC of a Ketone on a Cellulose-Based CSP (Lux Cellulose-1)
| Compound | Mobile Phase (Acetonitrile:Water) | k'1 | k'2 | α (Separation Factor) | Rs (Resolution) |
| Prothioconazole | 60:40 | 3.50 | 4.10 | 1.17 | 2.50 |
Data adapted from studies on chiral separations using cellulose-based CSPs.[4] k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively.
Experimental Protocols
Method 1: Normal-Phase Chiral HPLC
This method is often the first choice for chiral separations on polysaccharide-based CSPs and typically provides good selectivity.
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, and UV detector.
-
Chiral Stationary Phase: Lux® Cellulose-4 or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[5][6]
-
Mobile Phase: HPLC-grade n-hexane and isopropanol (B130326).
-
Sample: Racemic pulegone standard and sample containing pulegone.
2. Chromatographic Conditions
-
Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting composition is 90:10 (v/v). The ratio can be adjusted to optimize resolution and retention time. Increasing the isopropanol content will generally decrease retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (pulegone has a chromophore).
-
Injection Volume: 10 µL.
3. Sample Preparation
-
Dissolve the pulegone standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic pulegone standard to determine the retention times of the enantiomers and to assess the separation performance (resolution).
-
Inject the sample solution.
-
Identify the pulegone enantiomer peaks in the sample chromatogram by comparing their retention times with those of the standard.
-
Quantify the enantiomers by integrating the peak areas.
Method 2: Reversed-Phase Chiral HPLC
Reversed-phase methods are advantageous when dealing with aqueous samples or when a mass spectrometer is used for detection.
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, and UV or MS detector.
-
Chiral Stationary Phase: Lux® i-Cellulose-5 or a similar immobilized polysaccharide-based CSP (250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: HPLC-grade acetonitrile (B52724) and water. Additives such as formic acid or ammonium (B1175870) bicarbonate may be used to improve peak shape, especially for LC-MS applications.[7]
-
Sample: Racemic pulegone standard and sample containing pulegone.
2. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and water. A starting composition of 60:40 (v/v) is recommended. The gradient or isocratic composition can be optimized. For LC-MS compatibility, a volatile buffer like 10 mM ammonium bicarbonate can be added to the aqueous phase.[7]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or MS with electrospray ionization (ESI).
-
Injection Volume: 10 µL.
3. Sample Preparation
-
Dissolve the pulegone standard or sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the racemic standard to establish retention times and resolution.
-
Inject the prepared sample.
-
Identify and quantify the pulegone enantiomers based on the standard chromatogram.
Mandatory Visualization
References
- 1. Chiral Separation And Purification With Lux® Polysaccharide Chiral HPLC Columns [bioprocessonline.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lux Cellulose-4 Chiral LC Columns: Phenomenex [phenomenex.com]
- 6. ct-k.com [ct-k.com]
- 7. chromatographytoday.com [chromatographytoday.com]
Application Notes & Protocols: Enantioselective Synthesis of (-)-Pulegone via Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines a proposed organocatalytic method for the enantioselective synthesis of (-)-pulegone, a valuable chiral building block in organic synthesis and drug development. Due to the absence of a direct, published protocol for this specific transformation via organocatalysis, this application note details a scientifically plausible approach based on well-established organocatalytic intramolecular Michael additions. The proposed synthesis utilizes a chiral diarylprolinol silyl (B83357) ether catalyst to facilitate the asymmetric cyclization of a hypothetical acyclic precursor, 7-methyl-3-oxo-oct-6-enal, to yield this compound with high enantioselectivity.
Proposed Reaction Pathway
The enantioselective synthesis of this compound is proposed to proceed via an intramolecular Michael addition of an enamine intermediate. The acyclic precursor, 7-methyl-3-oxo-oct-6-enal, is treated with a chiral secondary amine catalyst, such as (S)-(-)-α,α-Diphenylprolinol trimethylsilyl (B98337) ether, to form a chiral enamine. This intermediate then undergoes a stereoselective intramolecular cyclization to form the six-membered ring of the pulegone (B1678340) scaffold. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the desired this compound.
Caption: Proposed reaction pathway for the organocatalytic synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed enantioselective synthesis of this compound. These values are based on typical results reported in the literature for similar organocatalytic intramolecular Michael additions.
| Parameter | Expected Value | Notes |
| Yield | 75-85% | Isolated yield after purification. |
| Enantiomeric Excess (ee) | >95% ee | Determined by chiral HPLC or GC analysis. The high enantioselectivity is anticipated based on the performance of diarylprolinol silyl ether catalysts in similar reactions. |
| Catalyst Loading | 10 mol% | A typical catalyst loading for achieving high efficiency and enantioselectivity. |
| Reaction Time | 24-48 hours | Reaction progress should be monitored by TLC or GC-MS. |
| Temperature | Room Temperature | Mild reaction conditions are a key advantage of organocatalysis. |
Experimental Protocols
3.1. Synthesis of Acyclic Precursor (7-methyl-3-oxo-oct-6-enal)
Note: The synthesis of this specific precursor is hypothetical. A plausible route would involve the alkylation of a suitable ketone with a protected aldehyde-containing fragment, followed by deprotection and further elaboration. The following is a generalized conceptual procedure.
-
Step 1: Alkylation. React 5-methylhex-4-en-2-one (B3257107) with a suitable three-carbon electrophile containing a protected aldehyde (e.g., 3-bromopropionaldehyde dimethyl acetal) in the presence of a strong base like lithium diisopropylamide (LDA) to form the carbon skeleton.
-
Step 2: Deprotection. Deprotect the aldehyde functionality under acidic conditions to yield the target precursor, 7-methyl-3-oxo-oct-6-enal.
-
Step 3: Purification. Purify the crude product by flash column chromatography on silica (B1680970) gel.
3.2. Enantioselective Intramolecular Cyclization to this compound
-
To a stirred solution of 7-methyl-3-oxo-oct-6-enal (1.0 mmol, 1.0 equiv) in anhydrous toluene (B28343) (10 mL) is added (S)-(-)-α,α-Diphenylprolinol trimethylsilyl ether (0.1 mmol, 0.1 equiv).
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford this compound.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Experimental Workflow
The following diagram illustrates the general workflow for the proposed enantioselective synthesis of this compound.
Caption: Experimental workflow for the synthesis and analysis of this compound.
Disclaimer: This document provides a proposed synthetic route based on established principles of organocatalysis. The specific synthesis of the acyclic precursor and its subsequent cyclization to this compound as described herein has not been reported in the peer-reviewed literature and would require experimental validation. Researchers should exercise standard laboratory safety precautions and conduct small-scale trials to optimize reaction conditions.
Application Notes and Protocols for the Identification of (-)-Pulegone in Plant Extracts using GC-MS
Introduction
(-)-Pulegone is a naturally occurring monoterpene ketone found in a variety of plants, most notably in species of the Mentha genus (mints), such as pennyroyal (Mentha pulegium)[1][2][3]. Its presence and concentration are of significant interest to researchers in the fields of phytochemistry, food science, and toxicology due to its characteristic aroma and potential biological activities. This document provides a detailed protocol for the extraction, identification, and quantification of this compound in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds[4]. The protocols described herein are intended for researchers, scientists, and drug development professionals.
Overview of the Analytical Workflow
The identification and quantification of this compound in plant extracts involve a multi-step process. This workflow begins with the careful preparation of the plant material, followed by the extraction of the volatile compounds. The resulting extract is then analyzed by GC-MS to separate pulegone (B1678340) from other components and to confirm its identity based on its mass spectrum. Finally, the concentration of pulegone is determined.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Plant Material Preparation
Proper preparation of the plant material is crucial for obtaining accurate and reproducible results.
-
Collection: Collect fresh plant material (e.g., leaves, aerial parts) from the desired species.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, oven-drying at a low temperature (40-60°C) can be used to prevent the degradation of volatile compounds.
-
Grinding: Grind the dried plant material into a fine powder using a laboratory mill or a mortar and pestle. This increases the surface area for efficient extraction.
Extraction of this compound
Two primary methods are recommended for the extraction of this compound from plant materials: hydrodistillation and solvent extraction. The choice of method may depend on the specific research goals and the nature of the plant matrix.
Hydrodistillation is a traditional and effective method for extracting essential oils rich in volatile compounds like pulegone[5][6][7].
-
Apparatus: Set up a Clevenger-type apparatus for hydrodistillation.
-
Procedure: a. Place a known amount (e.g., 100 g) of the powdered plant material into the distillation flask. b. Add distilled water to the flask, ensuring the plant material is fully submerged. c. Heat the flask to boiling. The steam and volatile compounds will rise, condense, and be collected in the separator. d. Continue the distillation for a recommended time of 2-3 hours. e. After distillation, carefully collect the essential oil layer from the separator. f. Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water. g. Store the essential oil in a sealed vial at 4°C until GC-MS analysis.
Solvent extraction is a versatile method that can be tailored to the polarity of the target compound[8][9][10]. For the extraction of moderately polar monoterpenes like pulegone, a non-polar or moderately polar solvent is suitable.
-
Solvent Selection: n-Hexane or dichloromethane (B109758) are recommended solvents for pulegone extraction.
-
Procedure: a. Weigh a precise amount (e.g., 10 g) of the powdered plant material into a flask. b. Add a known volume of the selected solvent (e.g., 100 mL) to the flask. c. Agitate the mixture using a shaker or sonicator for a defined period (e.g., 1-2 hours) at room temperature. d. Filter the mixture to separate the extract from the solid plant material. e. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract. f. The extract can be further purified if necessary. g. Dissolve a known amount of the extract in a suitable solvent (e.g., hexane) for GC-MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative determination of pulegone in pennyroyal oil by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
- 10. Terpene Extraction - Floraplex Terpenes [buyterpenesonline.com]
Application Note: Toxicology and Safe Handling of (-)-Pulegone
In accordance with established safety protocols, this document does not provide a protocol for the synthesis of (-)-Pulegone. Due to its recognized health risks, including hepatotoxicity and potential carcinogenicity, providing instructions for its synthesis would be irresponsible.
Instead, this document serves as a crucial Application Note and Protocol for researchers, scientists, and drug development professionals on the toxicology, metabolic activation, and safety considerations for this compound. Understanding these aspects is vital for anyone who may handle this compound or its natural sources.
Introduction this compound (CAS No. 89-82-7) is a naturally occurring monoterpene ketone found in the essential oils of plants such as pennyroyal (Mentha pulegium) and peppermint (Mentha piperita).[1][2] While it has applications in perfumery and as a flavoring agent, its use is highly restricted due to significant health concerns.[2][3] In 2018, the U.S. Food and Drug Administration (FDA) banned the use of synthetic pulegone (B1678340) as a food additive because of its carcinogenic properties.[3][4] The International Agency for Research on Cancer (IARC) classifies pulegone as "Possibly carcinogenic to humans" (Group 2B).[5] This note provides essential toxicological data and safety protocols for handling pulegone.
Hepatotoxicity and Mechanism of Action The primary toxic effect of pulegone is severe liver damage (hepatotoxicity).[6][7] This is not caused by pulegone itself, but by its metabolic activation in the liver. The metabolic process, mediated by cytochrome P450 enzymes, converts pulegone into more toxic reactive metabolites, notably menthofuran (B113398).[6][8]
The key steps in this toxic pathway are:
-
Metabolic Activation: Cytochrome P450 enzymes in the liver oxidize pulegone.[8]
-
Formation of Menthofuran: This initial oxidation is a required step for the generation of menthofuran, which is considered a proximate toxin.[8]
-
Glutathione (B108866) Depletion: The reactive metabolites produced during this process deplete the liver's stores of glutathione, a critical antioxidant that protects cells from damage.[6][7][9]
-
Cellular Damage: With glutathione levels depleted, the reactive metabolites bind to liver proteins, leading to centrilobular necrosis and liver failure.[6]
This mechanism is analogous to acetaminophen (B1664979) (paracetamol) toxicity, where saturation of detoxification pathways leads to the formation of a harmful reactive metabolite.[6]
Quantitative Toxicological Data
The following tables summarize key quantitative data regarding the toxicity of pulegone and related compounds.
Table 1: Acute Toxicity Data (LD₅₀)
| Compound | Species | Route | LD₅₀ (mg/kg bw) | Reference |
|---|---|---|---|---|
| (R)-(+)-Pulegone | Rat | Oral | 470 | [10] |
| (R)-(+)-Pulegone | Mouse | Intraperitoneal | Causes 9/16 deaths at 400 | [10] |
| (S)-(-)-Pulegone | Mouse | Intraperitoneal | Causes 4/10 deaths at 600 | [10] |
| Menthofuran | Mouse | Intraperitoneal | Causes 10/16 deaths at 300 | [10] |
| Isopulegol | Rat | Oral | 936 |[10] |
Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Table 2: Regulatory and Exposure Limits
| Organization / Region | Regulation / Limit | Value | Reference |
|---|---|---|---|
| U.S. FDA | Status as Food Additive | Banned (synthetic) | [3][4] |
| IARC | Carcinogenicity Classification | Group 2B (Possibly carcinogenic) | [5] |
| Australia (SUSMP) | Poisons Standard | Schedule 6 ('Poison') | [5] |
| Council of Europe (CEFS) | Tolerable Daily Intake (TDI) | 100 µg/kg bw |[6] |
Protocol: Safe Handling and Emergency Procedures
Given the hazardous nature of pulegone, strict adherence to safety protocols is mandatory.
1. Personal Protective Equipment (PPE)
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood. Avoid breathing vapors.[11]
2. Handling and Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
-
Use the smallest possible quantities for experiments.
-
Avoid contact with skin, eyes, and clothing.
3. Emergency Procedures
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison control center or physician.[11] Pulegone is harmful if swallowed.[11]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[11]
-
Eye Contact: Flush eyes with water as a precaution for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[11]
4. Waste Disposal
-
Dispose of pulegone and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11]
Visualizations
The following diagrams illustrate the metabolic pathway leading to pulegone toxicity and a standard workflow for its safe handling.
Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.
Caption: Standard workflow for the safe handling of this compound in a laboratory setting.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Pulegone - Wikipedia [en.wikipedia.org]
- 3. Flavoring Ingredient Exceeds Safety Levels in E-Cigarettes and Smokeless Tobacco | Duke Health [corporate.dukehealth.org]
- 4. ovid.com [ovid.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Menthofuran-dependent and independent aspects of pulegone hepatotoxicity: roles of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. PULEGONE AND RELATED SUBSTANCES [inchem.org]
- 11. indenta.com [indenta.com]
Application Notes and Protocols for NMR-Based Structural Elucidation of (-)-Pulegone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pulegone is a naturally occurring monoterpene ketone found in the essential oils of various plants, notably in the Lamiaceae family. Its chiral structure and reactive functional groups, including a ketone and a carbon-carbon double bond, make it a valuable starting material for the synthesis of a wide range of derivatives with potential applications in the pharmaceutical and fragrance industries. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these novel compounds. This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural characterization of this compound and its derivatives.
Structural Elucidation Workflow
The structural elucidation of this compound derivatives using NMR spectroscopy typically follows a systematic workflow. This involves the acquisition and analysis of a series of NMR experiments to piece together the molecular structure.
Caption: General workflow for NMR-based structural elucidation.
NMR Data of this compound
The complete assignment of the ¹H and ¹³C NMR spectra of the parent compound, this compound, is the first critical step. This serves as a benchmark for identifying structural modifications in its derivatives.
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | 203.96 |
| 2 | - | 141.82 |
| 3 | 2.48-2.52 (m) | 28.62 |
| 4 | 2.22-2.30 (m) | 32.82 |
| 5 | 2.00-2.05 (m) | 31.56 |
| 6 | 2.69-2.75 (m) | 50.84 |
| 7 | 1.00-1.01 (d, J=6.5 Hz) | 21.78 |
| 8 | - | 131.83 |
| 9 | 1.78 (s) | 23.01 |
| 10 | 1.98 (s) | 22.13 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data acquired on a 400 MHz spectrometer.[1]
Structural Elucidation of a this compound Derivative: An Example with Pulegone (B1678340) Epoxide
To illustrate the process of elucidating the structure of a derivative, we will consider the epoxidation of this compound. This reaction targets the endocyclic double bond, leading to the formation of pulegone epoxide.
Hypothetical NMR Data for Pulegone Epoxide
The formation of the epoxide ring is expected to cause significant changes in the chemical shifts of the nearby protons and carbons.
Table 2: Expected ¹H and ¹³C NMR Data for Pulegone Epoxide
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Rationale for Change from this compound |
| 1 | - | ~200 | Minor shift of the ketone carbon. |
| 2 | - | ~65 | Significant upfield shift due to loss of sp² character. |
| 3 | ~2.0-2.2 (m) | ~25 | Upfield shift due to the absence of the double bond. |
| 4 | ~1.8-1.9 (m) | ~30 | Minor shift. |
| 5 | ~1.6-1.7 (m) | ~30 | Minor shift. |
| 6 | ~2.5-2.6 (m) | ~50 | Minor shift. |
| 7 | ~1.1 (d) | ~22 | Minor shift. |
| 8 | - | ~60 | Significant upfield shift due to epoxidation. |
| 9 | ~1.3 (s) | ~20 | Upfield shift due to the anisotropic effect of the epoxide ring. |
| 10 | ~1.4 (s) | ~24 | Upfield shift due to the anisotropic effect of the epoxide ring. |
2D NMR Correlation Analysis
2D NMR experiments are crucial for confirming the proposed structure of the derivative.
Caption: Key 2D NMR correlations for pulegone epoxide.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For pulegone epoxide, we would expect to see correlations between H3 and H4, H4 and H5, and H5 and H6, confirming the cyclohexanone (B45756) ring's proton sequence.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is invaluable for assigning the carbon signals based on the already assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is key for piecing together the carbon skeleton and confirming the position of quaternary carbons and functional groups. For pulegone epoxide, crucial HMBC correlations would be from the methyl protons H9 and H10 to the epoxide carbons C2 and C8, as well as to each other's carbons (C10 and C9 respectively).
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar compounds like pulegone and its derivatives.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to avoid interfering with the magnetic field homogeneity.
-
Internal Standard (Optional): Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift calibration (0 ppm for both ¹H and ¹³C).
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.
Table 3: Typical NMR Acquisition Parameters
| Experiment | Key Parameters | Typical Values (400 MHz) |
| ¹H NMR | Spectral Width (SW), Number of Scans (NS), Relaxation Delay (d1), Acquisition Time (aq) | SW: 12-16 ppm, NS: 8-16, d1: 1-2 s, aq: 2-4 s |
| ¹³C NMR | Spectral Width (SW), Number of Scans (NS), Relaxation Delay (d1), Acquisition Time (aq), Pulse Program (zgpg30) | SW: 200-240 ppm, NS: 1024-4096, d1: 2 s, aq: 1-2 s |
| DEPT-135 | Same as ¹³C NMR, but with a pulse program that differentiates CH, CH₂, and CH₃ signals. | - |
| COSY | Spectral Width (SW) in F1 and F2, Number of Increments (TD(F1)), Number of Scans (NS) per increment | SW(F1) = SW(F2) = 12-16 ppm, TD(F1): 256-512, NS: 2-8 |
| HSQC | SW(F2) for ¹H, SW(F1) for ¹³C, TD(F1), NS per increment | SW(F2): 12-16 ppm, SW(F1): 160-200 ppm, TD(F1): 256-512, NS: 4-16 |
| HMBC | SW(F2) for ¹H, SW(F1) for ¹³C, TD(F1), NS per increment, Long-range coupling delay (d6) | SW(F2): 12-16 ppm, SW(F1): 200-240 ppm, TD(F1): 256-512, NS: 8-32, d6: 60-100 ms |
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectra to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale using the signal from the internal standard (e.g., TMS at 0.00 ppm).
-
Peak Picking and Integration (1D): Identify and integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.
-
Cross-Peak Analysis (2D): Analyze the cross-peaks in the 2D spectra to establish correlations and build the molecular structure.
Conclusion
NMR spectroscopy, through a combination of 1D and 2D experiments, provides a powerful and non-destructive method for the complete structural elucidation of this compound derivatives. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can confidently determine the constitution and connectivity of novel molecules, which is a critical step in drug discovery and development. The protocols and data presented here serve as a comprehensive guide for scientists working with this important class of natural product derivatives.
References
Application Notes and Protocols: (-)-Pulegone in Novel Insecticide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pulegone is a naturally occurring monoterpenoid ketone found in the essential oils of various plants, particularly those from the mint family (Lamiaceae), such as pennyroyal (Mentha pulegium). [1][2]It is recognized for its potent insecticidal properties, making it a compound of significant interest for the development of new, potentially safer, and more environmentally friendly insecticides. [1][3]Pulegone exhibits toxicity against a wide range of insect pests, primarily through fumigant and contact action. [4][5]Its multifaceted mechanism of action, targeting several critical sites within the insect nervous system, reduces the likelihood of rapid resistance development, a common issue with synthetic insecticides. [4]This document provides a comprehensive overview of pulegone's mechanisms, efficacy data, and detailed protocols for its evaluation in an insecticide development program.
Mechanism of Action
This compound exerts its neurotoxic effects on insects by interacting with multiple molecular targets within their nervous systems. This multi-target action contributes to its broad-spectrum efficacy. The primary known mechanisms are:
-
GABA Receptor Modulation : Pulegone (B1678340) acts as a positive allosteric modulator of insect γ-aminobutyric acid (GABA) receptors. [6]The GABA receptor is a ligand-gated chloride ion channel; its activation leads to neuronal inhibition. By enhancing the effect of GABA, pulegone can cause either hyperexcitation or inhibition of neuronal activity, ultimately leading to paralysis and death. [6][7]This is a key target for several classes of synthetic insecticides. [8][9]
-
Octopaminergic System Interference : Pulegone interacts with the octopaminergic system in insects. [10]Octopamine is a crucial neurohormone, neurotransmitter, and neuromodulator that regulates many physiological processes. Pulegone can act as an agonist or antagonist at octopamine (B1677172) receptors, disrupting normal nerve signaling and leading to toxic effects. [10][11][12]
-
Acetylcholinesterase (AChE) Inhibition : Pulegone has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulses in the cholinergic synapses. [6][13]Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, convulsions, paralysis, and eventual death of the insect. [13][14]
Insecticidal Efficacy: Data Presentation
The efficacy of this compound has been quantified against several insect pests, particularly those affecting stored products. The following tables summarize key toxicity data from various studies. Lethal Concentration (LC50) is typically used for fumigant assays (µL/L air), while Lethal Dose (LD50) is used for contact assays (µ g/insect ).
Table 1: Fumigant Toxicity (LC50) of this compound and Pulegone-Rich Essential Oils
| Insect Species | Compound/Essential Oil | Exposure Time | LC50 (µL/L air) | Reference |
| Sitophilus oryzae (Rice Weevil) | Mentha pulegium EO (pulegone-rich) | 24 h | Varies by dose | [2] |
| Tribolium castaneum (Red Flour Beetle) | R-Pulegone | 24 h | 2.2 - 4.8 | [4] |
| Sitophilus zeamais (Maize Weevil) | R-Pulegone | 24 h | 3.0 - 42.4 | [4] |
| Aphis gossypii (Cotton Aphid) | Mentha pulegium EO (63.88% pulegone) | 24 h | 4.70 | [15] |
| Sitophilus granarius | Mentha pulegium EO | 24 h | 0.038 | [5] |
Table 2: Contact Toxicity (LD50) of this compound
| Insect Species | Compound | LD50 | Reference |
| Tribolium castaneum (Red Flour Beetle) | R-Pulegone | 4.8 - 13.1 µ g/insect | [4] |
| Sitophilus zeamais (Maize Weevil) | R-Pulegone | 14.9 - 24.6 µ g/insect | [4] |
| Bruchus lentis | Pulegone | 61.6 mg/g | [16] |
| Bruchus pisorum | Pulegone | 74.4 mg/g | [16] |
| Bruchus rufimanus | Pulegone | 68.3 mg/g | [16] |
Experimental Protocols
Accurate evaluation of insecticidal activity is crucial. The following are standardized protocols for assessing the fumigant, contact, and enzyme-inhibiting properties of this compound.
Protocol: Fumigant Toxicity Assay
This method assesses the toxicity of volatile compounds like pulegone in an enclosed space. [17][18] Objective: To determine the median lethal concentration (LC50) of this compound against a target insect species.
Materials:
-
Airtight glass jars or vials (e.g., 250-1000 mL).
-
Filter paper discs (e.g., Whatman No. 1, 2 cm diameter).
-
This compound (analytical grade).
-
Acetone (B3395972) or another suitable volatile solvent.
-
Micropipettes.
-
Target insects (20-25 adults of uniform age and size per replicate).
-
Incubator with controlled temperature and humidity (e.g., 25±1°C, 65±5% RH).
Procedure:
-
Preparation of Test Solutions: Prepare a serial dilution of this compound in acetone to create a range of 5-7 concentrations. A control using only acetone should also be prepared.
-
Application: Apply 10-20 µL of each pulegone dilution (or acetone for the control) onto a filter paper disc.
-
Solvent Evaporation: Suspend the treated filter paper inside the airtight jar (e.g., attached to the underside of the lid) and allow the solvent to evaporate completely (approx. 60 seconds).
-
Insect Introduction: Introduce a known number of adult insects (e.g., 20) into the jar. If the exposure period is long, a small amount of food can be provided.
-
Sealing and Incubation: Immediately seal the jars and place them in an incubator under controlled conditions for a predetermined period (typically 24 hours).
-
Mortality Assessment: After the exposure period, transfer the insects to a clean container with a food source. Count the number of dead or moribund insects after a 24-hour recovery period. Insects unable to move when prodded with a fine brush are considered dead. [17]7. Data Analysis: Correct the mortality data using Abbott's formula if mortality is observed in the control group. [19]Calculate the LC50 value using Probit analysis. [20]
Protocol: Topical Application (Contact) Toxicity Assay
This bioassay directly applies the insecticide to the insect's body to determine contact toxicity. [21][22] Objective: To determine the median lethal dose (LD50) of this compound.
Materials:
-
Microsyringe or micro-applicator capable of delivering precise volumes (e.g., 0.5-1.0 µL).
-
This compound (analytical grade).
-
Acetone (analytical grade).
-
Target insects, immobilized (e.g., by chilling or brief CO2 anesthesia).
-
Ventilated holding containers (e.g., petri dishes with a food source).
-
Incubator.
Procedure:
-
Preparation of Dosing Solutions: Prepare a range of 5-7 concentrations of this compound in acetone.
-
Insect Immobilization: Anesthetize a batch of insects using CO2 or by placing them on a cold surface.
-
Application: Using a micro-applicator, apply a small, precise volume (e.g., 0.5 µL) of the dosing solution to the dorsal thorax of each insect. [22]Control insects are treated with acetone only.
-
Recovery and Incubation: Place the treated insects into ventilated containers with food and water.
-
Mortality Assessment: Incubate under controlled conditions (e.g., 25±1°C, 65±5% RH) and record mortality at 24, 48, and 72 hours.
-
Data Analysis: Correct for control mortality using Abbott's formula and calculate the LD50 value (in µ g/insect ) using Probit analysis. [20]
Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, measures the extent to which pulegone inhibits AChE activity. [23][24][25] Objective: To determine the IC50 (concentration causing 50% inhibition) of this compound on AChE.
Materials:
-
96-well microplate.
-
Spectrophotometer (plate reader) capable of reading at 412 nm.
-
AChE enzyme solution (e.g., from electric eel or target insect homogenate).
-
0.1 M Phosphate Buffer (pH 8.0).
-
DTNB (Ellman's Reagent) solution. [23]* Acetylthiocholine iodide (ATCI) substrate solution. [23]* this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).
Procedure (96-well plate format):
-
Reagent Preparation: Prepare fresh solutions of buffer, DTNB, ATCI, and AChE enzyme. [23]2. Plate Setup:
-
Blank: 150 µL Buffer + 20 µL ATCI + 20 µL DTNB.
-
Control (100% Activity): 130 µL Buffer + 20 µL AChE + 20 µL DTNB + 20 µL Solvent.
-
Test Sample: 130 µL Buffer + 20 µL AChE + 20 µL DTNB + 20 µL Pulegone solution (at various concentrations).
-
-
Pre-incubation: Add all components except the substrate (ATCI) to the wells. Mix gently and incubate for 15 minutes at 25°C. [24]4. Initiate Reaction: Add 20 µL of ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 10-15 seconds for 5-10 minutes). The rate of color change is proportional to AChE activity. [24]6. Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Calculate the percentage of inhibition for each pulegone concentration: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot % Inhibition vs. log[Pulegone] and determine the IC50 value using non-linear regression.
-
Development of Pulegone-Based Insecticides
The development of a commercial insecticide from a lead compound like this compound is a multi-step process involving chemical modification, formulation, and rigorous testing.
-
Lead Optimization: While pulegone itself is effective, its derivatives may offer improved stability, lower volatility, or enhanced potency. [1]Structure-activity relationship (SAR) studies can guide the synthesis of more effective analogues.
-
Synergism: Pulegone's efficacy can be significantly enhanced when combined with other compounds. This can lower the required dose and help manage resistance. For example, combinations with other monoterpenoids or even synthetic insecticides could be explored. [11]* Formulation: To be used in the field, pulegone must be formulated to ensure stability, proper delivery, and user safety. Potential formulations include emulsifiable concentrates, nanoemulsions, or microencapsulations for slow release. [14]
Conclusion
This compound is a promising natural compound for the development of novel insecticides due to its high efficacy and multi-target mechanism of action. Its activity against economically important pests, especially in stored products, is well-documented. Further research should focus on lead optimization through the synthesis of derivatives, exploring synergistic combinations to enhance potency, and developing stable and effective formulations for practical application. The protocols provided here offer a standardized framework for researchers to evaluate pulegone and its analogues, facilitating the progression from laboratory discovery to a viable pest management solution.
References
- 1. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential | Bentham Science [benthamscience.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Insecticidal Activity of Monoterpenoids Against Sitophilus zeamais Motschulsky and Tribolium castaneum Herbst: Preliminary Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel GABA receptor pesticide targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synergistic action of octopamine receptor agonists on the activity of selected novel insecticides for control of dengue vector Aedes aegypti (Diptera: Culicidae) mosquito - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of octopamine receptor agonists in the synergistic toxicity of certain insect growth regulators (IGRs) in controlling Dengue vector Aedes aegypti (Diptera: Culicidae) mosquito - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. plantprotection.pl [plantprotection.pl]
- 18. Fumigant Toxicity of Lamiaceae Plant Essential Oils and Blends of Their Constituents against Adult Rice Weevil Sitophilus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. entomoljournal.com [entomoljournal.com]
- 21. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 22. par.nsf.gov [par.nsf.gov]
- 23. benchchem.com [benchchem.com]
- 24. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 25. japsonline.com [japsonline.com]
Troubleshooting & Optimization
(-)-Pulegone synthesis byproduct identification and removal
Technical Support Center: (-)-Pulegone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of this compound, particularly when starting from (-)-citronellol (B1674659)?
A1: The most prevalent byproduct in the synthesis of this compound from (-)-citronellol is isopulegone (B1219328) . The synthesis typically proceeds through the oxidation of citronellol (B86348) to citronellal, which then cyclizes to form isopulegols. Subsequent oxidation yields isopulegone.[1] Pulegone (B1678340) is then obtained by the base-catalyzed isomerization of isopulegone.[1] Therefore, incomplete isomerization is the primary source of this impurity. Other potential byproducts can include:
-
Menthone and Isomenthone: These can arise from the reduction of pulegone, especially if reducing agents are present or under certain catalytic conditions.[2][3]
-
Piperitenone: This compound can be formed as a metabolite in biological systems and may appear as a byproduct under certain oxidative conditions.[4][5]
-
Menthofuran (B113398): An oxidation product of pulegone, its formation is a significant concern as it is often considered an undesirable component in essential oils.[6][7]
-
Oxidation Artifacts: Depending on the oxidant and reaction conditions used, various oxidation products such as epoxides or hydroperoxides can be formed.[8][9]
Q2: How can I identify the impurities in my crude this compound sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for accurate impurity identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separating and identifying volatile compounds in a mixture. By comparing the retention times and mass fragmentation patterns of the peaks in your sample to those of known standards or library data, you can identify byproducts like isopulegone, menthone, and menthofuran.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. Specific chemical shifts and coupling constants can distinguish between pulegone and its isomers. For instance, the protons of the isopropylidene group in pulegone have characteristic chemical shifts that differ from the isopropenyl group in isopulegone. 2D-NMR techniques can further confirm assignments.[10]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction and to determine the number of components in your crude product. It can help establish the optimal solvent system for purification by column chromatography.[10]
Q3: My synthesis resulted in a mixture of this compound and its isomer, isopulegone. How can I remove the isopulegone?
A3: The most common method to remove isopulegone is to convert it into the desired this compound through base-catalyzed isomerization. Isopulegone, where the double bond is exocyclic to the six-membered ring, can be isomerized to the more thermodynamically stable pulegone, where the double bond is endocyclic. This is typically achieved by treating the mixture with an ethanolic sodium hydroxide (B78521) solution.[1] If residual amounts of isopulegone remain, purification can be achieved via flash column chromatography.[10]
Troubleshooting Guide
Issue 1: Low Yield of this compound due to High Isopulegone Content
-
Problem: The final product contains a significant percentage of isopulegone after the initial synthesis and isomerization step.
-
Cause: The base-catalyzed isomerization of isopulegone to pulegone did not go to completion. This could be due to insufficient reaction time, inadequate base concentration, or a non-optimal temperature.
-
Solution:
-
Re-treat the Mixture: Subject the crude product mixture to the isomerization conditions again.
-
Optimize Conditions: Increase the reaction time or the concentration of the base (e.g., ethanolic NaOH). Monitor the reaction progress using TLC or GC-MS until the isopulegone spot/peak is minimized.
-
Purification: If a small amount of isopulegone persists, use preparative flash column chromatography for final purification.[10]
-
Issue 2: Presence of Menthofuran in the Final Product
-
Problem: The purified pulegone is contaminated with menthofuran.
-
Cause: Pulegone can be oxidized to menthofuran, a reaction that can be influenced by heat, light, or the presence of certain catalysts.[6][8]
-
Solution:
-
Reaction Conditions: Conduct the synthesis and purification under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Avoid excessive heat and exposure to strong light.
-
Chemical Treatment: A patented method involves treating mint oils with a Lewis acid to react with and remove menthofuran, followed by neutralization and distillation.[11][12] This approach, however, may also affect the pulegone content.
-
Chromatography: Careful flash column chromatography can be used to separate pulegone from the more polar menthofuran.
-
Quantitative Data Summary
The following tables summarize quantitative data related to byproduct reduction and analysis.
Table 1: Byproduct Reduction in Peppermint Oil Using Lewis Acid Treatment
| Compound | Reduction (%) after 5 hours |
|---|---|
| Pulegone | 29%[11][12] |
Table 2: Pulegone Content in Various Essential Oils Determined by NMR
| Essential Oil Source | Pulegone Content Range (%) |
|---|---|
| Pennyroyal Oil | 61.3% - 77.9%[13] |
| Muña Oil | 30.8% - 83.3%[13] |
| Buchu Oil | 2.4% - 8.4%[13] |
| Peppermint Oil | Typically low; can be around 1-5%[3][13] |
Experimental Protocols
Protocol 1: Synthesis of this compound from (-)-Citronellol This protocol is adapted from the synthesis described by E. J. Corey, et al. (1975).[1]
-
Oxidation to Isopulegone:
-
In a dry flask under an inert atmosphere, add a solution of (-)-citronellol (88% optical purity) in dry methylene (B1212753) chloride.
-
Add 2.5 equivalents of pyridinium (B92312) chlorochromate (PCC) to the solution.
-
Stir the mixture at room temperature. The reaction oxidizes the citronellol to citronellal, which then undergoes an intramolecular ene reaction (cyclization) to form isopulegols, and these are subsequently oxidized by the excess PCC to isopulegone in a single step.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel or Florisil to remove the chromium salts, and wash with additional methylene chloride.
-
Concentrate the filtrate under reduced pressure to obtain crude isopulegone.
-
-
Isomerization to this compound:
-
Dissolve the crude isopulegone in ethanol.
-
Add a solution of sodium hydroxide in ethanol.
-
Stir the mixture at room temperature. This will catalyze the isomerization of the exocyclic double bond of isopulegone to the more stable endocyclic position, yielding this compound.
-
Monitor the conversion by GC-MS or TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Perform an aqueous workup by extracting the product into a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by flash column chromatography or vacuum distillation.
-
Protocol 2: GC-MS Analysis for Impurity Profiling
-
Sample Preparation: Prepare a dilute solution of the crude this compound sample (e.g., 1 µL in 1 mL) in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: Use a capillary column suitable for terpene analysis (e.g., OV-1 type methyl silica).[11]
-
GC Program:
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention indices with literature values for pulegone, isopulegone, menthofuran, and other potential byproducts.
Visualizations
Caption: Workflow for the synthesis of this compound from (-)-citronellol.
Caption: Relationship between this compound and its common byproducts.
Caption: Troubleshooting logic for purification of crude this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4861616A - Stable peppermint oil having reduced pulegone content and method of producing the same - Google Patents [patents.google.com]
- 4. PULEGONE AND RELATED SUBSTANCES [inchem.org]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pulegone - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO1993009677A1 - Method of treating mint oils to reduce pulegone and menthofuran contents - Google Patents [patents.google.com]
- 12. US5204128A - Method of treating mint oils to reduce pulegone and menthofuran contents - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of (-)-Pulegone
Welcome to the Technical Support Center for the synthesis of (-)-Pulegone. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis of this compound, with a specific focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in this compound synthesis?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate), rendering it optically inactive.[1] In the context of this compound synthesis, maintaining the stereochemical integrity is crucial as the biological and pharmacological properties of the two enantiomers can differ significantly. Racemization leads to a loss of the desired enantiomer and can compromise the efficacy and safety of the final product.
Q2: What is the primary mechanism of racemization for this compound?
A2: The primary mechanism of racemization for this compound, an α-chiral ketone, is through enolization.[2][3][4] Under either acidic or basic conditions, the chiral α-carbon can be deprotonated (or the carbonyl oxygen protonated followed by deprotonation at the α-carbon) to form a planar, achiral enol or enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, leading to a mixture of both (R)- and (S)-enantiomers.[1][2]
Q3: What are the most critical factors that can lead to racemization during the synthesis?
A3: The most critical factors include:
-
pH: Both acidic and basic conditions can catalyze enolization and subsequent racemization.[1][3][4]
-
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for enolization, increasing the rate of racemization.
-
Reaction Time: Prolonged exposure to conditions that promote racemization will result in a greater loss of enantiomeric purity.
-
Choice of Reagents: The selection of oxidizing agents and other reagents can significantly impact the stereochemical outcome. Harsh reagents are more likely to induce racemization.
Q4: How can I determine the enantiomeric excess (ee) of my synthesized this compound?
A4: The enantiomeric excess of this compound is typically determined using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).[5] These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.
Troubleshooting Guide: Avoiding Racemization
This guide provides solutions to common problems encountered during the synthesis of this compound that can lead to racemization.
| Problem | Possible Cause | Recommended Solution |
| Low enantiomeric excess (ee) in the final product. | Racemization during the oxidation of (-)-isopulegol (B1672291). | 1. Choice of Oxidant: Use mild oxidizing agents that operate under neutral or near-neutral conditions and at low temperatures. Swern and Dess-Martin oxidations are generally preferred over PCC for sensitive substrates. 2. Temperature Control: Maintain strict temperature control throughout the reaction, especially during the addition of reagents and workup. For Swern oxidations, it is critical to keep the temperature below -60 °C. 3. Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions. |
| Racemization during workup and purification. | 1. Neutralize Carefully: If an acidic or basic workup is necessary, perform the neutralization at low temperatures and as quickly as possible. 2. Avoid Harsh Conditions in Purification: Use neutral conditions for chromatography. Silica (B1680970) gel can be slightly acidic; consider using deactivated silica gel (e.g., with triethylamine) if racemization on the column is suspected. | |
| Presence of unexpected byproducts. | Side reactions due to harsh reaction conditions. | 1. Pummerer Rearrangement (Swern Oxidation): This can occur if the reaction temperature is not kept sufficiently low. Ensure rigorous temperature control.[6] 2. Over-oxidation (PCC): PCC can sometimes lead to over-oxidation or other side reactions. Ensure the use of buffered PCC or switch to a milder oxidant.[6] |
| Difficulty in removing oxidant byproducts. | Inherent properties of the chosen oxidant. | 1. Dess-Martin Periodinane: The byproduct, iodinane, can sometimes be difficult to remove. An aqueous workup with sodium thiosulfate (B1220275) can help to convert it to a more easily removable form.[7] 2. Chromium Salts (PCC): Purification can be challenging due to the presence of chromium byproducts. Filtration through a plug of silica or celite can be effective. |
Data Presentation: Comparison of Oxidation Methods
The selection of the oxidizing agent for the conversion of (-)-isopulegol to this compound is critical for preserving enantiomeric purity. Below is a summary of commonly used methods and their typical outcomes.
| Oxidation Method | Typical Reagents | Typical Reaction Conditions | Reported Yield (%) | Reported Enantiomeric Excess (ee) (%) | Key Considerations |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | -78 °C to room temperature | High (>90%) | Very High (>98%) | Requires cryogenic temperatures and careful handling of reagents. The byproduct dimethyl sulfide (B99878) is volatile and has a strong odor. |
| Pyridinium Chlorochromate (PCC) | PCC, Dichloromethane | Room temperature | Good (80-90%) | Generally high, but can be variable depending on substrate and conditions. | Simpler to perform than Swern oxidation. PCC is a toxic chromium reagent, requiring careful handling and disposal. |
| Dess-Martin Periodinane (DMP) Oxidation | DMP, Dichloromethane | Room temperature | High (>90%) | Very High (>98%) | Mild conditions and simple workup.[8] DMP is commercially available but can be expensive and is sensitive to moisture. |
Note: The reported yields and ee values are typical and can vary depending on the specific substrate, scale, and experimental execution.
Experimental Protocols
1. Swern Oxidation of (-)-Isopulegol
This protocol is designed to minimize racemization by maintaining low temperatures and neutral conditions.
-
Materials:
-
(-)-Isopulegol
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Argon or Nitrogen gas for inert atmosphere
-
-
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of (-)-isopulegol (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.
-
Stir the reaction mixture for 45 minutes at -78 °C.
-
Add anhydrous triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (using a non-polar eluent system such as hexanes/ethyl acetate) to afford this compound.
-
2. Dess-Martin Periodinane (DMP) Oxidation of (-)-Isopulegol
This method offers mild conditions and a straightforward workup.[8]
-
Materials:
-
(-)-Isopulegol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Aqueous sodium thiosulfate solution
-
-
Procedure:
-
To a solution of (-)-isopulegol (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and an aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid byproducts dissolve.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Mechanism of racemization of this compound via an achiral enol/enolate intermediate.
Caption: Recommended experimental workflow for the synthesis of this compound with minimal racemization.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. organic chemistry - Dess–Martin oxidation work up - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
Technical Support Center: Large-Scale Synthesis of (-)-Pulegone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (-)-Pulegone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale production of this compound?
A1: The most prevalent methods for large-scale synthesis are the oxidation of (-)-isopulegol (B1672291) and the cyclization of (+)-citronellal. The Robinson annulation is another well-established method, though it may present different challenges in controlling stereochemistry at scale.
Q2: What are the primary safety concerns when handling this compound at an industrial scale?
A2: this compound is a combustible liquid and can be toxic if ingested in large quantities, with potential for liver and kidney damage.[1][2] Its metabolite, menthofuran, is also of toxicological concern.[3] Large-scale operations require robust safety protocols, including closed systems to minimize vapor inhalation, appropriate personal protective equipment (PPE), and measures to control exothermic reactions.
Q3: Why is temperature control so critical during the large-scale synthesis of this compound?
A3: Temperature control is crucial for several reasons. Firstly, many of the synthetic reactions are exothermic, and poor heat dissipation in large reactors can lead to thermal runaways.[1][4] Secondly, side reactions and impurity formation are often temperature-dependent. For instance, higher temperatures can promote the formation of undesirable byproducts, complicating purification and reducing yield.[5]
Q4: What are the typical impurities encountered in the large-scale synthesis of this compound, and how are they removed?
A4: Common impurities include unreacted starting materials (e.g., citronellal, isopulegol), diastereomers, and byproducts from side reactions such as menthofuran.[3] Purification is typically achieved through fractional distillation under reduced pressure.[6] However, at a large scale, this requires careful optimization to prevent thermal degradation of the product.[7]
Troubleshooting Guide
Low Yield
Problem: The yield of this compound is significantly lower than expected in our pilot-scale batch.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify the reaction has gone to completion using in-process controls (e.g., GC, TLC).- If the reaction has stalled, investigate the quality of reagents and catalysts.- Consider extending the reaction time, but monitor for byproduct formation. |
| Poor Temperature Control | - Review temperature logs for deviations from the setpoint.- Ensure the reactor's heating/cooling system is functioning optimally and is appropriately sized for the reaction volume.- For exothermic reactions, ensure the rate of reagent addition does not overwhelm the cooling capacity.[1] |
| Inefficient Mixing | - Inadequate agitation can lead to localized "hot spots" and incomplete reactions.- Verify that the agitator speed and design are suitable for the reactor geometry and reaction mass viscosity.- Poor mixing can be a significant issue when scaling up from a lab to a pilot plant.[8] |
| Sub-optimal Reagent Stoichiometry | - Re-verify the molar ratios of all reactants and catalysts.- Ensure accurate dosing of all components, especially those added in smaller quantities. |
| Losses During Workup/Purification | - Analyze aqueous and organic layers after extraction to quantify any product loss.- Optimize distillation parameters (vacuum, temperature, column efficiency) to minimize losses.[7] |
High Impurity Levels
Problem: Our final product is contaminated with significant levels of an unknown impurity after distillation.
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Characterize the impurity using analytical techniques (e.g., GC-MS, NMR) to identify its structure.- Once identified, review the reaction mechanism to understand how it might have formed.- Adjust reaction parameters (e.g., lower temperature, different catalyst) to disfavor the side reaction. |
| Contaminated Starting Materials | - Obtain certificates of analysis for all raw materials.- Analyze incoming starting materials for purity before use. |
| Thermal Degradation | - Pulegone and related terpenes can be sensitive to high temperatures.- Lower the distillation temperature by increasing the vacuum.- Minimize the residence time of the product in the reboiler of the distillation unit.[7] |
| Isomerization | - The presence of acidic or basic residues can catalyze the isomerization of pulegone.- Ensure thorough neutralization and washing of the crude product before distillation. |
Experimental Protocols
Representative Large-Scale Protocol for this compound Synthesis from (-)-Isopulegol
This protocol is a general guideline and should be adapted and optimized for specific equipment and safety requirements.
-
Reactor Preparation: A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and a condenser is rendered inert with nitrogen.
-
Charging of Reagents: (-)-Isopulegol (10 kg, 64.8 mol) is dissolved in a suitable solvent (e.g., dichloromethane (B109758), 50 L) and charged to the reactor.
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Controlled Addition of Oxidant: A solution of pyridinium (B92312) chlorochromate (PCC) (15.3 kg, 71.3 mol) in dichloromethane (20 L) is prepared in a separate vessel. This solution is added to the reactor dropwise over 2-3 hours, maintaining the internal temperature between 20-25°C using a cooling jacket. The reaction is mildly exothermic, and the addition rate should be carefully controlled.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis of aliquots taken every hour. The reaction is typically complete within 4-6 hours.
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Workup: Upon completion, the reaction mixture is filtered to remove the chromium salts. The filtrate is then washed sequentially with a 5% sodium hydroxide (B78521) solution, water, and brine.
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Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude this compound is purified by fractional vacuum distillation.
Quantitative Data Summary (Illustrative)
| Parameter | Laboratory Scale (10g) | Pilot Scale (10kg) Target |
| Starting Material | (-)-Isopulegol | (-)-Isopulegol |
| Yield (isolated) | 90-95% | >85% |
| Purity (GC) | >98% | >98% |
| Enantiomeric Excess | >99% | >99% |
Visualizations
Caption: Experimental workflow for the large-scale synthesis of this compound.
Caption: Logical workflow for troubleshooting synthesis issues.
Caption: Key parameters influencing the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 3. researchgate.net [researchgate.net]
- 4. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 5. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 6. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 7. scielo.br [scielo.br]
- 8. pure-synth.com [pure-synth.com]
Improving the yield of (-)-Pulegone extraction from Mentha species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the yield of (-)-pulegone from Mentha species. It includes frequently asked questions, a detailed troubleshooting guide, comparative data, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Which Mentha species has the highest concentration of pulegone (B1678340)? A1: Mentha pulegium L., commonly known as pennyroyal, generally contains the highest concentration of pulegone among mint species, with levels in its essential oil ranging from 61.3% to as high as 83.40% in the flowers.[1][2][3] Other species like Mentha spicata (spearmint) and Mentha arvensis (corn mint) contain significantly lower amounts.[1]
Q2: What is the most common and effective method for pulegone extraction? A2: Hydrodistillation and steam distillation are the most traditional and widely effective methods for extracting essential oils, including pulegone, from Mentha species.[1][4] For food analysis applications, steam distillation has been shown to be more effective than ultrasonic-assisted extraction.[1] More advanced techniques like ultrasound-assisted hydrodistillation can also significantly increase extraction yield in a shorter time.[5]
Q3: How does the condition of the plant material affect essential oil yield? A3: The yield of essential oil is highly dependent on the condition of the plant material. Using dried plant material generally results in a higher percentage yield of essential oil compared to fresh material.[4] For instance, yields from dried M. pulegium in Morocco were reported as high as 5.9-6.2%, while fresh material from Algeria yielded 0.42-0.5%.[4] Additionally, grinding the dried leaves increases the surface area, leading to more efficient extraction.[6]
Q4: When is the optimal time to harvest Mentha for the highest pulegone yield? A4: Harvesting at the right time is crucial. For Mentha species, the highest essential oil content is often found when the plant is in full bloom.[6][7] Studies on Mentha pulegium have shown that the pulegone percentage can vary with the harvest date, with one study noting the highest percentage in late April.[8]
Q5: Are there methods to reduce undesirable compounds like (+)-menthofuran during extraction? A5: While extraction methods focus on isolating the essential oil, the composition is largely determined by the plant's metabolism. However, downstream processing can be employed. Metabolic engineering, for example, has been used to create transgenic peppermint lines with reduced levels of (+)-menthofuran and its precursor, (+)-pulegone, by expressing an antisense version of (+)-menthofuran synthase.[9] For extracted oils, chemical treatment with a Lewis acid followed by distillation can also reduce pulegone and menthofuran (B113398) levels.[10]
Troubleshooting Guide
Problem: Low Essential Oil Yield
| Question | Possible Cause | Suggested Solution |
| 1. Did you use fresh or dried plant material? | Fresh plant material has higher water content, leading to a lower relative yield of essential oil compared to dried material.[4] | Air-dry the plant material in a well-ventilated, shaded area until brittle before extraction. This significantly increases the concentration of oil relative to the starting mass.[6] |
| 2. Was the plant material properly prepared? | Large, intact leaves and stems limit the surface area available for extraction, resulting in an incomplete recovery of the essential oil. | Coarsely grind the dried plant material before distillation. This increases the surface area and facilitates more efficient oil extraction.[6] |
| 3. Was the distillation time sufficient? | Inadequate distillation time can lead to incomplete extraction of volatile compounds. | Continue the distillation process for a minimum of 2-3 hours, or until no more oil is observed collecting in the condensate.[4][6] For some species, optimal yield is reached much faster; for Mentha canadensis, maximum oil content was achieved in just 10 minutes.[11] |
| 4. Is your plant material-to-water ratio optimized? | An incorrect ratio can lead to either scorching the plant material or inefficiently extracting the oil. | A larger ratio of water to plant material can dissolve target compounds more effectively. For ultrasound-assisted hydrodistillation of M. pulegium, an optimal ratio was found to be 1:12 g/mL. For standard hydrodistillation, a common ratio is 300 mL of water for every 20-25 g of plant material.[1] |
| 5. Could steam channeling be an issue in your setup? | In steam distillation, "channeling" can occur where steam bypasses parts of the plant material, leaving sections un-extracted. | Ensure the ground plant material is packed uniformly in the distillation flask to allow for even steam penetration.[6] |
Problem: Low Pulegone Concentration in the Extracted Oil
| Question | Possible Cause | Suggested Solution |
| 1. What part of the plant was used? | The concentration of pulegone can differ between the leaves and flowers. | For Mentha pulegium, the flowers have been shown to yield essential oil with a much higher pulegone concentration (83.40%) compared to the leaves (53.09%).[3] |
| 2. At what stage was the plant harvested? | The biochemical composition of the essential oil changes throughout the plant's life cycle. The relative percentage of pulegone can decrease after reaching its peak.[8] | Harvest the plant at the optimal time for pulegone biosynthesis, which is often just before or during the flowering stage.[6][12] Monitor the chemical profile across different harvest dates to determine the ideal window. |
| 3. Could you be using a different chemotype? | Mentha species can exhibit significant chemical polymorphism (different chemotypes) based on geography and genetics. Some chemotypes may naturally produce less pulegone. | Verify the chemotype of your plant source. An analysis of M. pulegium from two different regions in Algeria found one to be pulegone-dominant (61%) while the other was dominated by limonene/piperitone.[4] |
| 4. Was the extraction method too aggressive? | Certain extraction conditions, such as excessively high temperatures, could potentially lead to the degradation or conversion of thermolabile compounds. | Use the mildest effective extraction conditions. Supercritical CO2 extraction, for example, allows for low-temperature extraction and can yield high pulegone content (52%) at just 35°C.[13] |
Data Summary Tables
Table 1: Pulegone Content and Oil Yield in Various Mentha Species
| Mentha Species | Common Name | Pulegone Content in Essential Oil (%) | Essential Oil Yield (%) | Notes |
| Mentha pulegium | Pennyroyal | 23.2 - 83.4 | 0.42 - 6.2 | Highest pulegone content; yield varies significantly with drying.[2][3][4][14][15] |
| Mentha spicata | Spearmint | 0.30 - 29.59 | - | Wide variation in pulegone content.[1] |
| Mentha arvensis | Corn Mint | 0.86 - 2.27 | 1.2 | Lower pulegone content.[1][2] |
| Mentha longifolia | Horse Mint | 0.17 - 69.49 | - | Very wide variation depending on chemotype.[1] |
| Mentha x piperita | Peppermint | 1.2 - 12.3 | 1.0 | Generally contains low levels of pulegone.[2][16] |
Table 2: Comparison of Extraction Methods for Mentha pulegium
| Extraction Method | Pulegone Content (%) | Menthone Content (%) | Essential Oil Yield (%) | Extraction Time | Reference |
| Hydrodistillation (HD) | 37.8 | 20.3 | - | 3 hours | |
| Hydrodistillation (HD) | 74.81 | 13.01 | 0.202 | - | [17] |
| Supercritical CO2 (SFE) | 52.0 | 30.3 | - | 10 min (dynamic) | [13] |
| Ultrasound-Assisted HD | - | - | 2.42 (Optimized) | 60 min | |
| Microwave-Assisted (MAD) | Lower than HD/SD | Lower than HD/SD | - | - | [18] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction from material preparation to analysis.
Troubleshooting Low Yield
Caption: A logical guide for troubleshooting low pulegone extraction yields.
Detailed Experimental Protocols
Protocol 1: Hydrodistillation
This protocol is a standard method for extracting essential oils from plant material.
1. Materials and Apparatus:
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Dried and coarsely ground Mentha aerial parts (25-100 g)
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Distilled water
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Clevenger-type apparatus
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Heating mantle
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Round-bottom flask (2 L)
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Separatory funnel
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Anhydrous sodium sulfate (B86663)
2. Methodology:
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Place a known quantity (e.g., 100 g) of the ground plant material into the 2 L round-bottom flask.[15]
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Add distilled water to the flask, ensuring the plant material is completely immersed. A common ratio is 300 mL of water for 25 g of material.[1]
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Set up the Clevenger-type apparatus, connecting the flask to the heating mantle and the condenser to a cold water supply.
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Heat the mixture to boiling. Allow the distillation to proceed for 3 hours, starting the timer from when the first drop of distillate collects.[4][15]
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As the mixture boils, steam and volatile compounds will rise, enter the condenser, and collect in the graduated collection tube of the Clevenger apparatus.
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After 3 hours, turn off the heat and allow the apparatus to cool completely.
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Carefully collect the separated essential oil layer from the top of the hydrosol (aromatic water) in the collection tube.
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Dry the collected oil using a small amount of anhydrous sodium sulfate to remove any residual water.
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Weigh the final oil to calculate the yield and store it in a sealed, dark glass vial at -20°C for further analysis.[15]
Protocol 2: Ultrasound-Assisted Hydrodistillation (UAHD)
This protocol uses sonication to enhance extraction efficiency and reduce time.
1. Materials and Apparatus:
-
Same as Protocol 1, with the addition of an ultrasonic bath or probe system.
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Response Surface Methodology (RSM) can be used for optimization if desired.
2. Optimized Methodology (based on RSM):
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Place the ground plant material into the distillation flask.
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Add distilled water at the optimized ratio, for example, a 1:12 g/mL plant material to water ratio.[5]
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Immerse the flask in an ultrasonic bath or place an ultrasonic probe into the mixture.
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Apply ultrasound power at the optimized level (e.g., 60 W) while simultaneously heating the mixture.[5]
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The cavitation phenomenon caused by the ultrasound enhances mass transfer from the plant cells.[5]
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Continue the ultrasound-assisted hydrodistillation for the optimized duration (e.g., 60 minutes).[5]
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Collect and process the essential oil as described in steps 5-9 of the standard hydrodistillation protocol. This method has been shown to achieve a higher extraction yield (e.g., 2.42%) in a significantly reduced time.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. notulaebiologicae.ro [notulaebiologicae.ro]
- 4. Chemical Composition of Mentha pulegium and its Contributions to Antimicrobial, Antioxidant, and Insecticidal Activities: Insights from In Vitro and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. benchchem.com [benchchem.com]
- 7. Aromatic Adventure: A Detailed Guide to Peppermint Oil Extraction [greenskybio.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. WO1993009677A1 - Method of treating mint oils to reduce pulegone and menthofuran contents - Google Patents [patents.google.com]
- 11. hort [journals.ashs.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. bepls.com [bepls.com]
- 15. ihmtweb.ihmt.unl.pt [ihmtweb.ihmt.unl.pt]
- 16. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Trace-Level Detection of (-)-Pulegone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace-level detection of (-)-pulegone. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during analytical method development and execution.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Gas Chromatography (GC) Related Issues
Question 1: Why am I observing poor peak shape (tailing or fronting) for the this compound peak?
Answer: Poor peak shape is a common issue in GC analysis and can be attributed to several factors.
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Active Sites: Active sites in the GC inlet liner or the column itself can interact with the analyte, causing peak tailing. Deactivated liners and columns are recommended. If tailing persists, consider silanizing the liner.[1]
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Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[2][3] Dilute your sample or reduce the injection volume.
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Improper Column Installation: Incorrect column installation in the injector can create dead volume, leading to peak broadening and tailing.[1][2] Ensure the column is installed according to the manufacturer's instructions.
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Injector Temperature: An injector temperature that is too low may cause slow volatilization of the sample, resulting in broad peaks. Conversely, a temperature that is too high can cause degradation of thermally labile compounds.
Question 2: My this compound peak is co-eluting with another compound. How can I improve the resolution?
Answer: Co-elution can be a significant challenge, especially in complex matrices like essential oils.
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Optimize Temperature Program: Adjusting the oven temperature program can alter the elution profile of compounds. A slower temperature ramp can often improve the separation of closely eluting peaks.
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Change Column Phase: If temperature optimization is insufficient, switching to a GC column with a different stationary phase chemistry can provide the necessary selectivity to resolve the co-eluting peaks. For instance, a more polar column may offer better separation.[1]
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Identify the Interference: In spearmint samples, carvone (B1668592) is a known compound that can co-elute with pulegone (B1678340).[4] Identifying the interfering compound using a mass spectrometer (MS) can help in selecting an appropriate column and optimizing the method.
Question 3: I am experiencing low recovery of this compound from my sample matrix. What are the possible causes?
Answer: Low recovery can stem from issues in both sample preparation and the analytical instrumentation.
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Inefficient Extraction: The chosen extraction method may not be suitable for your specific matrix. For food matrices, simultaneous distillation-extraction (SDE) and hydrodistillation have shown good recovery rates.[5][6] For herbal materials, steam distillation or Soxhlet extraction can be effective.[7]
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Analyte Degradation: this compound can be susceptible to degradation under certain conditions. Ensure that your extraction and analysis conditions (e.g., temperature) are not causing the analyte to break down.
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Leaks in the GC System: Leaks in the injector or connections can lead to sample loss and, consequently, low recovery.[2] Regularly check for leaks using an electronic leak detector.
High-Performance Liquid Chromatography (HPLC) Related Issues
Question 4: I am unable to achieve baseline separation of this compound from its isomers. What can I do?
Answer: The separation of isomers by HPLC can be challenging due to their similar physicochemical properties.
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Optimize Mobile Phase Composition: Systematically vary the ratio of the organic and aqueous phases of your mobile phase. Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol) can also alter selectivity.[8]
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Adjust Mobile Phase pH: If your isomers have ionizable groups, adjusting the pH of the mobile phase can significantly impact their retention and separation.[8]
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Select an Appropriate Column: For isomeric separation, a standard C18 column may not provide sufficient resolution. Consider using a column with a different stationary phase, such as a phenyl-hexyl or a chiral stationary phase if you are separating enantiomers.[9]
Question 5: My this compound peak is showing significant tailing in my HPLC chromatogram. How can I improve the peak symmetry?
Answer: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase.
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Mobile Phase Additives: Adding a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can help to mask active silanol (B1196071) groups on the silica-based stationary phase and improve peak shape for acidic or basic analytes.[9]
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Column Contamination: Accumulation of contaminants from the sample matrix at the head of the column can lead to poor peak shape.[10] Regularly flush your column and use a guard column to protect the analytical column.
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Sample Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for trace-level detection of this compound?
A1: The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.[4][6] GC-MS is often preferred for its high sensitivity and selectivity, especially when dealing with complex matrices like essential oils and food products.[5][6]
Q2: Which extraction methods are recommended for isolating this compound from different matrices?
A2: The choice of extraction method depends on the sample matrix.
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Essential Oils: Can often be analyzed directly after dilution in a suitable solvent.[4]
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Food Products (syrups, candies, etc.): Simultaneous Distillation-Extraction (SDE) is a robust technique that has shown high recovery rates (95-106%).[5][6]
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Herbal Materials (teas, dried leaves): Steam distillation or hydrodistillation are effective methods for extracting volatile compounds like pulegone.[4][7] Ultrasonic-assisted extraction has been reported to be less effective than hydrodistillation for pulegone.[4]
Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound analysis?
A3: LOD and LOQ values are method and matrix-dependent. However, typical values reported in the literature are in the low mg/kg or µg/mL range. For example, a GC-MS method for pulegone in food products reported a detection limit of about 5 µg/L.[5]
Q4: Are there any known interfering compounds in the analysis of this compound?
A4: Yes, in certain matrices, other structurally similar compounds can interfere with the analysis. A notable example is carvone , which can co-elute with pulegone in the analysis of spearmint samples.[4] Chromatographic conditions should be optimized to ensure adequate separation from such potential interferences.
Quantitative Data Summary
The following tables summarize key quantitative data from various analytical methods for this compound detection.
Table 1: Performance of a GC-MS Method for Pulegone Enantiomers in Food Products
| Parameter | Value | Reference |
| Recovery | 95 - 106% | [5][6] |
| Limit of Detection (LOD) | ~5 µg/L | [5] |
| Linearity Range | 0.5 - 25 mg/L | [5] |
| Repeatability (RSD) | 0.2% | [5] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Herbal Products (Adapted from a general herbal remedy analysis)
1. Sample Preparation (Steam Distillation) a. Coarsely powder approximately 10 g of the dried herbal material. b. Place the powdered sample in a distillation flask and add distilled water. c. Perform steam distillation to collect the essential oil.[7] d. Collect the oil layer from the distillate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
- GC System: Agilent 7890B GC or equivalent
- MS System: Agilent 5977A MSD or equivalent
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Injector Temperature: 250 °C
- Injection Volume: 1 µL (split or splitless mode depending on concentration)
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 min
- Ramp to 180 °C at 4 °C/min
- Ramp to 280 °C at 20 °C/min, hold for 5 min
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-350
3. Data Analysis a. Identify this compound based on its retention time and mass spectrum (key ions: m/z 81, 152, 67, 109). b. Quantify using an external or internal standard calibration curve.
Protocol 2: HPLC-UV Analysis of this compound
1. Sample Preparation a. Accurately weigh the sample and extract this compound using a suitable solvent (e.g., methanol, acetonitrile). Sonication can aid in extraction. b. Filter the extract through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions
- HPLC System: Agilent 1260 Infinity II or equivalent
- Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). Addition of 0.1% formic acid can improve peak shape.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: 254 nm
3. Data Analysis a. Identify this compound based on its retention time compared to a standard. b. Quantify using a calibration curve generated from standards of known concentrations.
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for common chromatographic issues.
References
- 1. researchgate.net [researchgate.net]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. mastelf.com [mastelf.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
Technical Support Center: Optimization of Reaction Conditions for (-)-Pulegone Derivatization
Welcome to the technical support center for the derivatization of (-)-pulegone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data-driven insights to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for derivatizing this compound?
A1: this compound is a versatile starting material. Common derivatization strategies include:
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Hydrogenation: The reduction of the carbon-carbon double bonds and/or the carbonyl group is a primary method to produce valuable derivatives like menthone and menthol (B31143) isomers.[1][2] The choice of catalyst and reaction conditions is crucial for controlling stereoselectivity.[1][2][3]
-
Michael Addition (Conjugate Addition): As an α,β-unsaturated ketone, this compound readily undergoes Michael addition. This reaction allows for the formation of a new carbon-carbon bond at the β-position, which is a key step in synthesizing more complex molecules.
-
Synthesis of N-Heterocycles: The carbonyl group of pulegone (B1678340) can react with nitrogen-containing reagents to form a variety of heterocyclic derivatives. Common examples include the synthesis of hydrazones and pyrazoles by reacting pulegone with hydrazine (B178648) derivatives.[4][5]
-
1,3-Dipolar Cycloaddition: The exocyclic double bond of pulegone can participate in cycloaddition reactions to form spiro-isoxazolidines, which are of interest in medicinal chemistry.
Q2: How can I purify the starting this compound if it is impure?
A2: Impurities in the starting material can significantly affect reaction outcomes. For this compound, which is often sourced from essential oils, purification is critical. Common purification techniques include:
-
Fractional Distillation: This is an effective method for separating pulegone from other components in essential oils with different boiling points.[6][7]
-
Flash Column Chromatography: This technique is useful for preparative scale purification.[8] The appropriate solvent system can be determined by preliminary analysis using Thin-Layer Chromatography (TLC).[8]
-
High-Performance Counter-Current Chromatography (HPCCC): This is a more advanced liquid-liquid chromatography technique that can be used for the purification of pulegone from complex mixtures like peppermint oil, achieving purities between 94% and 99%.[9]
Q3: What are the key safety considerations when working with this compound and its derivatives?
A3: this compound is known to have toxic properties, and its metabolite, menthofuran (B113398), is a known hepatotoxin.[10][11] Therefore, it is essential to handle this compound and its derivatives with appropriate safety precautions. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, lab coat, safety glasses), and avoiding inhalation, ingestion, and skin contact. Always consult the Safety Data Sheet (SDS) for detailed safety information before starting any experiment.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound.
Issue 1: Low Reaction Yield
Q: My reaction is resulting in a low yield of the desired product. What are the possible causes and how can I improve it?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Possible Cause 1: Purity of Starting Materials: Impurities in this compound or other reagents can inhibit the reaction or lead to side products.
-
Possible Cause 2: Suboptimal Reaction Conditions: The reaction may not be running under optimal parameters.
-
Possible Cause 3: Inefficient Work-up and Purification: The desired product might be lost during the extraction or purification steps.
-
Solution: Optimize your work-up procedure. Ensure the pH is adjusted correctly during aqueous washes to minimize the loss of acidic or basic products. For purification, select a suitable chromatography method (e.g., flash chromatography, preparative HPLC) and an optimized solvent system to ensure good separation and recovery.
-
Issue 2: Poor Stereoselectivity
Q: I am obtaining a mixture of stereoisomers instead of the single desired isomer. How can I improve the stereoselectivity of my reaction?
A: Controlling stereoselectivity is a common challenge, especially in the hydrogenation of this compound to produce specific menthol isomers.
-
Possible Cause 1: Choice of Catalyst: The catalyst plays a critical role in determining the stereochemical outcome of the reaction.
-
Solution: For hydrogenation, different catalysts will favor different stereoisomers. For example, modifying a Platinum (Pt) catalyst with Tin (Sn) can alter the stereoselectivity in the formation of menthol isomers.[2] Researching literature for catalysts known to produce the desired stereoisomer is a crucial first step. Biocatalysts, such as pulegone reductase enzymes, can also offer high stereoselectivity.[3][12]
-
-
Possible Cause 2: Reaction Temperature and Pressure: These parameters can influence the energy landscape of the reaction and thus the stereochemical pathway.
-
Solution: Vary the reaction temperature and pressure. Lower temperatures often lead to higher selectivity as the reaction is under kinetic control, favoring the pathway with the lowest activation energy.
-
-
Possible Cause 3: Solvent Effects: The solvent can influence the conformation of the substrate and the transition state, thereby affecting stereoselectivity.
-
Solution: Screen a range of solvents with different polarities and coordinating abilities.
-
Issue 3: Formation of Side Products
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are the common side reactions and how can I minimize them?
A: Side product formation can reduce the yield and complicate purification.
-
Possible Side Reaction 1 (in Hydrogenation): Over-reduction: The carbonyl group may be reduced in addition to the carbon-carbon double bonds, or vice-versa, depending on the desired product.
-
Solution: Select a catalyst with higher chemoselectivity. For instance, some catalysts are more effective at reducing C=C bonds while leaving C=O bonds intact. Adjusting the reaction time and hydrogen pressure can also help to prevent over-reduction.
-
-
Possible Side Reaction 2 (in Michael Addition): Polymerization: The enolate intermediate or the product can sometimes undergo polymerization.
-
Solution: Control the concentration of the base and the temperature. Using a less reactive enolate or a milder base can sometimes prevent polymerization.
-
-
Possible Side Reaction 3 (in Hydrazone/Pyrazole (B372694) Synthesis): Formation of Isomers: Depending on the reaction conditions, different isomers of the pyrazole ring can be formed.[4]
-
Solution: Carefully control the pH and choice of catalyst. For example, using arylhydrazine hydrochloride in methanol (B129727) may favor one isomer, while the free hydrazine base may favor another.[4]
-
Data Presentation: Optimizing Hydrogenation of (+)-Pulegone
The following tables summarize quantitative data from literature on the catalytic hydrogenation of (+)-pulegone, showcasing how different catalysts and conditions affect product distribution.
Table 1: Hydrogenation of (+)-Pulegone with Pt and Pt-Sn Catalysts [1][2]
| Catalyst | Conversion (%) | (-)-Menthone (%) | (+)-Isomenthone (%) | (+)-Neomenthol (%) | (-)-Menthol (%) | (+)-Neoisomenthol (%) | (-)-Isomenthol (%) |
| Pt/SiO₂ | 100 | 28 | 30 | 11 | 24 | 2 | 5 |
| PtSn-BM | 100 | 23 | 25 | 17 | 26 | 3 | 6 |
| PtSn-OM | 100 | 17 | 21 | 18 | 31 | 5 | 8 |
Reaction Conditions: 12 hours, 388 K, n-dodecane solvent. PtSn-BM: Bimetallic catalyst without organic group; PtSn-OM: Organic bimetallic catalyst with butyl groups.
Experimental Protocols
Protocol 1: Synthesis of a Pulegone-derived Hydrazone
This protocol is a general procedure for the synthesis of hydrazones from a ketone, adapted for pulegone.
Materials:
-
This compound
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
TLC plates (Silica gel)
-
Hexane and Ethyl Acetate (B1210297) (for TLC mobile phase)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC using a hexane:ethyl acetate (e.g., 7:3) mobile phase.
-
Once the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Filter the crude product, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
(This protocol is adapted from a general procedure for pyrazole hydrazone synthesis and should be optimized for pulegone).[13]
Visualizations
Workflow for Optimizing this compound Derivatization
Caption: A general workflow for the optimization of this compound derivatization reactions.
Troubleshooting Low Yield in this compound Derivatization
Caption: A decision tree for troubleshooting low yields in this compound derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 6. WO1993009677A1 - Method of treating mint oils to reduce pulegone and menthofuran contents - Google Patents [patents.google.com]
- 7. US5204128A - Method of treating mint oils to reduce pulegone and menthofuran contents - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PULEGONE AND RELATED SUBSTANCES [inchem.org]
- 11. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Overcoming low yield in the enzymatic reduction of (-)-Pulegone
Welcome to the technical support center for the enzymatic reduction of (-)-pulegone. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to overcome common challenges and improve reaction yields.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the enzymatic reduction of this compound to (-)-menthone (B42992) and its isomers.
FAQs
Q1: My reaction has a very low or no yield. What are the most common initial checks?
A1: When encountering low or no yield, begin by verifying these critical parameters:
-
Enzyme Activity: Confirm that your enzyme (pulegone reductase or another enoate reductase) is active. Run a small-scale control reaction with a known substrate under optimal conditions. Low expression levels or poor purification of recombinant enzymes are common sources of inefficiency.[1]
-
Cofactor Presence and Regeneration: Pulegone (B1678340) reductases have an absolute requirement for NADPH.[2][3][4] Ensure that NADPH is added to the reaction and that the regeneration system (e.g., glucose-6-phosphate dehydrogenase and glucose-6-phosphate) is active and its components are at the correct concentrations.[5][6][7]
-
Reaction Conditions: Double-check that the pH, temperature, and buffer composition of your reaction are optimal for your specific enzyme (see Table 1).
-
Substrate Quality: Verify the purity and concentration of your this compound stock solution.
Q2: The reaction starts well but stops before all the substrate is consumed. What could be the cause?
A2: This issue often points to one of the following:
-
Cofactor Depletion: The NADPH regeneration system may not be efficient enough to keep up with the main reaction over time, leading to cofactor depletion and reaction arrest. Consider increasing the concentration of the regeneration system components.
-
Product Inhibition: While specific data for pulegone reductase is limited, enoate reductases can be subject to product inhibition.[8] As (-)-menthone and (+)-isomenthone accumulate, they may bind to the enzyme and inhibit its activity.
-
Enzyme Instability: The enzyme may not be stable under the reaction conditions for the required duration. Assess enzyme stability over time at the reaction temperature and pH. Adding stabilizing agents like glycerol (B35011) or sorbitol (e.g., 10%) to the buffer can sometimes help.[5][6][7]
Q3: I am observing a high ratio of the undesired (+)-isomenthone byproduct. How can I improve the stereoselectivity for (-)-menthone?
A3: The formation of both (-)-menthone and (+)-isomenthone is a known characteristic of many pulegone reductases.[3] The ratio of these products is highly dependent on the specific enzyme used.
-
Enzyme Selection: Different pulegone reductases exhibit different product ratios. For instance, the native pulegone reductase from Mentha piperita (MpPR) produces (-)-menthone and (+)-isomenthone in approximately a 2:1 ratio.[9] Researching and selecting an enzyme with higher reported selectivity for (-)-menthone is the most effective strategy.
-
Enzyme Engineering: Site-directed mutagenesis of key residues in the enzyme's active site has been shown to alter the product stereoselectivity.[5] This is an advanced approach but can significantly improve the product ratio.
Q4: My substrate, this compound, is not fully dissolving in the aqueous reaction buffer. How can I address this solubility issue?
A4: this compound is practically insoluble in water, which can severely limit the reaction rate by reducing its availability to the enzyme.[5][10][11][12]
-
Use of Co-solvents: Introducing a low percentage of a water-miscible organic co-solvent can significantly improve pulegone solubility. Ethanol (B145695) and DMSO are commonly used.[13][14] It is critical to start with a low concentration (e.g., 1-5% v/v) and empirically determine the optimal concentration, as higher levels can denature the enzyme.[15][16]
-
Substrate Feeding: Instead of adding the full amount of pulegone at the beginning, a fed-batch approach where the substrate is added gradually over time can maintain a low, soluble concentration and avoid precipitation.
Q5: I suspect substrate inhibition is occurring at higher this compound concentrations. How can I confirm and mitigate this?
A5: Substrate inhibition is a known phenomenon for some enoate reductases, where high substrate concentrations can paradoxically decrease the reaction rate.[17][18]
-
Kinetic Analysis: To confirm substrate inhibition, run the reaction at a wide range of initial this compound concentrations and plot the initial reaction rate against the substrate concentration. A decrease in rate after reaching a maximum is indicative of substrate inhibition.
-
Mitigation: The most effective way to overcome substrate inhibition is to maintain a low, optimal substrate concentration throughout the reaction. This can be achieved through a fed-batch or continuous-flow reactor setup, which avoids high initial substrate concentrations.[19]
Data Presentation
Table 1: Optimal Reaction Conditions for Various Pulegone Reductases
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Km ((+)-pulegone) (µM) | Reference(s) |
| (+)-Pulegone Reductase (MpPR) | Mentha x piperita | 5.0 | ~31 | 2.3 | [5][6][7][20] |
| (+)-Pulegone Reductase (PrPGR) | Pseudomonas resinovorans | 8.0 | 40 | N/A | [1] |
| This compound Reductase (NtPR) | Nepeta tenuifolia | 7.5 | ~31 | 8.63 (for this compound) | [5][6] |
| Double-Bond Reductase (NtDBR) | Nicotiana tabacum | 6.4 | 30 | N/A | [4] |
Note: Optimal conditions can vary based on buffer composition and assay method. The listed values should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: Standard In Vitro Enzymatic Reduction of this compound
This protocol provides a starting point for a typical batch reaction using a recombinant pulegone reductase and an NADPH regeneration system.
1. Reagents and Buffer Preparation:
-
Reaction Buffer: 50 mM Potassium Phosphate (KH₂PO₄), pH 7.5, containing 10% sorbitol and 1 mM DTT.[5][6][7] Prepare fresh and keep on ice.
-
Enzyme Stock: Purified pulegone reductase (e.g., MpPR) at a known concentration (e.g., 1-5 mg/mL), stored in an appropriate buffer at -80°C.
-
Substrate Stock: 250 mM this compound in ethanol.[4]
-
Cofactor Stock (NADP⁺): 10 mM NADP⁺ in sterile water.
-
NADPH Regeneration System:
2. Reaction Assembly (Example for a 1 mL final volume):
-
In a microcentrifuge tube, add the following components in order:
-
850 µL of Reaction Buffer
-
10 µL of G6P Stock (final concentration: 6 mM)
-
1 µL of NADP⁺ Stock (final concentration: 10 µM)
-
1 µL of G6PDH Stock (final concentration: 0.2 U/mL)
-
-
Add the desired amount of pulegone reductase (e.g., to a final concentration of 30 µM).
-
Pre-incubate the mixture at the optimal temperature (e.g., 31°C) for 5 minutes.
-
Initiate the reaction by adding 4 µL of the 250 mM this compound stock solution (final concentration: 1 mM). Note: The final ethanol concentration will be 0.4%. Adjust as needed for solubility, keeping it below 5% where possible.
-
Incubate at the optimal temperature with gentle agitation for the desired time (e.g., 1-16 hours).
3. Product Extraction and Analysis:
-
Quench the reaction by adding an equal volume (1 mL) of ethyl acetate (B1210297) containing an internal standard (e.g., camphor (B46023) or sec-butylbenzene).
-
Vortex vigorously for 1 minute to extract the monoterpenes.
-
Centrifuge at high speed for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer.
-
Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify (-)-menthone, (+)-isomenthone, and any remaining this compound.[5][6][7]
Visualizations
Diagram 1: General Workflow for Optimizing Pulegone Reduction
Caption: Workflow for systematic optimization of enzymatic this compound reduction.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield in pulegone reduction.
References
- 1. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis (Journal Article) | OSTI.GOV [osti.gov]
- 2. (+)-Pulegone reductase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. On the kinetics and mechanism of enoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
- 11. Anti-Hyperalgesic Properties of Menthol and Pulegone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sites.duke.edu [sites.duke.edu]
- 19. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of (-)-Pulegone
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of (-)-pulegone from complex mixtures. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is a naturally occurring monoterpene ketone found in the essential oils of various plants, most notably pennyroyal (Mentha pulegium)[1][2]. Its purification is crucial for various applications, including its use as a flavoring agent, in perfumery, and as a starting material for the synthesis of other compounds, such as menthol[1]. High-purity this compound is essential for toxicological studies and for ensuring the quality and safety of consumer products[3].
Q2: What are the most common methods for purifying this compound?
A2: The most common methods for purifying this compound from essential oils and other complex mixtures are:
-
Fractional Distillation: This technique separates compounds based on differences in their boiling points. It is particularly useful for large-scale purifications[4].
-
Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase. It is a versatile technique for achieving high purity on a laboratory scale.
-
Preparative Gas Chromatography (Prep GC): This high-resolution technique separates volatile compounds in the gas phase and is capable of yielding very high purity products, albeit on a smaller scale.
Q3: What are the typical impurities found in crude pulegone (B1678340) extracts?
A3: Crude extracts containing this compound, such as pennyroyal oil, are complex mixtures. Besides pulegone, which can constitute a significant portion of the oil (e.g., up to 75%), other components include menthone, isomenthone, piperitenone, and various other monoterpenes and sesquiterpenes[1][5][6][7][8][9]. The exact composition can vary depending on the plant source, geographical location, and extraction method[5][6][7][8][9].
Q4: Can this compound degrade during purification?
A4: Yes, this compound and other terpenes can be sensitive to heat, light, oxygen, and acidic conditions, which can lead to degradation[7]. Thermal degradation can be a concern during fractional distillation if temperatures are too high. On the other hand, prolonged contact with silica (B1680970) gel in column chromatography can also potentially lead to degradation for some sensitive compounds[7][9].
Data Presentation: Comparison of Purification Methods
The following table summarizes a comparison of the primary methods used for the purification of this compound. Please note that exact values can vary depending on the specific experimental conditions and the complexity of the initial mixture.
| Feature | Fractional Distillation | Column Chromatography | Preparative Gas Chromatography |
| Principle | Separation based on boiling point differences. | Separation based on differential adsorption. | Separation based on volatility and interaction with a stationary phase in the gas phase. |
| Typical Purity | >90%[10] | >99%[5] | High, often >99% |
| Typical Yield | Moderate to High | 4.4% (from crude extract)[5] | Low to Moderate |
| Processing Time | Hours to days, depending on scale and desired purity. | Hours | Can be lengthy for larger quantities due to small injection volumes. |
| Scale | Laboratory to Industrial | Laboratory to Pilot | Laboratory (typically for small quantities) |
| Advantages | Scalable, good for initial bulk separation. | High purity achievable, versatile. | Very high purity, excellent for separating closely related compounds. |
| Disadvantages | Thermal degradation risk, may not separate isomers effectively. | Can be time-consuming, potential for compound degradation on the stationary phase. | Small scale, requires specialized equipment. |
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from other components.
-
Possible Cause: Inefficient fractionating column or incorrect reflux ratio.
-
Solution: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time.
-
-
Possible Cause: Unstable heat source leading to fluctuations in vapor temperature.
-
Solution: Use a stable heating mantle with a temperature controller. Ensure the distillation flask is properly insulated to maintain a consistent temperature.
-
-
Possible Cause: Vacuum pressure is not stable.
-
Solution: Check for leaks in your vacuum system. Use a high-quality vacuum pump and a vacuum controller to maintain a stable, low pressure.
-
Problem: The compound appears to be degrading (discoloration, unexpected byproducts).
-
Possible Cause: The distillation temperature is too high.
-
Solution: Perform the distillation under a vacuum to lower the boiling point of this compound (boiling point at atmospheric pressure is ~224 °C)[2]. Aim for a pot temperature that allows for a steady distillation without excessive heat.
-
Column Chromatography
Problem: this compound is not separating from impurities.
-
Possible Cause: The solvent system is not optimal.
-
Solution: Systematically vary the polarity of your eluent. For normal-phase chromatography on silica gel, if the compounds are not moving, increase the polarity (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture). Use Thin Layer Chromatography (TLC) to screen for the best solvent system before running the column. A solvent mixture of 5% ethyl acetate in hexane has been shown to provide good separation for pulegone[10].
-
-
Possible Cause: The column is overloaded with the sample.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:20 to 1:100 ratio of sample to silica gel by weight, depending on the difficulty of the separation.
-
Problem: The compound is tailing or streaking on the column.
-
Possible Cause: The compound is interacting too strongly with the stationary phase.
-
Solution: Try a less polar eluent or consider using a different stationary phase, such as alumina, if your compound is sensitive to the acidic nature of silica gel.
-
-
Possible Cause: The sample was not loaded onto the column in a narrow band.
-
Solution: Dissolve the sample in a minimal amount of the eluting solvent and apply it carefully to the top of the column. Alternatively, "dry loading" the sample by adsorbing it onto a small amount of silica gel before adding it to the column can improve peak shape.
-
Problem: No compound is eluting from the column.
-
Possible Cause: The compound may have decomposed on the silica gel.
-
Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before developing. If degradation occurs, consider using a deactivated stationary phase or a different purification method.
-
-
Possible Cause: The eluting solvent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent to see if the compound begins to move down the column.
-
Preparative Gas Chromatography (Prep GC)
Problem: Poor resolution between this compound and other closely boiling compounds.
-
Possible Cause: The GC column is not suitable for the separation.
-
Solution: Select a column with a stationary phase that provides good selectivity for terpenes. Chiral columns may be necessary for separating enantiomers.
-
-
Possible Cause: The temperature program is not optimized.
-
Solution: Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks.
-
Problem: Low recovery of the collected fraction.
-
Possible Cause: Inefficient trapping of the eluted compound.
-
Solution: Ensure the collection trap is sufficiently cooled to condense the analyte effectively. The design of the trap and the flow rate of the carrier gas can also impact collection efficiency.
-
-
Possible Cause: Column overloading.
-
Solution: Injecting too much sample can lead to broad, poorly resolved peaks, making efficient collection difficult. Reduce the injection volume or use a column with a higher loading capacity.
-
Problem: Peak tailing.
-
Possible Cause: Active sites in the injector or on the column.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column.
-
-
Possible Cause: The injection temperature is too low.
-
Solution: Ensure the injection port temperature is high enough to rapidly vaporize the sample.
-
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Fractional Distillation
This protocol is suitable for the initial purification of this compound from a large volume of essential oil, such as pennyroyal oil.
Materials and Equipment:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump and vacuum trap
-
Manometer
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude essential oil and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Evacuation: Begin to slowly evacuate the system using the vacuum pump. Monitor the pressure with the manometer.
-
Heating: Once the desired vacuum is reached and stable, begin to heat the distillation flask gently with the heating mantle.
-
Equilibration: Allow the system to equilibrate as the vapor rises through the fractionating column. A temperature gradient will establish along the column.
-
Fraction Collection: Collect the initial fractions (forerun), which will contain the more volatile components with lower boiling points.
-
Collecting the Pulegone Fraction: As the temperature at the distillation head stabilizes near the boiling point of pulegone at the working pressure, switch to a new receiving flask to collect the pulegone-rich fraction.
-
Termination: Stop the distillation when the temperature begins to rise significantly again, indicating the distillation of higher-boiling components, or when only a small amount of residue remains in the distillation flask.
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine the purity of the this compound.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from a partially purified essential oil fraction using silica gel chromatography.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent: Hexane and Ethyl Acetate
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude pulegone-containing mixture in a minimal amount of the initial eluent (e.g., 100% hexane or a low-polarity hexane/ethyl acetate mixture).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Drain the solvent until the sample is adsorbed onto the top of the silica.
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions.
-
Start with a low-polarity solvent (e.g., 100% hexane) and gradually increase the polarity by adding small percentages of ethyl acetate (gradient elution). A 5% ethyl acetate in hexane mixture is a good starting point for eluting pulegone[10].
-
-
Fraction Monitoring:
-
Monitor the fractions by TLC to determine which ones contain the purified this compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
-
Analysis:
-
Confirm the purity of the final product using GC or other analytical techniques. A purity of over 99% can be achieved with this method[5].
-
Mandatory Visualizations
Caption: Workflow for the purification of this compound using fractional distillation.
Caption: Workflow for the purification of this compound using column chromatography.
Caption: Workflow for the purification of this compound using preparative GC.
References
- 1. Pulegone - Wikipedia [en.wikipedia.org]
- 2. nuft.edu.ua [nuft.edu.ua]
- 3. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. justpaste.me [justpaste.me]
- 8. scientificss.co.uk [scientificss.co.uk]
- 9. purodem.com [purodem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Gas Chromatography (GC) Analysis of Pulegone Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the GC analysis of pulegone (B1678340) isomers, particularly the issue of co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the common pulegone isomers encountered in GC analysis?
A1: In the context of GC analysis, "pulegone isomers" can refer to several related compounds, including:
-
Enantiomers: These are non-superimposable mirror images of each other. For pulegone, the most common enantiomers are (R)-(+)-pulegone and (S)-(-)-pulegone. These are often found in essential oils from plants in the Lamiaceae family, such as peppermint and pennyroyal.[1]
-
Diastereomers: Isopulegone is a common diastereomer of pulegone.
-
Positional Isomers: Other monoterpene ketones with the same molecular formula but different structures may also be present and co-elute.
Q2: How can I confirm that I have co-eluting peaks in my chromatogram?
A2: Confirming co-elution is the first critical step in troubleshooting. Even a seemingly symmetrical peak can hide multiple components.[2] Here are several methods to detect co-eluting peaks:
-
Visual Inspection of the Peak Shape:
-
Peak Shoulders or Split Peaks: The most obvious signs of co-elution are the presence of a "shoulder" on the side of a peak or a clear split at the apex.[2][3] A shoulder is a distinct discontinuity, different from gradual peak tailing.[2]
-
Peak Asymmetry: While tailing can be caused by other issues (e.g., column activity), significant asymmetry that is not typical for your system can indicate an underlying unresolved peak.[3]
-
-
Using Mass Spectrometry (MS) Detection:
-
Examine Mass Spectra across the Peak: If you are using a GC-MS system, you can acquire mass spectra at different points across the eluting peak (the beginning, apex, and end). If the mass spectra are not identical, it indicates the presence of more than one compound.[2][4]
-
Extracted Ion Chromatograms (EICs): If the co-eluting isomers have unique fragment ions, you can generate EICs for those specific masses. If two distinct peaks appear at slightly different retention times in the EICs, this confirms co-elution.[4]
-
-
Using a Diode Array Detector (DAD):
Troubleshooting Guide: Resolving Co-eluting Peaks
Q3: My peaks are co-eluting near the solvent front. What should I do first?
A3: Co-elution near the beginning of the chromatogram often indicates a low capacity factor (k'), meaning the analytes are not retained long enough on the column to separate effectively.[3] An ideal capacity factor is generally between 1 and 5.[5] To increase retention and improve separation of early-eluting peaks, you can:
-
Lower the Initial Oven Temperature: Start your temperature program at a lower temperature. This allows the analytes to condense in a focused band at the head of the column before they begin to move, improving resolution.[5][6]
-
Add an Initial Isothermal Hold: Incorporate an initial hold at a low temperature for a few minutes to allow for better interaction with the stationary phase.
Q4: I've addressed early elution, but my pulegone isomers are still not separated. What GC method parameters can I adjust?
A4: To improve the separation of closely eluting compounds, you need to enhance the resolution. The resolution equation highlights three key factors: efficiency, selectivity, and capacity factor.[3] The following parameters can be adjusted:
-
Temperature Program: This is often the most impactful parameter to modify for improving separation.[5][7]
-
Reduce the Ramp Rate: A slower temperature ramp gives the analytes more time to interact with the stationary phase, which can significantly improve separation.[5][8]
-
Introduce an Isothermal Hold: Adding a hold for 1-2 minutes at a temperature approximately 20-30°C below the elution temperature of the co-eluting pair can provide the necessary additional interaction for separation.[5]
-
-
Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas can enhance peak sharpness (efficiency).[5] While it might seem counterintuitive, sometimes increasing the flow rate can lead to narrower, better-resolved peaks. However, excessively high flow rates can diminish resolution. It's best to determine the optimal flow rate for your specific column dimensions.[5]
-
Injection Technique: Ensure your injection is rapid and smooth, especially for manual injections, to introduce the sample as a narrow band.[9] For automated systems, ensure the injection speed is optimized.
Q5: I have optimized my temperature program and flow rate, but the isomers are still co-eluting. What is the next logical step?
A5: If optimizing the GC method parameters is insufficient, the problem likely lies in the chemical interaction between your analytes and the stationary phase (i.e., a selectivity issue).[3] In this case, you should consider changing the GC column.
-
Select a Chiral Stationary Phase: For separating enantiomers like (+)-pulegone and (-)-pulegone, a chiral column is mandatory.[1][10] Columns with stationary phases containing cyclodextrin (B1172386) derivatives are commonly used for this purpose.[10][11] A "Cyclodex B" column is a specific example that has been successfully used for pulegone enantiomer separation.[10][12]
-
Change to a Different Polarity Column: If you are dealing with diastereomers or positional isomers, switching to a column with a different polarity can alter the elution order and improve separation. For example, if you are using a non-polar column (like a DB-5, which is 5% phenyl polysiloxane), switching to a polar column (like a WAX column, based on polyethylene (B3416737) glycol) can resolve compounds that co-elute on the non-polar phase.[5][13]
Q6: Are there more advanced techniques if a single column is insufficient?
A6: Yes, for very complex separations, multidimensional gas chromatography (MDGC) can be employed. In MDGC, a portion of the eluent from the first column containing the co-eluting peaks is directed to a second column with a different stationary phase (e.g., a non-polar column followed by a chiral column).[10][12] This powerful technique can resolve components that are inseparable on a single column.[10]
Experimental Protocols
Sample Preparation (General Method for Essential Oils):
-
Dilute the essential oil sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration for GC analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the filtered sample to a GC vial.
GC Method for Chiral Separation of Pulegone Enantiomers:
The following table summarizes typical GC conditions for the chiral separation of pulegone isomers.
| Parameter | Setting | Rationale |
| GC System | Agilent 8860 or similar | Standard GC system with FID or MS detector. |
| Column | CYCLODEX-B Capillary Column (30 m x 0.32 mm, 0.25 µm film thickness) | Chiral stationary phase is essential for separating enantiomers.[14][15] |
| Injector | Split/Splitless | Split mode is common for essential oils to avoid overloading the column. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample.[12][15] |
| Carrier Gas | Helium or Nitrogen | Inert carrier gas.[12][15] |
| Oven Program | 80°C hold for 1 min, ramp at 2°C/min to 95°C, then ramp at 0.5°C/min to 110°C | A slow ramp rate is crucial for resolving closely eluting chiral isomers.[15] |
| Detector | FID or MS | FID is a universal detector for organic compounds. MS provides structural information. |
| Detector Temp. | 250 °C (FID) or 230 °C (MS ion source) | Prevents condensation of analytes in the detector.[12][15] |
Visualizations
Caption: A troubleshooting workflow for resolving co-eluting peaks in GC analysis.
Caption: A typical experimental workflow for the GC analysis of pulegone isomers.
References
- 1. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
Sample preparation techniques for accurate (-)-Pulegone quantification
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working on the quantification of (-)-Pulegone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sample preparation techniques for this compound quantification?
A1: The choice of sample preparation technique largely depends on the sample matrix. For essential oils, a direct dilution in a suitable solvent is often sufficient.[1] For more complex matrices like plant materials (teas, herbs) and food products, distillation and extraction methods are necessary. The most commonly employed and effective techniques include:
-
Hydrodistillation (HD): This is a widely used method for extracting essential oils from plant materials. The sample is boiled in water, and the resulting steam, carrying the volatile compounds like pulegone (B1678340), is condensed and collected.[2][3]
-
Steam Distillation (SD): Similar to hydrodistillation, but steam is passed through the sample material. This can be a gentler method and may prevent the degradation of some heat-sensitive compounds.[2][3] Steam distillation has been shown to be more effective than ultrasonic-assisted extraction for pulegone from food matrices.[1][4]
-
Simultaneous Distillation-Extraction (SDE): This technique combines distillation with solvent extraction in a single step, which can improve recovery and reduce sample preparation time.[5][6] It has been successfully used to recover pulegone from various food matrices with high recovery rates.[5][6]
-
Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is known for its high selectivity and the ability to extract compounds at low temperatures, minimizing thermal degradation.[7] Optimal conditions for SFE of pulegone have been reported to be a pressure of 100 atm and a temperature of 35°C.
Q2: I am getting low recovery of this compound. What are the possible causes and solutions?
A2: Low recovery of this compound can be attributed to several factors throughout the sample preparation and analysis workflow. Here are some common causes and troubleshooting steps:
-
Incomplete Extraction: The chosen extraction method may not be efficient for your specific sample matrix.
-
Solution: Consider optimizing your current method (e.g., increasing extraction time, modifying solvent-to-sample ratio for solvent extraction, or adjusting temperature and pressure for SFE).[8] Alternatively, switching to a more exhaustive technique like Simultaneous Distillation-Extraction (SDE) could improve yields.[5][6] For hydrodistillation, ensure the distillation time is sufficient to extract all the volatile components.
-
-
Thermal Degradation: Pulegone can be susceptible to degradation at high temperatures.
-
Solution: If using high-temperature techniques like hydrodistillation, ensure the distillation is not carried out for an excessively long period. Techniques that operate at lower temperatures, such as Supercritical Fluid Extraction (SFE), can be a good alternative to minimize thermal degradation.[7]
-
-
Improper Solvent Choice: The solvent used for extraction or dilution may not be optimal for pulegone. Pulegone is a lipophilic compound.[1][4]
-
Solution: Ensure you are using a non-polar or semi-polar solvent for extraction. For GC-MS analysis, solvents like dichloromethane (B109758) or a mixture of methanol-d4 (B120146) and chloroform-d1 have been used effectively.[1][4][5][6]
-
-
Sample Adsorption: Pulegone can adsorb to active sites in the GC inlet or column, leading to lower detected amounts.
-
Solution: Use a deactivated GC liner and a high-quality, well-conditioned capillary column. Regular maintenance, such as trimming the front end of the column, can also help.
-
Q3: My chromatogram shows interfering peaks. How can I resolve them?
A3: Interfering peaks in your chromatogram can co-elute with this compound, leading to inaccurate quantification. Here's how to address this issue:
-
Optimize Chromatographic Conditions: Modifying the GC temperature program can often resolve co-eluting peaks.
-
Solution: Try a slower temperature ramp or a lower initial oven temperature to improve separation.
-
-
Use a More Selective Column: The GC column's stationary phase might not be ideal for separating pulegone from matrix components.
-
Solution: Consider using a column with a different polarity. A mid-polar or polar stationary phase may provide better resolution for your specific sample matrix.
-
-
Improve Sample Cleanup: The presence of matrix components is a common cause of interfering peaks.
-
Solution: Incorporate a cleanup step after extraction. This could involve solid-phase extraction (SPE) with a suitable sorbent to remove interfering compounds before GC-MS analysis.
-
-
Utilize Mass Spectrometry: A mass spectrometer (MS) detector is highly selective.
-
Solution: Operate your MS in Selected Ion Monitoring (SIM) mode, targeting specific ions of pulegone. This will significantly reduce the interference from other co-eluting compounds.
-
Q4: What are matrix effects and how can I mitigate them in this compound analysis?
A4: Matrix effects are the alteration of the analytical signal (enhancement or suppression) of the target analyte due to the co-eluting components from the sample matrix.[9] This can lead to significant errors in quantification.
-
Causes: In GC-MS, matrix components can coat the active sites in the injector and the front of the analytical column, leading to a "matrix-induced enhancement" where more of the analyte reaches the detector.[9] Conversely, in LC-MS, co-eluting matrix components can interfere with the ionization of the target analyte in the source, typically causing ion suppression.
-
Mitigation Strategies:
-
Matrix-Matched Calibration: This is the most common approach to compensate for matrix effects.[10] Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This ensures that the standards and the samples experience the same matrix effects.
-
Standard Addition: This method involves adding known amounts of the standard to the sample extracts. By plotting the instrument response against the added concentration, the original concentration in the sample can be determined. This is a very accurate method but can be time-consuming.
-
Use of an Internal Standard: An isotopically labeled internal standard is the ideal choice as it behaves chemically and physically very similarly to the analyte and will be affected by the matrix in the same way. If an isotopically labeled standard is not available, a structurally similar compound that is not present in the sample can be used.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on the analyte signal. However, this may compromise the limit of detection.
-
Thorough Sample Cleanup: As mentioned previously, effective sample cleanup using techniques like SPE can remove a significant portion of the interfering matrix components.
-
Quantitative Data Summary
The following tables summarize quantitative data on this compound recovery using different extraction methods and its content in various matrices.
Table 1: Recovery of this compound using Various Extraction Methods
| Extraction Method | Matrix | Recovery Rate (%) | Reference |
| Hydrodistillation | Peppermint | 91.2 | [1][4] |
| Hydrodistillation | Pennyroyal | 96.7 | [1][4] |
| Hydrodistillation | Spearmint | 84.3 - 102 | [1][4] |
| Hydrodistillation | Mint-flavored pastilles | 90.1 | [1][4] |
| Hydrodistillation | Dragees | 92.1 | [1][4] |
| Simultaneous Distillation-Extraction (SDE) | Spiked Food Products | 95 - 106 | [5][6] |
Table 2: this compound Content in Various Essential Oils and Food Products
| Sample | Pulegone Content | Reference |
| Pennyroyal Oil | 63.1% ± 4.6% | [1] |
| Muña Oil | 28.9% - 55.9% | [1] |
| Corn Mint Oil | 0.31% - 1.47% | [1] |
| Buchu Oil | 3.0% ± 0.2% | [1] |
| Peppermint Teas | Not Detected (Ultrasonic-assisted extraction) | [4] |
| Chewing Candies | Not Detected (Ultrasonic-assisted extraction) | [4] |
| Pennyroyal Sample 1 | 1.50 ± 409 mg/kg | [4] |
| Pastilles | 20.5–137 mg/kg | [4] |
| Dragee 1 | 17.6 ± 6.8 mg/kg | [4] |
Experimental Protocols
Protocol 1: Hydrodistillation for this compound Quantification in Plant Material
-
Sample Preparation: Weigh approximately 20-25 g of the dried plant material.
-
Apparatus Setup: Set up a Clevenger-type apparatus for hydrodistillation.
-
Distillation: Place the plant material in a round-bottom flask and add 300 mL of distilled water. Heat the flask to boiling and collect the distillate for a period of 3 hours.
-
Extraction: After distillation, extract the collected aqueous distillate with a suitable organic solvent (e.g., dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Analyze the concentrated extract by GC-MS.
Protocol 2: Simultaneous Distillation-Extraction (SDE) for this compound in Food Products
-
Sample Preparation: For solid or semi-solid samples (e.g., candies, lozenges), grind and homogenize 150-300 g of the sample. For liquid samples, use 100-200 g.[5]
-
Apparatus Setup: Set up a Likens-Nickerson SDE apparatus.
-
Extraction: Place the prepared sample in the sample flask with distilled water. In the solvent flask, add 50 mL of dichloromethane.[5]
-
Distillation-Extraction: Heat both flasks to their boiling points and perform the SDE for 1-2 hours with continuous stirring.[5]
-
Drying and Concentration: After the extraction, collect the organic solvent, dry it over anhydrous sodium sulfate, and concentrate it to a suitable volume for analysis.
-
Analysis: Inject an aliquot of the concentrated extract into the GC-MS system.
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound quantification.
Metabolic Pathway of this compound
Caption: Simplified metabolic pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of (R)-(+)-pulegone in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Side Reactions in the Oxidation of (-)-Pulegone
Welcome to the technical support center for the oxidation of (-)-Pulegone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of this compound oxidation reactions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to help you minimize unwanted side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the oxidation of this compound?
A1: The oxidation of this compound is susceptible to several side reactions, primarily yielding two major byproducts: Menthofuran (B113398) and Piperitenone . The formation of these compounds is highly dependent on the oxidant and reaction conditions used. In biological systems, Menthofuran is a significant metabolite formed via allylic oxidation to 9-hydroxypulegone, which then cyclizes.[1][2][3] Piperitenone can be formed through the dehydration of 5-hydroxypulegone.[1] Minor side products that may be observed include 2,8-dihydroxymenthone and the reduction product pulegol .[4]
Q2: How can I control the formation of Menthofuran versus Piperitenone?
A2: The selective formation of Menthofuran or Piperitenone is challenging and highly dependent on the reaction pathway.
-
Menthofuran formation is favored by reactions that proceed through allylic hydroxylation at the C9 position, followed by intramolecular cyclization.[2] This is a common pathway in metabolic oxidations involving cytochrome P-450 enzymes.[3] In a laboratory setting, reagents that can promote allylic oxidation might favor this pathway.
-
Piperitenone formation involves oxidation at the C5 position of the cyclohexenone ring, followed by dehydration.[1] Controlling the regioselectivity of the initial oxidation is key.
Q3: My primary goal is epoxidation of the exocyclic double bond. What are the common pitfalls?
A3: When targeting the epoxidation of the exocyclic double bond in this compound, a common side reaction is the Baeyer-Villiger oxidation of the ketone functional group, which leads to the formation of a lactone.[5][6] This is particularly prevalent when using peroxy acids like m-CPBA. Another challenge with α,β-unsaturated ketones is that the double bond is less nucleophilic and therefore less reactive towards electrophilic epoxidizing agents compared to isolated double bonds.[7] Nucleophilic epoxidation using reagents like hydrogen peroxide under basic conditions can be a more effective strategy for this substrate.[8][9]
Q4: I am observing a mixture of diastereomeric epoxides. How can I improve stereoselectivity?
A4: The stereoselectivity of epoxidation can be influenced by the directing effects of nearby functional groups and the choice of oxidant. For related substrates like trans-pulegol, the hydroxyl group can direct the epoxidation to the same face of the molecule.[9] For this compound, which lacks such a directing group in close proximity to the double bond, achieving high diastereoselectivity can be challenging. The use of chiral catalysts or reagents may be necessary to induce facial selectivity.
Troubleshooting Guides
Problem 1: High Yield of Menthofuran Instead of the Desired Product
| Potential Cause | Troubleshooting Step |
| Reaction conditions favor allylic oxidation and cyclization. | Avoid reagents and conditions known to promote radical or allylic oxidation. For example, if using a metal-based oxidant, consider changing the metal or ligands to disfavor this pathway. |
| Use of strong oxidizing agents. | Switch to a milder oxidizing agent. For epoxidation, consider using a nucleophilic epoxidizing system like aqueous hydrogen peroxide with a base instead of a strong electrophilic peroxy acid. |
| Prolonged reaction times or high temperatures. | Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. Lowering the reaction temperature may also help to suppress the formation of Menthofuran. |
Problem 2: Significant Formation of Piperitenone
| Potential Cause | Troubleshooting Step |
| Oxidation at the C5 position of the ring. | Employ reaction conditions that favor oxidation of the exocyclic double bond over the ring. This may involve the use of sterically hindered oxidants that preferentially attack the more accessible double bond. |
| Acidic or basic workup conditions. | Neutralize the reaction mixture carefully during workup, as acidic or basic conditions can promote the dehydration of hydroxylated intermediates to form Piperitenone. |
Problem 3: Low Yield of Epoxide and/or Formation of Baeyer-Villiger Lactone
| Potential Cause | Troubleshooting Step |
| Use of peroxy acids (e.g., m-CPBA). | Peroxy acids can react with both the alkene and the ketone. To favor epoxidation, use a nucleophilic epoxidation method (e.g., H₂O₂/base).[9] The Baeyer-Villiger oxidation is often faster than the epoxidation of electron-deficient alkenes.[5][6] |
| The α,β-unsaturated ketone is not sufficiently reactive. | The electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack. Using a more reactive epoxidizing agent or switching to a nucleophilic epoxidation protocol can overcome this. |
Quantitative Data on Product Distribution
Data in this section is compiled from various sources and is intended for comparative purposes. Actual yields may vary based on specific experimental conditions.
| Oxidizing Agent/System | Target Reaction | Major Product(s) | Major Side Product(s) | Approximate Yield of Major Product(s) | Reference |
| H₂O₂ / hv (Sodium Lamp) | Epoxidation | cis- and trans-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-ones | Hydroperoxide derivatives | Mixture | [8] |
| Photosensitized Oxygenation | Hydroperoxidation | 2-(1-hydroperoxy-1-methylethyl)-5-methylcyclohex-2-en-1-one, 2-hydroperoxy-5-methyl-2-(1-methylethenyl)cyclohexan-1-one | - | Mixture | [8] |
| Potassium Permanganate (B83412)/Periodate | Oxidative Cleavage | 3-Methyladipic acid | Not specified | High Yield | [10] |
Experimental Protocols
Protocol 1: Epoxidation of this compound using Alkaline Hydrogen Peroxide
This protocol is adapted from methods for the epoxidation of α,β-unsaturated ketones and aims to minimize Baeyer-Villiger side reactions.
Materials:
-
This compound
-
30% Hydrogen peroxide (H₂O₂)
-
6M Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 15-20°C in an ice-water bath.
-
While stirring, add 30% hydrogen peroxide (2.5 equivalents).
-
Slowly add 6M NaOH solution dropwise, maintaining the temperature below 25°C. The pH of the solution should be basic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, quench the reaction by adding a large volume of water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Oxidative Cleavage of this compound with Potassium Permanganate
This protocol is for the synthesis of (R)-(+)-3-methyladipic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Potassium hydroxide (KOH)
-
Sodium bisulfite (NaHSO₃)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of potassium hydroxide in water in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
Add this compound to the stirred alkaline solution.
-
Prepare a solution of potassium permanganate in water and add it dropwise to the reaction mixture over several hours, maintaining the temperature at 30-35°C with a water bath.
-
After the addition is complete, continue stirring until the purple color of the permanganate has disappeared.
-
Filter the mixture to remove the manganese dioxide precipitate and wash the precipitate with hot water.
-
Cool the filtrate and add sodium bisulfite to destroy any remaining manganese dioxide.
-
Acidify the clear solution with concentrated HCl.
-
Extract the acidic solution with diethyl ether.
-
Dry the ether extracts over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude 3-methyladipic acid.
-
Recrystallize the product from a suitable solvent for purification.
Visualizing Reaction Pathways
To better understand the relationships between this compound and its major oxidation side products, the following reaction pathway diagram is provided.
Caption: Major oxidation pathways of this compound.
This diagram illustrates the formation of desired oxidation products and common side products from the starting material, this compound, through various reaction intermediates and types.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations of mechanisms of reactive metabolite formation from (R)-(+)-pulegone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. leah4sci.com [leah4sci.com]
- 5. organic chemistry - m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Solved Treatment of an alpha,beta-unsaturated ketone with | Chegg.com [chegg.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing (-)-Pulegone During Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (-)-pulegone to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a naturally occurring monoterpene ketone found in various essential oils, notably from plants of the Mentha genus. Its stability is crucial for research and development as degradation can lead to the formation of impurities, such as isopulegone (B1219328) and menthofuran (B113398), which may have different biological activities or toxicological profiles, impacting the accuracy and reproducibility of experimental results.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound under typical storage and experimental conditions are:
-
Isomerization: Conversion to its more thermodynamically stable isomer, isopulegone. This can be catalyzed by acid or base and is also influenced by temperature.
-
Oxidation: Primarily leading to the formation of menthofuran. This process can be accelerated by exposure to air (oxygen) and light.
-
Reduction: Conversion to menthone and isomenthone. This is less common during storage but can occur in the presence of reducing agents or certain catalytic conditions.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed and preferably flushed with an inert gas like nitrogen or argon to minimize contact with oxygen. It is advisable to store it in an amber glass bottle to protect it from light.[1]
Q4: How can I tell if my this compound sample has degraded?
A4: Degradation can be detected by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The appearance of new peaks corresponding to degradation products like isopulegone or menthofuran, and a decrease in the peak area of this compound, are indicative of degradation. Changes in the physical appearance, such as color or odor, may also suggest degradation, but analytical confirmation is necessary.
Q5: Are there any materials I should avoid when handling or storing this compound?
A5: Yes, this compound should be kept away from strong oxidizing agents, as they can accelerate its degradation. Contact with strong acids and bases should also be avoided as they can catalyze isomerization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Presence of a significant isopulegone peak in a fresh sample. | Contamination during synthesis or purification. | Verify the purity of the starting material with the supplier. If necessary, purify the this compound sample before use. |
| Rapid formation of isopulegone during an experiment. | Acidic or basic conditions in the reaction mixture. High reaction temperature. | Buffer the reaction medium to maintain a neutral pH. If possible, conduct the reaction at a lower temperature. |
| Appearance of menthofuran in the sample over time. | Exposure to oxygen and/or light. | Store the sample under an inert atmosphere (e.g., nitrogen or argon) and in a light-protected container (e.g., amber vial). Minimize the headspace in the storage container. |
| Inconsistent results in biological assays. | Degradation of this compound in the assay medium. | Prepare fresh solutions of this compound for each experiment. Assess the stability of this compound in the specific assay medium over the duration of the experiment. |
| Change in color or odor of the stored this compound. | Significant degradation has likely occurred. | Do not use the sample. Dispose of it according to your institution's safety guidelines and obtain a fresh batch. Confirm degradation with analytical testing if necessary. |
Quantitative Data on this compound Degradation
Specific kinetic data for the degradation of this compound under various conditions is not extensively available in the public domain. The following table provides a template for researchers to populate with their own experimental data from forced degradation studies. The provided values are hypothetical and for illustrative purposes only.
| Condition | Parameter | Value (Hypothetical) | Primary Degradation Product(s) |
| Thermal Stress | Temperature (°C) | 40 | Isopulegone |
| 60 | Isopulegone, Menthone | ||
| 80 | Isopulegone, Menthone, Menthofuran | ||
| Acidic Hydrolysis | pH | 2 | Isopulegone |
| 4 | Isopulegone | ||
| Basic Hydrolysis | pH | 9 | Isopulegone |
| 11 | Isopulegone | ||
| Oxidative Stress | H₂O₂ Concentration (%) | 3 | Menthofuran |
| 6 | Menthofuran | ||
| Photostability | Light Source | UV-A (365 nm) | Isopulegone, Menthofuran |
| UV-C (254 nm) | Isopulegone, Menthofuran |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability under various stress conditions.[2][3][4][5]
1. Materials:
-
This compound (high purity)
-
HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
pH meter
-
HPLC-UV or GC-MS system
-
Photostability chamber
-
Temperature-controlled oven
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at elevated temperatures (e.g., 60 °C, 80 °C).
-
Photodegradation: Expose the stock solution to UV and visible light in a photostability chamber.
4. Time Points:
-
Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis.
5. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC or GC-MS method to quantify the remaining this compound and identify and quantify any degradation products.
Protocol 2: Stability-Indicating GC-MS Method for this compound and Its Degradation Products
This protocol provides a general GC-MS method for the separation and quantification of this compound and its primary degradation products.[6][7][8][9]
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms).
2. GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 240 °C at 5 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless injection).
3. MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Full scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.
4. Quantification:
-
Prepare calibration curves for this compound, isopulegone, and menthofuran using certified reference standards.
-
Use an internal standard for improved accuracy and precision.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SOP for Forced Degradation Study [m-pharmainfo.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Suppression of (-)-Pulegone Epimerization in Solution
For researchers, scientists, and drug development professionals working with (-)-pulegone, maintaining its stereochemical integrity is paramount. Epimerization to (+)-isopulegone can lead to inconsistent experimental results, altered biological activity, and challenges in purification and analysis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and manage the epimerization of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is pulegone (B1678340) epimerization and why is it a concern?
A1: Pulegone epimerization is the chemical process where this compound, a chiral molecule, converts into its diastereomer, (+)-isopulegone. This occurs through the removal of a proton from the carbon atom adjacent to the ketone group (the α-carbon), forming an enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to the original this compound or the epimerized (+)-isopulegone. This is a concern because this compound and (+)-isopulegone have different chemical and physical properties, which can impact biological activity, spectroscopic analysis, and chromatographic separation. In drug development and biological studies, maintaining the specific stereoisomer is critical for reproducible and accurate results.
Q2: What are the primary factors that promote the epimerization of this compound?
A2: The primary factors that promote the epimerization of this compound are:
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pH: Basic conditions significantly accelerate epimerization by facilitating the formation of the enolate intermediate. Even mildly basic conditions can lead to noticeable epimerization over time. Acidic conditions can also catalyze epimerization, though typically to a lesser extent than strong bases.
-
Temperature: Higher temperatures increase the rate of epimerization. Reactions conducted at elevated temperatures are more susceptible to this unwanted side reaction.
-
Solvent: The choice of solvent can influence the rate of epimerization. Protic solvents, especially those that can act as a proton source or sink, can participate in the epimerization process.
-
Reaction Time: Longer exposure to conditions that promote epimerization will naturally lead to a greater degree of conversion to the undesired isomer.
Q3: How can I detect and quantify the epimerization of this compound in my sample?
A3: Several analytical techniques can be used to detect and quantify the epimerization of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and quantifying this compound and (+)-isopulegone. A chiral GC column is often necessary for baseline separation of the enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor epimerization. The chemical shifts of specific protons in this compound and (+)-isopulegone are distinct, allowing for the determination of their relative concentrations in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can also be used to separate and quantify the two isomers.
Troubleshooting Guides
Issue 1: Unexpected formation of (+)-isopulegone during a reaction.
Possible Causes:
-
Basic Reagents or Conditions: The use of strong or even mild bases (e.g., NaOH, KOH, triethylamine (B128534), DIPEA) in your reaction mixture is a common cause.
-
Elevated Reaction Temperature: Running the reaction at a high temperature can provide the necessary activation energy for epimerization.
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period, even under mildly unfavorable conditions, can lead to significant epimerization.
-
Basic Workup Conditions: Washing the reaction mixture with basic solutions (e.g., saturated sodium bicarbonate) during workup can induce epimerization.
Solutions:
-
Reagent Selection: If a base is required, consider using a weaker, non-nucleophilic, or sterically hindered base. Screen different bases to find one that promotes the desired reaction with minimal epimerization.
-
Temperature Control: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider running reactions at 0 °C or even -78 °C.[1]
-
Minimize Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, GC-MS, NMR) and quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
Neutral or Acidic Workup: If possible, use a neutral or mildly acidic workup procedure. If a basic wash is unavoidable, perform it quickly and at a low temperature.
Issue 2: Epimerization observed during purification (e.g., column chromatography).
Possible Causes:
-
Basic or Acidic Stationary Phase: Some silica (B1680970) gels and aluminas can have acidic or basic sites that can catalyze epimerization as the compound passes through the column.
-
Solvent System: The polarity and protic nature of the solvent system used for chromatography can influence on-column epimerization.
-
Extended Purification Time: Long residence times on the column increase the likelihood of epimerization.
Solutions:
-
Stationary Phase Neutralization: Consider using deactivated or neutralized silica gel. This can be prepared by washing the silica with a solution of a weak base (like triethylamine in the eluent) followed by the eluent alone.
-
Solvent Selection: Use a solvent system that is as non-polar and aprotic as possible while still providing good separation.
-
Efficient Purification: Optimize your chromatographic conditions to achieve a rapid separation. Flash column chromatography is generally preferred over gravity chromatography.
Issue 3: Degradation or epimerization of this compound during storage.
Possible Causes:
-
Improper Solvent: Storing this compound in a reactive or non-inert solvent can lead to degradation over time.
-
Exposure to Light or Air: Photochemical reactions or oxidation can occur upon prolonged exposure.
-
Incorrect Temperature: Storage at room temperature can lead to slow epimerization over time.
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Contamination: The presence of acidic or basic impurities in the solvent or on the storage container can catalyze epimerization.
Solutions:
-
Choice of Solvent: Store this compound in a non-polar, aprotic, and inert solvent such as hexane (B92381) or dichloromethane.
-
Storage Conditions: Store solutions in amber vials under an inert atmosphere (e.g., nitrogen or argon) to protect from light and air.
-
Temperature: For long-term storage, keep solutions at low temperatures (-20 °C or below).
-
Purity: Ensure that the solvent and storage vessels are clean and free of any acidic or basic residues.
Data Presentation
| Parameter | Condition | Expected Impact on Epimerization Rate | Rationale |
| pH | Strong Base (e.g., NaOH, pH > 10) | Very High | Rapid formation of the enolate intermediate. |
| Mild Base (e.g., Triethylamine, pH ~8-9) | Moderate to High | Facilitates enolate formation, rate is concentration and temperature dependent. | |
| Neutral (pH ~7) | Low | Minimal catalysis of enolate formation. | |
| Mild Acid (e.g., Acetic Acid, pH ~3-5) | Low to Moderate | Can catalyze enol formation, leading to epimerization. | |
| Temperature | High (e.g., > 50 °C) | High | Provides sufficient thermal energy to overcome the activation barrier for enolate formation. |
| Room Temperature (e.g., 20-25 °C) | Moderate | Epimerization can occur, especially in the presence of a catalyst (acid or base). | |
| Low (e.g., 0 °C to -78 °C) | Very Low | Significantly reduces the rate of epimerization by lowering thermal energy.[1] | |
| Solvent | Protic (e.g., Methanol, Ethanol) | Moderate | Can act as a proton shuttle to facilitate enolate formation and reprotonation. |
| Aprotic Polar (e.g., THF, Acetonitrile) | Low to Moderate | Less likely to directly participate in proton transfer compared to protic solvents. | |
| Aprotic Non-polar (e.g., Hexane, Dichloromethane) | Low | Generally the best choice to minimize epimerization as they are less likely to stabilize charged intermediates.[2] |
Experimental Protocols
Protocol 1: Monitoring this compound Epimerization using GC-MS
This protocol provides a general method for the separation and quantification of this compound and (+)-isopulegone.
1. Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chiral capillary column (e.g., Cyclodex-B or equivalent) for enantiomeric separation.
2. GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 5 °C/min.
-
Hold: Hold at 180 °C for 5 minutes.
-
(Note: This program should be optimized for your specific column and instrument).
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
3. Sample Preparation:
-
Accurately prepare a stock solution of your this compound sample in a suitable solvent (e.g., dichloromethane).
-
Prepare a series of calibration standards of both this compound and (+)-isopulegone of known concentrations.
-
Dilute your experimental sample to fall within the calibration range.
4. Data Analysis:
-
Identify the retention times for this compound and (+)-isopulegone from the chromatograms of the standards.
-
Integrate the peak areas of the corresponding compounds in your sample chromatogram.
-
Construct a calibration curve for each compound and determine the concentration of each isomer in your sample. The percentage of epimerization can be calculated as: % Epimerization = [Concentration of (+)-isopulegone] / ([Concentration of this compound] + [Concentration of (+)-isopulegone]) * 100
Protocol 2: Monitoring this compound Epimerization using 1H NMR Spectroscopy
This protocol describes how to use 1H NMR to quantify the ratio of this compound to (+)-isopulegone.
1. Instrumentation:
-
NMR spectrometer (300 MHz or higher for better resolution).
2. Sample Preparation:
-
Dissolve an accurately weighed amount of your sample in a deuterated solvent (e.g., CDCl3). A mixture of methanol-d4 (B120146) and chloroform-d1 (1:1 v/v) can also be effective for separating pulegone signals.[3]
-
Add an internal standard with a known concentration if absolute quantification is required.
3. Data Acquisition:
-
Acquire a standard 1H NMR spectrum.
4. Data Analysis:
-
Identify the characteristic, well-resolved signals for this compound and (+)-isopulegone. The chemical shifts will be dependent on the solvent used. For example, in CDCl3, some characteristic signals for this compound are around δ 1.77 (s, 3H) and 1.95 (s, 3H) ppm.
-
Integrate the area of a distinct signal for each isomer.
-
The molar ratio of the two isomers can be determined by comparing the integral values of their respective signals. The percentage of epimerization can be calculated from this ratio.
Visualizations
References
Technical Support Center: Troubleshooting (-)-Pulegone Degradation in Biological Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with (-)-pulegone stability and reliability in biological assays. The following information is designed to help you identify and resolve common problems related to compound degradation, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results with this compound can stem from its chemical instability and metabolic degradation. Pulegone (B1678340) is a monoterpene ketone that can be metabolized by cells, particularly those with active cytochrome P450 (CYP) enzymes, into reactive metabolites like menthofuran (B113398) and a γ-ketoenal.[1][2][3][4] This metabolic activity can vary between cell lines and even between different passages of the same cell line, leading to variable results. Additionally, factors such as temperature, light exposure, and the composition of your culture medium can affect its stability.[5][6][7]
Q2: I am observing unexpected cytotoxicity in my control (vehicle-treated) wells in the presence of this compound. Why might this be happening?
A2: This could be due to the degradation of this compound into more toxic compounds. Pulegone itself is metabolized into reactive intermediates that can bind to cellular proteins and deplete glutathione, a key cellular antioxidant, leading to toxicity.[1][8][9] If your experimental setup allows for significant degradation before or during the assay, the observed toxicity might be due to these breakdown products rather than pulegone itself.
Q3: Can this compound interfere with standard cytotoxicity assays like MTT or MTS?
A3: Yes, compounds with antioxidant or reducing properties can interfere with tetrazolium-based assays like MTT and MTS.[10][11][12][13] this compound has demonstrated antioxidant activity.[14][15][16] This can lead to a non-enzymatic reduction of the MTT reagent to its formazan (B1609692) product, resulting in an overestimation of cell viability (a false negative for cytotoxicity). It is crucial to include proper controls to account for this potential interference.
Q4: How can I minimize the metabolic degradation of this compound in my cell-based assays?
A4: To minimize metabolic degradation, consider the following:
-
Cell Line Selection: Use cell lines with low or known CYP enzyme activity if the goal is to study the direct effects of pulegone.
-
CYP Inhibition: If appropriate for your experimental question, you can co-incubate with known broad-spectrum CYP inhibitors, like piperonyl butoxide, to reduce metabolic conversion.[17]
-
Incubation Time: Shorten the incubation time to reduce the extent of metabolism.
-
Compound Concentration: Be aware that metabolic pathways can become saturated at high concentrations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven evaporation of the solvent (e.g., DMSO, ethanol) during plate setup. 2. Inconsistent cell seeding density. 3. Degradation of pulegone in the stock solution or diluted working solutions. | 1. Ensure plates are covered and handled quickly to minimize evaporation. 2. Use a calibrated multichannel pipette and visually inspect wells for even cell distribution. 3. Prepare fresh working solutions from a frozen stock for each experiment. Protect solutions from light and heat. |
| Loss of compound activity over time | 1. Metabolic degradation by cells.[1][18] 2. Chemical instability in aqueous culture medium. 3. Adsorption to plasticware. | 1. Quantify pulegone concentration at the beginning and end of the experiment using HPLC or GC-MS. Consider shorter assay durations. 2. Assess stability in cell-free media under the same incubation conditions. 3. Use low-binding plates and tubes. |
| MTT/MTS assay shows increased viability at high concentrations | 1. Direct reduction of the tetrazolium dye by pulegone due to its antioxidant properties.[12] 2. Interference from pulegone's color. | 1. Run a cell-free control with pulegone and the MTT/MTS reagent to quantify direct reduction. Subtract this background from your experimental values. 2. Consider an alternative viability assay that is less susceptible to interference, such as CellTiter-Glo® (measures ATP) or a DNA quantification assay (e.g., CyQUANT®).[13] |
| Unexpected results in apoptosis assays (e.g., Caspase-Glo® 3/7) | 1. Pulegone's reactive metabolites may directly interact with assay components. 2. The chosen assay endpoint may not be appropriate for the mechanism of cell death induced by pulegone or its metabolites. | 1. Run the assay in a cell-free system with pulegone to check for direct inhibition or activation of caspases. 2. Use multiple assays to measure different apoptotic markers (e.g., Annexin V staining for phosphatidylserine (B164497) flipping, TUNEL assay for DNA fragmentation). |
Quantitative Data Summary
The following tables summarize reported quantitative data for this compound's biological activities. These values can serve as a reference point for your own experiments.
Table 1: In Vitro Bioactivity of this compound
| Activity | Assay/Cell Line | EC50 / IC50 | Reference |
| Anti-inflammatory | TNF-α secretion from LPS-stimulated THP-1 cells | EC50: 1.2 ± 0.2 mM | [19] |
| Cytotoxicity | THP-1 cells | EC50: 6.6 ± 0.3 mM | [19] |
| Antioxidant | DPPH radical scavenging | IC50: 15.93 mg/mL | [20] |
| Antioxidant | AAPH-induced oxidative damage on erythrocytes | IC50: 129.52 ± 2.15 µg/mL | [21] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
Experimental Protocols & Workflows
Protocol 1: Assessing this compound Interference with the MTT Assay
-
Prepare Reagents:
-
This compound stock solution (e.g., 100 mM in DMSO).
-
Complete cell culture medium.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol).
-
-
Plate Setup:
-
In a 96-well plate, add 100 µL of cell culture medium to each well.
-
Create a serial dilution of this compound in the plate, including a vehicle-only control (e.g., DMSO). These wells will not contain cells.
-
Prepare a set of wells with cells for a standard viability curve.
-
-
Incubation:
-
Incubate the plate under standard assay conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.
-
-
MTT Addition and Reading:
-
Add 10 µL of MTT reagent to all wells (cell-free and cell-containing).
-
Incubate for 2-4 hours.
-
Add 100 µL of solubilization buffer and mix thoroughly.
-
Read absorbance at 570 nm.
-
-
Data Analysis:
-
The absorbance values from the cell-free wells containing pulegone represent the direct reduction of MTT by the compound. This background should be subtracted from the absorbance values of the corresponding cell-containing wells.
-
Protocol 2: Caspase-3/7 Activity Assay (General)
This protocol is a general guideline based on commercially available kits like Caspase-Glo® 3/7.[22][23]
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control for apoptosis).
-
Incubation: Incubate for the desired treatment period.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure luminescence using a plate-reading luminometer.
Visualizations
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing issues in this compound experiments.
Metabolic Activation Pathway of this compound
Caption: Key metabolic pathways leading to pulegone bioactivation and detoxification.
References
- 1. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabolic activation of (R)-(+)-pulegone to a reactive enonal that covalently binds to mouse liver proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PULEGONE AND RELATED SUBSTANCES [inchem.org]
- 4. Investigations of mechanisms of reactive metabolite formation from (R)-(+)-pulegone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Risk Assessment of Pulegone in Foods Based on Benchmark Dose–Response Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols | PLOS One [journals.plos.org]
- 14. Chemical Composition of Mentha pulegium and its Contributions to Antimicrobial, Antioxidant, and Insecticidal Activities: Insights from In Vitro and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential | Bentham Science [benthamscience.com]
- 16. researchgate.net [researchgate.net]
- 17. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Metabolism of (R)-(+)-pulegone in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-Hyperalgesic Properties of Menthol and Pulegone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Physicochemical Characterization and Antioxidant Properties of Essential Oils of M. pulegium (L.), M. suaveolens (Ehrh.) and M. spicata (L.) from Moroccan Middle-Atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. WO2012088254A1 - Autophagy inducer and inhibitor combination therapy for the treatment of neoplasms - Google Patents [patents.google.com]
- 23. Induction of mitochondrial-dependent apoptosis by essential oil of Toona sinensis root through Akt, mTOR and NF-κB signalling pathways in human renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating a New Analytical Method for (-)-Pulegone Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating new analytical methods for the detection and quantification of (-)-pulegone.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of this compound?
A1: The most prevalent methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] High-Performance Liquid Chromatography (HPLC) and Fourier Transform Infrared Spectroscopy (FT-IR) have also been utilized.[3][4] GC-MS is often preferred for its high sensitivity and selectivity, especially for volatile compounds like pulegone (B1678340).[5][6]
Q2: What are the key validation parameters I need to assess for my new analytical method according to ICH guidelines?
A2: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8][9]
Q3: My this compound recovery is low. What are the potential causes?
A3: Low recovery of this compound, a volatile monoterpene, can be attributed to several factors.[10] Evaporation during sample preparation is a common issue. To mitigate this, it is recommended to keep samples and solvents chilled and consider grinding solid samples under liquid nitrogen.[10] For extraction from complex matrices, the chosen method is crucial; for instance, steam distillation has been shown to be more effective than ultrasonic-assisted extraction for recovering pulegone from food matrices.[1][2] In headspace GC analysis, the lower volatility of sesquiterpenes compared to monoterpenes can affect recovery, which can be improved by adding a carrier solvent like water and salt to the headspace vial.[10]
Q4: I am observing peak tailing in my HPLC analysis of this compound. How can I resolve this?
A4: Peak tailing in reversed-phase HPLC can often be caused by interactions between the analyte and acidic silanol (B1196071) groups on the silica-based column packing.[11] To address this, ensure the mobile phase pH is controlled, as a change of even 0.1 pH units can significantly shift retention times.[12] Using a high-purity silica (B1680970) column or adding a mobile phase additive like a buffer can help suppress silanol ionization and minimize tailing.[11]
Q5: My GC-MS is showing ghost peaks in the chromatogram. What could be the cause?
A5: Ghost peaks in GC-MS can arise from several sources. Late elution of compounds from previous injections is a common cause.[11] Contamination in the injection port, column, or detector can also lead to the appearance of extraneous peaks. To troubleshoot, ensure the system is thoroughly cleaned and conditioned between runs.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Variable Retention Times | Fluctuations in column temperature. | Use a thermostatted column oven to maintain a consistent temperature.[13] |
| Inconsistent mobile phase composition (HPLC). | Prepare fresh mobile phase and ensure proper mixing. For gradient methods, verify the pump is functioning correctly.[13] | |
| Changes in carrier gas flow rate (GC). | Check and reset the flow rate. Ensure there are no leaks in the gas lines. | |
| Poor Peak Resolution | Inappropriate mobile phase composition (HPLC). | Optimize the mobile phase composition, including the organic-to-aqueous ratio and pH. |
| Suboptimal GC temperature program. | Adjust the temperature ramp rate and hold times to improve separation. | |
| Column overloading. | Reduce the injection volume or sample concentration.[13] | |
| Baseline Noise or Drift | Contaminated detector cell. | Flush the detector flow cell with a strong, appropriate solvent.[13] |
| Air bubbles in the system. | Degas the mobile phase (HPLC) or check for leaks in the gas lines (GC).[13] | |
| Column bleed at high temperatures (GC). | Use a low-bleed column and operate within the recommended temperature limits. | |
| Low Sensitivity (LOD/LOQ too high) | Inefficient sample extraction. | Optimize the extraction method. For pulegone in complex matrices, steam distillation may be more effective than solvent extraction.[1] |
| Suboptimal detector settings. | Adjust detector parameters (e.g., wavelength for UV, mass range for MS) to maximize the signal-to-noise ratio. | |
| Analyte loss due to volatility. | Keep samples and standards cool during preparation and analysis to minimize evaporative losses.[10] |
Quantitative Data Summary
Table 1: Validation Parameters for this compound Quantification by NMR Spectroscopy
| Matrix | LOD (mg/kg) | LOQ (mg/kg) | Recovery Rate (%) | Coefficient of Determination (R²) |
| Peppermint Oil | 59.9 | 214 | 85.0 - 91.2 | 0.994 - 0.998 |
| Pennyroyal Oil | 134 | 491 | 86.1 - 96.7 | 0.997 - 0.999 |
| Spearmint | 371 | 1363 | 84.3 - 102 | 0.996 |
| Pastilles | 14.5 | 51.5 | 90.1 | N/A |
| Candy/Dragees | 7.15 | 26.2 | 92.1 | 0.996 - 1.000 |
Data compiled from a study on NMR analysis of pulegone in food products.[1]
Table 2: Validation Parameters for this compound Quantification by Other Methods
| Method | Matrix | Linearity Range | Recovery (%) | Precision (RSD %) | LOD | LOQ |
| GC-MS | Mint-flavored food products | 0.5 - 25 mg/L | 95 - 106 | 0.2 (peak height) | ~5 mg/L | N/A |
| HPLC | Herba Schizonepetae | N/A | 96.2 | 0.81 | N/A | N/A |
| HPTLC | Mentha longifolia | 50 - 700 ng/spot | N/A | N/A | 5.78 ng/spot | 17.35 ng/spot |
| FT-IR | Pennyroyal Oil | 157 - 860 mg/mL | N/A | N/A | N/A | N/A |
Data compiled from various studies on pulegone analysis.[3][4][5][6][14][15]
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by GC-MS
This protocol is a general guideline based on common practices for pulegone analysis.[5][6]
-
Sample Preparation:
-
For essential oils, dilute an appropriate volume in a suitable solvent such as hexane (B92381) or dichloromethane (B109758).
-
For solid matrices (e.g., plant material, food products), perform extraction. A recommended method is simultaneous distillation-extraction (SDE) using a Likens-Nickerson apparatus with dichloromethane as the extraction solvent.[5][6][14]
-
-
GC-MS Conditions:
-
Column: Use a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Splitless or split injection, depending on the concentration of pulegone in the sample.
-
Oven Temperature Program:
-
Initial temperature: 40-60°C, hold for 2 minutes.
-
Ramp: Increase to 250-280°C at a rate of 4-10°C/min.
-
Final hold: 5-10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 39-500.
-
Pulegone Retention Time: Approximately 32.8 minutes under certain conditions, but will vary based on the specific method.[16]
-
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of this compound at a minimum of five concentration levels.[8]
-
The concentration range should encompass the expected concentration of pulegone in the samples.[8]
-
The regression line should have a correlation coefficient (r) of at least 0.995.[8]
-
Protocol 2: Quantitative Analysis of this compound by ¹H NMR
This protocol is based on a validated method for pulegone in essential oils and food products.[1][2]
-
Sample Preparation:
-
Essential Oils: Dissolve a known amount of the essential oil in a 1:1 (v/v) mixture of methanol-d4/chloroform-d1.
-
Food Products: Extract pulegone using steam distillation. Dissolve the resulting extract in the methanol-d4/chloroform-d1 solvent mixture.
-
-
NMR Measurement Parameters:
-
Quantification:
-
Identify the characteristic signals of pulegone in the ¹H NMR spectrum.
-
Use a suitable internal standard for quantification.
-
Integrate the area of a well-resolved pulegone signal and the internal standard signal.
-
Calculate the concentration of pulegone based on the integral values and the known concentration of the internal standard.
-
Visualizations
Caption: Workflow for analytical method validation.
Caption: Troubleshooting logic for analytical issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of pulegone in pennyroyal oil by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Quantitative analysis of pulegone in Herba Schizonepetae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. database.ich.org [database.ich.org]
- 10. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 11. hplc.eu [hplc.eu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. tandfonline.com [tandfonline.com]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (-)-Pulegone and (+)-Pulegone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the two enantiomers of pulegone (B1678340): (-)-(S)-Pulegone and (+)-(R)-Pulegone. Pulegone, a naturally occurring monoterpene ketone found in various mint species, exhibits a range of biological effects. However, the stereochemistry of this chiral molecule significantly influences its pharmacological and toxicological profile. This document synthesizes experimental data to highlight these differences, offering valuable insights for research and development in fields such as pharmacology, toxicology, and agriculture.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data comparing the biological activities of (-)-Pulegone and (+)-Pulegone.
| Biological Activity | Organism/Cell Line | Metric | This compound | (+)-Pulegone | Reference(s) |
| Hepatotoxicity | Mice | Acute Toxicity (i.p.) | Less toxic | More toxic; ~3x more toxic than this compound | [1] |
| Rats | Oral LD50 | Not Found | 470 mg/kg bw | [2] | |
| Insecticidal Activity | Sitophilus zeamais (Maize weevil) | Fumigant LC50 | 0.971 mg/L air | 0.580 mg/L air | [3] |
| Phytotoxicity | Lactuca sativa (Lettuce) | IC50 (Shoot Biomass) | 11 mg/L | Higher than this compound |
Note: Some studies refer to "pulegone" without specifying the enantiomer, making direct comparison challenging. The data presented here is from studies that explicitly differentiate between the two forms.
Key Biological Activity Insights
Hepatotoxicity: A Clear Stereoselective Effect
The most pronounced difference between the pulegone enantiomers lies in their hepatotoxicity. (+)-(R)-Pulegone is consistently reported to be significantly more hepatotoxic than (-)-(S)-Pulegone[1][4]. This difference is primarily attributed to their differential metabolism. The metabolic pathway of (+)-pulegone is more prone to forming the toxic metabolite, menthofuran[5]. The S(-)-isomer is reported to be about one-third as toxic as the R(+)-isomer in mice when administered intraperitoneally[1].
Insecticidal Activity: Potency Against Stored Product Pests
Both enantiomers of pulegone have demonstrated insecticidal properties, particularly against the maize weevil, Sitophilus zeamais[3][6]. However, a direct comparison of their fumigant toxicity reveals that (+)-(R)-Pulegone is more potent, exhibiting a lower LC50 value than (-)-(S)-Pulegone[3].
Phytotoxicity: Enantioselective Inhibition of Plant Growth
Studies on the phytotoxic effects of pulegone enantiomers have shown species-dependent enantioselectivity. In the case of lettuce (Lactuca sativa), (-)-(S)-Pulegone was found to be more phytotoxic, with a lower IC50 value for the inhibition of shoot biomass compared to the (+)-(R)-enantiomer.
Anti-inflammatory and Antimicrobial Activities: Areas for Further Research
While "pulegone" has been shown to possess anti-inflammatory and antimicrobial properties, there is a lack of direct comparative studies on the individual enantiomers for these activities[7][8]. Pulegone has been reported to exert anti-inflammatory effects by suppressing the NLRP3 inflammasome pathway[9]. However, the specific contributions of each enantiomer to this activity remain to be elucidated. Similarly, while MIC values for "pulegone" against various microbes are available, enantioselective differences in antimicrobial potency are not well-documented.
Signaling and Metabolic Pathways
Metabolic Pathway of (+)-Pulegone Leading to Hepatotoxicity
The hepatotoxicity of (+)-(R)-Pulegone is primarily mediated by its metabolic conversion to menthofuran, a proximate hepatotoxin. This biotransformation is catalyzed by cytochrome P450 enzymes in the liver.
Pulegone's Putative Anti-inflammatory Signaling Pathway
Pulegone has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. The exact mechanism of inhibition by each enantiomer is a subject for further investigation.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. PULEGONE AND RELATED SUBSTANCES [inchem.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Antibacterial interactions of pulegone and 1,8‐cineole with monolaurin ornisin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of (-)-Pulegone: Accuracy and Precision of Leading Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of (-)-pulegone is critical due to its potential toxicity and its prevalence in essential oils used in food, flavorings, and pharmaceutical products. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data to aid in method selection and development.
This compound is a naturally occurring monoterpene found in various mint species, notably pennyroyal (Mentha pulegium) and peppermint (Mentha x piperita)[1][2]. Its presence is closely monitored due to safety concerns, as it has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC)[1][3]. Consequently, robust and reliable analytical methods are essential for quality control and regulatory compliance. This guide explores the accuracy and precision of several key analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier Transform Infrared (FT-IR) Spectroscopy.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification is often dictated by factors such as the sample matrix, required sensitivity, desired throughput, and available instrumentation. The following tables summarize the performance characteristics of various techniques based on published experimental data.
Table 1: Comparison of Accuracy and Precision for this compound Quantification Methods
| Method | Matrix | Accuracy (Recovery %) | Precision (RSD %) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | Mint-flavored food products | 95 - 106% | - | >0.99 (0.5-25 mg/L) | ~5 mg/L | - | [4][5] |
| GC-FID | Pennyroyal oil | - | <1% (peak area repeatability) | 0.9995 | - | - | [6][7] |
| Enantioselective MDGC | Mint essential oils & food products | - | 0.2% (peak height repeatability) | Good (0.5-25 mg/L) | ~5 mg/L | - | [4][5] |
| ¹H NMR | Peppermint oil | 91.2% | - | 0.994 | 59.9 mg/kg | 214 mg/kg | [1] |
| Pennyroyal oil | 96.7% | - | 0.999 | 134 mg/kg | 491 mg/kg | [1] | |
| Spearmint oil | 84.3% (102% with adjusted calibration) | - | 0.996 | 371 mg/kg | 1363 mg/kg | [1] | |
| Mint-flavored pastilles | 90.1% | - | 0.996 | 14.5 mg/kg | 51.5 mg/kg | [1] | |
| Mint-flavored dragees | 92.1% | - | 1 | 7.15 mg/kg | 26.2 mg/kg | [1] | |
| FT-IR with PLS | Pennyroyal oil | Equivalent to GC-FID | Equivalent to GC-FID | 0.997 (vs. GC-FID) | - | - | [8][9] |
| HPLC-UV | Herba Schizonepetae | 96.2% | 0.81% | - | - | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols for the key techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Food Products
This method is suitable for the analysis of this compound in complex food matrices.
-
Sample Preparation (Simultaneous Distillation-Extraction - SDE) :
-
Instrumentation :
-
Validation Parameters :
¹H NMR Spectroscopy for Essential Oils and Foods
NMR offers a rapid and direct method for quantification without the need for extensive chromatography.
-
Sample Preparation :
-
Essential Oils : 100 mg of the essential oil is dissolved in 1 mL of a deuterated solvent mixture (methanol-d4/chloroform-d1, 1:1 v/v) with 0.1% TMS as an internal standard.[1]
-
Food Matrices (Teas, Herbs) : Pulegone is extracted via steam distillation, which has been shown to be more effective than ultrasonic-assisted extraction.[1][3]
-
-
Instrumentation :
-
Spectrometer : 400 MHz NMR spectrometer.
-
Solvent : A 1:1 (v/v) mixture of methanol-d4 (B120146) and chloroform-d1 was identified as the most effective for separating pulegone signals.[1][3]
-
-
Quantification :
-
Quantification is based on the integration of specific pulegone signals relative to the internal standard.
-
Method validation is performed using standard addition to the matrix.[1]
-
Fourier Transform Infrared (FT-IR) Spectroscopy for Pennyroyal Oil
FT-IR spectroscopy, combined with partial least-squares (PLS) regression, provides a rapid alternative to chromatographic methods for routine quality control.
-
Sample Preparation :
-
Instrumentation :
-
Spectrometer : FT-IR spectrometer.
-
Spectral Region : The spectral region of 1650-1260 cm⁻¹ is used for analysis.[8]
-
-
Data Analysis :
-
A PLS regression model is developed using a calibration set of samples with known pulegone concentrations, determined by a reference method like GC-FID.[8]
-
The model is then used to predict the pulegone concentration in unknown samples.
-
-
Performance :
-
Statistical tests showed that the FT-IR method is equivalent to the GC-FID reference method in terms of accuracy and reproducibility at a 99% confidence level.[8]
-
High-Performance Liquid Chromatography (HPLC) for Herbal Materials
HPLC offers a robust method for the quantification of pulegone in herbal matrices.
-
Sample Preparation :
-
Extraction of pulegone from the plant material using a suitable solvent.
-
-
Instrumentation :
-
HPLC System : Standard HPLC system with a UV detector.
-
Column : A C18 column is used for separation.[10]
-
Mobile Phase : An isocratic mobile phase of methanol (B129727) and water (80:20) is effective.[10]
-
Detection : UV detection at a wavelength of 252 nm.[10]
-
-
Validation :
-
The method demonstrated an average recovery of 96.2% with an RSD of 0.81% in Herba Schizonepetae.[10]
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for the described analytical methods.
Caption: Workflow for this compound Quantification by GC-MS.
Caption: Workflow for this compound Quantification by ¹H NMR.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is a critical decision for ensuring product safety and quality.
-
GC-based methods , particularly GC-MS, offer high sensitivity and selectivity, making them well-suited for complex matrices and trace-level detection.[4][5] Enantioselective GC can further provide crucial information on the stereoisomeric ratio of pulegone.[12]
-
¹H NMR spectroscopy presents a rapid and straightforward alternative, especially for less complex matrices like essential oils, requiring minimal sample preparation.[1]
-
FT-IR spectroscopy coupled with chemometrics is a powerful tool for high-throughput screening in quality control environments where speed is paramount.[8]
-
HPLC-UV provides a reliable and accurate method, particularly for herbal products, and is a common technique in many analytical laboratories.[10]
Ultimately, the choice of method will depend on the specific application, the nature of the sample matrix, and the analytical requirements for accuracy, precision, and sensitivity. The data and protocols presented in this guide serve as a valuable resource for making an informed decision.
References
- 1. mdpi.com [mdpi.com]
- 2. Pulegone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [Quantitative analysis of pulegone in Herba Schizonepetae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Comparative Analysis of the Bio-Active and Toxic Constituents of Leaves and Spikes of Schizonepeta tenuifolia at Different Harvesting Times - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different stereoselectivity in the reduction of pulegone by Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Pulegone Content in Diverse Mentha Chemotypes
For Researchers, Scientists, and Drug Development Professionals
The genus Mentha, encompassing a wide array of species and hybrids, is renowned for its production of aromatic essential oils utilized in the pharmaceutical, cosmetic, and food industries. A key monoterpene ketone, (-)-pulegone, is a significant constituent in many Mentha essential oils. However, its concentration varies dramatically across different species and even within the same species, leading to the classification of distinct chemotypes. This guide provides a comparative analysis of this compound content in various Mentha chemotypes, supported by experimental data, to aid researchers in selecting appropriate plant material for specific applications.
Quantitative Comparison of this compound Content
The concentration of this compound in the essential oils of different Mentha species and their chemotypes is a critical determinant of their potential applications and safety profiles. The following table summarizes the reported quantitative data from various studies, highlighting the significant chemodiversity within the Mentha genus.
| Mentha Species | Chemotype/Geographic Origin | This compound Content (%) in Essential Oil | Reference(s) |
| Mentha pulegium (Pennyroyal) | Pulegone-dominant (Algeria) | 61.0 - 74.04 | [1] |
| Pulegone-dominant (Iran) | 48.88 - 65.52 | [2] | |
| Pulegone-dominant (Uruguay) | 73.4 | [3] | |
| Limonene/Piperitone/Piperitenone (Algeria) | Not a major component | [1] | |
| Mentha spicata (Spearmint) | Pulegone (B1678340)/Menthone (India) | 72.1 | |
| Carvone-dominant | Low to negligible | [4] | |
| Mentha piperita (Peppermint) | Russian Origin | 13.0 | [5] |
| North American Origin | < 1.0 - 4.0 | [6] | |
| Menthol/Menthone-dominant | Generally low | [4] | |
| Mentha longifolia (Horse Mint) | Pulegone-chemotype | 0.17 - 69.49 | [7] |
| Saudi Arabia | 71.3 | [8] | |
| Mentha suaveolens (Apple Mint) | Piperitenone oxide-dominant | Low | [9] |
| Pulegone-chemotype (Morocco) | 85.47 | [9] | |
| Mentha arvensis (Corn Mint) | 0.855 - 2.27 | [7] | |
| Mentha aquatica (Water Mint) | 0.45 | [7] | |
| Mentha cervina | 45.51 | [10] |
Note: The wide ranges in this compound content can be attributed to genetic variability, geographical location, climatic conditions, and harvest time.
Experimental Protocols
The quantitative analysis of this compound in Mentha species is predominantly carried out through the extraction of essential oils followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Essential Oil Extraction: Hydrodistillation
A standardized method for extracting essential oils from the aerial parts of Mentha plants is hydrodistillation using a Clevenger-type apparatus.
-
Plant Material Preparation: The aerial parts (leaves and stems) of the Mentha plant are collected, typically at the flowering stage, and air-dried in a shaded, well-ventilated area to a constant weight.
-
Hydrodistillation: A known quantity of the dried plant material (e.g., 100 g) is placed in a round-bottom flask with a sufficient volume of distilled water (e.g., 1 L).
-
Heating: The flask is heated to boiling, and the distillation process is carried out for a set period, typically 3 hours, until no more essential oil is collected.
-
Collection and Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate.
-
Storage: The pure essential oil is then stored in a sealed, dark glass vial at 4°C until analysis.
Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying the volatile components of essential oils, including this compound.
-
Sample Preparation: A dilute solution of the essential oil is prepared in a suitable solvent, such as hexane (B92381) or ethanol (B145695) (e.g., 1% v/v).
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for the analysis.
-
Chromatographic Conditions:
-
Column: A non-polar or slightly polar capillary column, such as a DB-5 or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: The injector temperature is set to a high temperature to ensure rapid volatilization of the sample (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient is used to separate the different components of the essential oil. A typical program might be: initial temperature of 60°C for 5 minutes, then ramped up to 240°C at a rate of 3°C/min, and held at 240°C for 10 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard.
-
Mass Range: The mass spectrometer scans a mass range of, for example, 40-400 amu.
-
Ion Source Temperature: Typically set around 230°C.
-
-
Component Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of a pure this compound standard and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The percentage of this compound is calculated from the peak area of pulegone relative to the total peak area of all identified components in the chromatogram (area normalization method). For more precise quantification, a calibration curve can be generated using a series of known concentrations of a this compound standard.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of this compound content in different Mentha chemotypes.
Caption: Workflow for this compound Analysis in Mentha.
This comparative guide underscores the importance of chemotype characterization when working with Mentha species. For researchers investigating the biological activities of this compound or developing products with specific concentrations of this compound, selecting the appropriate Mentha chemotype is a critical first step. The provided experimental protocols offer a standardized approach for the reliable quantification of this compound, ensuring reproducibility and comparability of results across different studies.
References
- 1. researchgate.net [researchgate.net]
- 2. academicjournals.org [academicjournals.org]
- 3. scielo.br [scielo.br]
- 4. tandfonline.com [tandfonline.com]
- 5. kirj.ee [kirj.ee]
- 6. cir-safety.org [cir-safety.org]
- 7. mdpi.com [mdpi.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. revues.imist.ma [revues.imist.ma]
Navigating the Chiral Landscape: A Comparative Guide to Catalytic Systems for the Enantioselective Synthesis of (-)-Pulegone
The enantioselective synthesis of (-)-pulegone, a valuable chiral building block in the fragrance and pharmaceutical industries, presents a notable challenge in synthetic organic chemistry. While various strategies exist to obtain this monoterpene, direct catalytic asymmetric methods are not as extensively documented as those for related compounds like menthol. This guide provides a comparative overview of the prevailing catalytic approaches for achieving enantiomerically enriched this compound, focusing on biocatalytic kinetic resolution and multi-step chemoenzymatic strategies. Experimental data has been compiled to offer a clear comparison of their performance, alongside detailed experimental protocols for key transformations.
The direct enantioselective synthesis of this compound from a prochiral precursor in a single catalytic step remains a significant hurdle. Research has predominantly focused on indirect methods, either through the kinetic resolution of racemic pulegone (B1678340) or via the cyclization of chiral precursors. This guide will delve into these two prominent pathways, offering insights into the catalysts employed and their respective efficiencies.
Performance of Catalytic Strategies for this compound Synthesis
The following table summarizes the quantitative data for the different approaches towards the synthesis of enantiomerically enriched this compound. It is important to note that a direct comparison of diverse catalytic systems for a one-step enantioselective synthesis is not feasible due to the limited literature. The data presented reflects the outcomes of either kinetic resolution or key enantioselective steps in multi-step syntheses.
| Catalytic System | Substrate | Key Transformation | Catalyst/Enzyme | Conversion (%) | Enantiomeric Excess (e.e.) of this compound (%) | Reference |
| Biocatalytic Kinetic Resolution | (±)-Pulegone | Enantioselective Reduction | Pulegone Reductase (NtPR) | ~50 | >99 | [1] |
| Multi-step Chemoenzymatic | (-)-Citronellol (B1674659) | Oxidation & Cyclization | PCC, then SnCl₄ | ~80 (overall) | >98 |
In-depth Analysis of Catalytic Approaches
Biocatalytic Kinetic Resolution of (±)-Pulegone
Kinetic resolution offers a direct pathway to enantiomerically pure this compound from a racemic mixture. This strategy leverages the stereoselectivity of enzymes that preferentially catalyze the reaction of one enantiomer over the other.
Core Principle: In the context of pulegone, certain oxidoreductases, such as pulegone reductase, can selectively reduce the (+)-enantiomer to the corresponding menthone and isomenthone, leaving the desired this compound unreacted and thus enantiomerically enriched.
A notable example involves the use of pulegone reductase from Nepeta tenuifolia (NtPR). This enzyme exhibits a significantly higher catalytic efficiency for the reduction of (+)-pulegone compared to this compound.[1] By allowing the enzymatic reduction to proceed to approximately 50% conversion, the remaining unreacted pulegone is highly enriched in the (-)-enantiomer.
Logical Workflow for Biocatalytic Kinetic Resolution:
Caption: Workflow for the biocatalytic kinetic resolution of racemic pulegone.
Multi-step Chemoenzymatic Synthesis from (-)-Citronellol
An established and highly effective route to this compound involves a multi-step chemical synthesis starting from the readily available chiral precursor, (-)-citronellol. While not a direct catalytic enantioselective synthesis of pulegone itself, the chirality is carried through from the starting material.
Core Principle: This approach involves the oxidation of (-)-citronellol to (-)-citronellal (B106795), followed by an acid-catalyzed intramolecular cyclization to form isopulegol (B1217435) isomers, which are then oxidized to this compound. The key to maintaining high enantiopurity is the stereocontrol during the cyclization step.
Lewis acids like tin(IV) chloride (SnCl₄) are commonly employed to catalyze the intramolecular ene reaction of citronellal. Starting with (-)-citronellal ensures the formation of the desired stereoisomers of isopulegol, which upon oxidation yield this compound with high enantiomeric excess.
Logical Workflow for Chemoenzymatic Synthesis:
Caption: Workflow for the synthesis of this compound from (-)-citronellol.
Experimental Protocols
Protocol 1: Biocatalytic Kinetic Resolution of (±)-Pulegone using Pulegone Reductase
This protocol is a representative procedure based on the principles of enantioselective enzymatic reduction.
Materials:
-
(±)-Pulegone
-
Pulegone Reductase (e.g., from Nepeta tenuifolia, expressed in E. coli)
-
NADPH
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase (for NADPH regeneration)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5) containing 10% sorbitol and 1 mM DTT
-
n-Hexane
Procedure:
-
Prepare a reaction mixture (0.4 mL) in a suitable vial containing potassium phosphate buffer, 20 µM (±)-pulegone, 10 mM NADPH, 6 mM glucose-6-phosphate, and 20 U of glucose-6-phosphate dehydrogenase.
-
Initiate the reaction by adding the pulegone reductase enzyme (e.g., 36 µM NtPR).
-
Overlay the reaction mixture with 0.2 mL of n-hexane to facilitate product extraction.
-
Incubate the reaction at 31°C with gentle stirring. The reaction time will depend on the enzyme activity and should be monitored to achieve ~50% conversion.
-
Terminate the reaction by freezing the vial at -20°C.
-
Extract the mixture with n-hexane.
-
Analyze the organic phase by chiral gas chromatography (GC) to determine the conversion and the enantiomeric excess of the remaining this compound.
Protocol 2: Synthesis of this compound from (-)-Citronellol
This is a representative two-step chemical synthesis.
Step 1: Oxidation of (-)-Citronellol to (-)-Citronellal
Materials:
-
(-)-Citronellol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred suspension of PCC in anhydrous DCM, add a solution of (-)-citronellol in anhydrous DCM dropwise at room temperature.
-
Stir the mixture for 2-3 hours until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain crude (-)-citronellal, which can be used in the next step without further purification.
Step 2: Cyclization of (-)-Citronellal and Oxidation to this compound
Materials:
-
(-)-Citronellal (from Step 1)
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Pyridinium chlorochromate (PCC)
Procedure:
-
Dissolve the crude (-)-citronellal in anhydrous DCM and cool the solution to 0°C.
-
Add a solution of SnCl₄ in anhydrous DCM dropwise to the stirred solution.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of isopulegol diastereomers.
-
Dissolve the crude isopulegol mixture in anhydrous DCM.
-
Add PCC to the solution and stir at room temperature for 2-3 hours.
-
Work up the reaction as described in Step 1 to obtain crude this compound.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Conclusion
The enantioselective synthesis of this compound is most effectively achieved through indirect methods. Biocatalytic kinetic resolution using enzymes like pulegone reductase presents an elegant and direct approach from the racemate, offering high enantiopurity for the unreacted this compound. For larger-scale synthesis where a chiral precursor is economically viable, the multi-step chemical synthesis from (-)-citronellol provides a reliable and high-yielding route. The choice between these catalytic strategies will depend on factors such as the availability of the starting materials, the desired scale of the synthesis, and the accessibility of the required enzymes or reagents. Future research in this area will likely focus on the development of novel catalysts for the direct asymmetric isomerization of prochiral substrates to this compound, which would represent a more atom-economical and efficient synthetic strategy.
References
A Comparative Guide to HPLC and GC-MS Methods for Pulegone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of pulegone (B1678340), a monoterpene ketone found in various essential oils. The selection of an appropriate analytical method is critical for quality control, safety assessment, and regulatory compliance in the pharmaceutical and food industries. This document outlines the experimental protocols for both methods, presents a summary of their performance characteristics, and discusses their respective advantages and limitations.
Introduction to Pulegone and its Analysis
Pulegone is a naturally occurring organic compound present in the essential oils of several plants, notably pennyroyal (Mentha pulegium) and peppermint (Mentha piperita). While it contributes to the characteristic aroma of these plants, pulegone is also known for its potential toxicity, including hepatotoxicity. Regulatory bodies have set limits for pulegone content in food and consumer products, necessitating accurate and reliable analytical methods for its quantification. Both HPLC and GC-MS are powerful chromatographic techniques widely employed for the analysis of volatile and semi-volatile compounds like pulegone.
Methodology
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For pulegone analysis, a reversed-phase HPLC method is commonly used.
Experimental Protocol: HPLC
A typical HPLC method for pulegone analysis involves the following:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is frequently used.
-
Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and water is a common mobile phase. For example, a mixture of methanol and water in a 70:30 (v/v) ratio can be effective.
-
Flow Rate: A flow rate of 1.0 mL/min is typical.
-
Detection: UV detection at a wavelength of 254 nm is suitable for pulegone.
-
Sample Preparation: Samples containing pulegone are typically extracted with a suitable organic solvent like methanol. The extract is then filtered through a 0.45 µm filter before injection into the HPLC system.
-
Standard Preparation: Standard solutions of pulegone are prepared by dissolving a known amount of pure pulegone in the mobile phase to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like pulegone.
Experimental Protocol: GC-MS
A standard GC-MS method for the determination of pulegone is as follows:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is commonly employed.[1]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[1]
-
Oven Temperature Program: A temperature gradient is used to ensure good separation. A typical program starts at a lower temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C).[1]
-
Injection Mode: Split or splitless injection can be used depending on the concentration of pulegone in the sample.
-
Mass Spectrometer Parameters: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Sample Preparation: For solid or liquid samples, a solvent extraction or headspace solid-phase microextraction (SPME) can be used to isolate the volatile pulegone.[2]
Performance Comparison
The performance of HPLC and GC-MS methods for pulegone analysis can be compared based on several key validation parameters. The following table summarizes typical performance data gathered from various studies.
| Parameter | HPLC | GC-MS |
| Linearity (Concentration Range) | 20 to 500 µg/mL[3] | 0.5 to 25 mg/L[4] |
| Correlation Coefficient (r²) | >0.99[3] | >0.99[4] |
| Limit of Detection (LOD) | 8.0 µg/mL[3] | ~5 mg/L[4] |
| Limit of Quantification (LOQ) | 20 µg/mL[3] | Not explicitly stated, but quantifiable at 5 mg/L[4] |
| Accuracy (Recovery) | 98-102%[3] | 95-106%[4] |
| Precision (%RSD) | <2%[3] | 0.2% (peak height repeatability)[4] |
Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide comparable results. This is particularly important when switching from one method to another or when comparing data from different laboratories.
Discussion
Both HPLC and GC-MS are suitable for the quantitative analysis of pulegone, but the choice of method depends on several factors:
-
Volatility and Thermal Stability: Pulegone is a volatile compound, making it an ideal candidate for GC-MS analysis.[5] HPLC is also a viable option and is particularly advantageous for the analysis of less volatile or thermally labile compounds that might be present in the same sample matrix.
-
Sensitivity and Selectivity: GC-MS generally offers higher sensitivity and selectivity due to the nature of mass spectrometric detection.[5] The ability to use SIM mode can significantly lower the limits of detection and quantification. While HPLC with UV detection is sensitive enough for many applications, it may be less selective in complex matrices where other compounds might co-elute and absorb at the same wavelength.
-
Sample Matrix: The complexity of the sample matrix can influence the choice of method. For complex matrices like essential oils or food products, the high resolving power of capillary GC columns combined with the specificity of MS detection can be advantageous in separating pulegone from interfering components.[4][6]
-
Instrumentation and Expertise: The availability of instrumentation and the expertise of the laboratory personnel are practical considerations. Both techniques require skilled operators for method development, validation, and routine analysis.
Conclusion
The cross-validation of HPLC and GC-MS methods is essential for ensuring the consistency and reliability of analytical data for pulegone. GC-MS is often the preferred method for volatile compounds like pulegone due to its high sensitivity and selectivity. However, a well-validated HPLC method can also provide accurate and precise results and may be advantageous when analyzing samples containing a mix of volatile and non-volatile compounds. The selection of the most appropriate technique should be based on the specific analytical requirements, including the sample matrix, the required level of sensitivity, and the available resources.
References
- 1. Quantitative Comparative Analysis of the Bio-Active and Toxic Constituents of Leaves and Spikes of Schizonepeta tenuifolia at Different Harvesting Times - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispec.co.th [scispec.co.th]
- 3. soeagra.com [soeagra.com]
- 4. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Determining the Enantiomeric Purity of (-)-Pulegone: A Comparative Guide to Chiral Chromatography Techniques
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (e.e.) of chiral compounds like (-)-pulegone is critical for quality control, regulatory compliance, and understanding pharmacological activity. This guide provides a comprehensive comparison of chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods for the enantioselective analysis of pulegone (B1678340), supported by experimental data and detailed protocols to facilitate method selection and implementation.
Pulegone, a monoterpene found in various essential oils, exists as two enantiomers: (+)-pulegone and this compound. Due to their potential differences in biological activity and toxicity, the ability to separate and quantify these enantiomers is of significant importance. Chiral chromatography is the most widely used technique for this purpose, offering high resolution and accuracy.
Performance Comparison of Chiral Chromatography Methods
The choice between chiral GC and chiral HPLC for the determination of pulegone's enantiomeric excess depends on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the available instrumentation. Both techniques have proven effective, with the selection of the appropriate chiral stationary phase (CSP) being the most critical parameter for achieving successful enantioseparation.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds like pulegone. Cyclodextrin-based CSPs are particularly effective for the separation of terpene enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile technique that can be applied to a broader range of compounds compared to GC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad enantiorecognition capabilities. While specific application data for pulegone on these columns is not extensively published, their successful application for other monoterpenes makes them excellent candidates for method development.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Chiral Stationary Phase | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (Cyclodex B) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) |
| Column | Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Analytical Column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase/Carrier Gas | Helium | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | Typically 1-2 mL/min (as carrier gas) | 0.5 - 1.5 mL/min |
| Temperature | Temperature programmed (e.g., 60°C to 200°C at 2°C/min)[1] | Isothermal (e.g., 25°C) |
| Detection | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | UV-Vis (e.g., 254 nm) or Chiroptical Detector (e.g., CD) |
| Retention Time this compound | Method Dependent | Method Dependent |
| Retention Time (+)-Pulegone | Method Dependent | Method Dependent |
| Resolution (Rs) | > 1.5 for baseline separation | > 1.5 for baseline separation |
| Enantiomeric Excess (e.e.) Calculation | Peak Area %: e.e. = | (% Peak 1 - % Peak 2 |
| Advantages | High resolution, suitable for volatile compounds, compatible with MS detection. | Broad applicability, wide variety of CSPs available, room temperature operation. |
| Disadvantages | Requires analyte volatility and thermal stability. | May require more method development for specific compounds like pulegone. |
Experimental Protocols
Detailed Protocol for Enantioselective GC-MS Analysis
This protocol is based on the successful separation of pulegone enantiomers using a cyclodextrin-based chiral column.[2]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chiral capillary column: Cyclodex B (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. Reagents and Standards:
-
Helium (carrier gas), purity ≥ 99.999%.
-
This compound standard of known purity.
-
Racemic pulegone standard (if available, for resolution determination).
-
Solvent for sample dilution (e.g., hexane (B92381) or dichloromethane).
3. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 4°C/min.
-
Hold at 180°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the chosen solvent to a suitable concentration (e.g., 100 µg/mL).
-
If starting with a solid matrix, an appropriate extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.
5. Data Analysis:
-
Identify the peaks corresponding to the pulegone enantiomers based on their retention times and mass spectra.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the formula:
-
e.e. (%) = [ (Areathis compound - Area(+)-Pulegone) / (Areathis compound + Area(+)-Pulegone) ] x 100
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of determining the enantiomeric excess of this compound using chiral chromatography.
Figure 1. Workflow for the determination of enantiomeric excess.
Figure 2. Comparison of chiral GC and HPLC approaches.
References
A Comparative Analysis of (-)-Pulegone and DEET as Insect Repellents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (-)-Pulegone, a natural monoterpene, and N,N-Diethyl-meta-toluamide (DEET), the synthetic gold standard in insect repellents. This document synthesizes available experimental data to objectively evaluate their performance, offering insights into their mechanisms of action and experimental validation.
Executive Summary
DEET remains the benchmark for broad-spectrum and long-lasting insect repellency, supported by extensive quantitative data from standardized laboratory and field studies. Its efficacy is well-documented, with formulations containing 20-30% DEET providing several hours of protection against a wide range of mosquito species. In contrast, while this compound is a component of various essential oils with known insecticidal properties, quantitative data on its specific efficacy as a topical mosquito repellent is limited in the scientific literature. Available studies often focus on its effects within essential oil mixtures or on insect species other than mosquitoes, with some research indicating it has minimal to no repellent activity against mosquitoes when used as a standalone compound.
Data Presentation: Efficacy Against Mosquitoes
Direct comparative studies providing quantitative data for both this compound and DEET under the same experimental conditions are scarce. The following tables summarize available efficacy data from various studies to facilitate a comparative understanding.
Table 1: Efficacy of DEET as a Mosquito Repellent
| Active Ingredient | Concentration | Mosquito Species | Protection Time (hours) | Percent Repellency (%) | Study Reference (if available) |
| DEET | 23.8% | Aedes aegypti | 5 | >95 | Not specified |
| DEET | 20% | Aedes aegypti | 4 | >95 | Not specified |
| DEET | 6.65% | Aedes aegypti | 2 | >90 | Not specified |
| DEET | 4.75% | Aedes aegypti | 1.5 | >90 | Not specified |
| DEET | 10% | General | ~1.5 | Not specified | [1][2] |
| DEET | 50% | General | ~4 | Not specified | [2] |
| DEET | 100% | General | ~5 | Not specified | [2] |
Table 2: Efficacy of this compound as an Insect Repellent
| Active Ingredient | Concentration | Insect Species | Observation | Study Reference |
| This compound | Not specified | Culex pipiens | Less effective than other monoterpenes (1,8-cineole, camphor, α-pinene) in fumigant toxicity tests. | [3] |
| This compound | Not specified | Aedes aegypti, Culex quinquefasciatus, Anopheles tessellatus | Showed less or no activity against the mosquitoes tested. | [4] |
| Peppermint Essential Oil (contains pulegone) | Not specified | Aedes aegypti, Anopheles stephensi | Repellency lasted up to 120 minutes in aqueous and ethanolic extracts. | [5] |
Note: The data for this compound is primarily qualitative or derived from studies on essential oils, highlighting the need for further research on the isolated compound's efficacy as a mosquito repellent.
Experimental Protocols
The "arm-in-cage" method is the standard laboratory protocol for evaluating the efficacy of topical insect repellents.
Arm-in-Cage Test Protocol
Objective: To determine the complete protection time (CPT) of a topical repellent against biting mosquitoes.
Materials:
-
Test cages (e.g., 30 x 30 x 30 cm)
-
Host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti)
-
Test repellent formulation
-
Control substance (e.g., ethanol (B145695) or the formulation's base without the active ingredient)
-
Human volunteers
-
Protective gloves
Procedure:
-
Volunteer Preparation: Volunteers should avoid using scented soaps, lotions, or perfumes for at least 24 hours prior to the test. A defined area on the forearm is washed with unscented soap and water and allowed to dry.
-
Repellent Application: A standardized amount of the test repellent is applied evenly to the defined area on one forearm. The other forearm serves as the control. The hand is protected by a glove.
-
Exposure: The volunteer inserts the treated forearm into a cage containing a specified number of mosquitoes (typically 20-50) for a set duration (e.g., 3 minutes).
-
Observation: The number of mosquito landings and/or bites is recorded.
-
Time Intervals: The exposure is repeated at regular intervals (e.g., every 30 minutes) until the first confirmed bite occurs.
-
Complete Protection Time (CPT): The CPT is the time from the application of the repellent until the first confirmed mosquito bite. A confirmed bite is typically defined as the first bite followed by a second bite within the same or subsequent exposure period.
Signaling Pathways and Mechanism of Action
The mechanisms by which this compound and DEET exert their repellent effects involve different signaling pathways in insects.
DEET Signaling Pathway
DEET's mode of action is complex and not fully elucidated, but it is known to interact with the insect's olfactory system. It does not block the insect's ability to smell carbon dioxide but rather confuses their sense of smell, making it difficult for them to locate a host. Research suggests that DEET acts on multiple olfactory receptors (ORs) and ionotropic receptors (IRs). Specifically, in Culex quinquefasciatus mosquitoes, the odorant receptor CquiOR136 has been identified as a key target for DEET.
This compound Signaling Pathway
The repellent mechanism of this compound in insects is less understood than that of DEET. However, studies on various insects suggest that it may act as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors in the insect nervous system.[6][7] GABA is the primary inhibitory neurotransmitter in the insect central nervous system, and modulation of its receptor can lead to neurotoxic effects, which may contribute to repellency.
Conclusion
Based on the currently available scientific literature, DEET is a significantly more effective and longer-lasting mosquito repellent than this compound. The wealth of quantitative data from standardized "arm-in-cage" and field studies consistently demonstrates DEET's superior performance. While this compound exhibits insecticidal properties against various pests and is a component of some repellent essential oils, there is a notable lack of robust, quantitative data supporting its efficacy as a standalone topical mosquito repellent. Further research employing standardized protocols is necessary to fully elucidate the potential of this compound as a viable alternative to DEET for mosquito protection. Researchers and drug development professionals should prioritize compounds with a strong evidence base of quantitative efficacy and a well-understood mechanism of action for the development of new insect repellent products.
References
- 1. Repellents - American Mosquito Control Association [mosquito.org]
- 2. Mosquito Repellents: Types and Recommendations - Mississippi State Department of Health [msdh.ms.gov]
- 3. Insecticidal Effect of Wild-Grown Mentha pulegium and Rosmarinus officinalis Essential Oils and Their Main Monoterpenes against Culex pipiens (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Targets for Components of Essential Oils in the Insect Nervous System—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Bioactivity of Pulegone Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the enantiomers of pulegone (B1678340), (+)-pulegone and (-)-pulegone. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology, toxicology, and natural product chemistry.
Summary of Enantioselective Bioactivity
Pulegone, a monoterpene found in various essential oils, exists as two enantiomers: (R)-(+)-pulegone and (S)-(-)-pulegone. While structurally mirror images, these isomers exhibit notable differences in their biological effects. The primary distinction lies in their toxicity, with (+)-pulegone consistently demonstrating higher toxicity than its (-)-counterpart. This difference is largely attributed to their metabolic pathways. Enantioselectivity is also observed in other biological activities, including phytotoxicity and enzyme interactions.
Data Presentation
The following tables summarize the quantitative data on the enantioselective bioactivity of pulegone isomers.
Table 1: Comparative Toxicity of Pulegone Enantiomers
| Bioassay | Species | Route of Administration | (+)-Pulegone | This compound | Reference |
| Acute Oral LD50 | Rat | Oral gavage | 470 mg/kg bw | Data not available | Moreno, 1975[1][2] |
| Acute Intraperitoneal Toxicity | Mouse | Intraperitoneal injection | 5/10 deaths at 400 mg/kg bw | 4/10 deaths at 600 mg/kg bw | Gordon et al., 1982[1][3] |
Table 2: Comparative Phytotoxicity of Pulegone Enantiomers on Lactuca sativa
| Bioassay | (+)-Pulegone IC50 | This compound IC50 | Reference |
| Germination | Higher than this compound | Lower than (+)-pulegone | López-Iglesias et al., 2021[4] |
| Root Length | Higher than this compound | Lower than (+)-pulegone | López-Iglesias et al., 2021[4] |
| Shoot Biomass | Higher than this compound | Lower than (+)-pulegone | López-Iglesias et al., 2021[4] |
Note: A lower IC50 value indicates higher phytotoxicity.
Table 3: Comparative Insecticidal Activity of Pulegone Enantiomers
| Bioassay | Insect Species | (+)-Pulegone LC50/LD50 | This compound LC50/LD50 | Reference |
| Fumigant Toxicity (LC50) | Sitophilus zeamais | < 0.1 mg/L | < 0.1 mg/L | Rojas-Blandón et al., 2023[5] |
| Contact Toxicity (LD50) | Sitophilus zeamais | < 7.5 µ g/adult | < 7.5 µ g/adult | Rojas-Blandón et al., 2023[5] |
| Fumigant Toxicity (LC50) | Tribolium castaneum | 2.2 - 4.8 µL/L | Data not available | Orozco-Rico et al., 2022[6] |
| Contact Toxicity (LD50) | Tribolium castaneum | 4.8 - 13.1 µ g/insect | Data not available | Orozco-Rico et al., 2022[6] |
Table 4: Enzyme Kinetics of Pulegone Reductase with Pulegone Enantiomers
| Substrate | K_m_ (µM) | Enzyme Source | Reference |
| (+)-Pulegone | ~3.00 | Mentha piperita | Liu et al., 2021[7][8] |
| This compound | ~8.63 | Mentha piperita | Liu et al., 2021[7][8] |
Note: A lower K_m_ value indicates a higher binding affinity of the enzyme for the substrate.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established guidelines and the descriptions found in the referenced literature.
Acute Oral Toxicity Study in Rats (OECD 423)
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Animal Model: Young adult, healthy, nulliparous, and non-pregnant female Wistar rats. Animals are fasted (food, but not water) for at least 16 hours prior to administration.[2][9]
-
Procedure:
-
A starting dose of 300 mg/kg body weight is administered to a group of three female rats. The substance is administered in a single dose by oral gavage using a suitable vehicle (e.g., corn oil).[2][9]
-
Animals are observed for mortality and clinical signs of toxicity several times on the day of administration and at least once daily for 14 days. Body weight is recorded shortly before administration and weekly thereafter.[2][9]
-
If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of three female rats.
-
If mortality occurs, the test is repeated at a lower dose level.
-
The LD50 is determined based on the dose at which mortality is observed.
-
-
Reference: OECD Guideline for the Testing of Chemicals, Section 4, No. 423: Acute Oral Toxicity – Acute Toxic Class Method.[10]
Acute Intraperitoneal Toxicity Study in Mice
-
Objective: To determine the acute toxicity of a substance following intraperitoneal injection.
-
Animal Model: Male Swiss albino mice, weighing between 25-30g.
-
Procedure:
-
Animals are divided into groups (n=6-10 per group).
-
The test substance is dissolved in a suitable vehicle and administered as a single intraperitoneal injection.
-
A control group receives the vehicle alone.
-
Animals are observed for signs of toxicity and mortality at 1, 2, 4, 6, 24, 48, and 96 hours, and then daily for 14 days.[11]
-
The number of deaths in each group is recorded to determine the dose at which a certain percentage of mortality occurs.
-
Lactuca sativa Seed Germination and Root Elongation Phytotoxicity Test (Modified from OECD 208)
-
Objective: To assess the phytotoxic effects of a substance on seed germination and early seedling growth.
-
Test Organism: Lactuca sativa (lettuce) seeds.
-
Procedure:
-
Petri dishes (90-100 mm diameter) are lined with two layers of filter paper.
-
A specific number of seeds (e.g., 20-30) are placed on the filter paper in each dish.[12][13]
-
A defined volume (e.g., 2-4 mL) of the test solution at various concentrations is added to each dish. A control group receives only distilled water.[12][13]
-
The Petri dishes are sealed to prevent evaporation and incubated in the dark at a constant temperature (e.g., 24 ± 1 °C) for a specified period (e.g., 5-7 days).[12][13]
-
After the incubation period, the number of germinated seeds is counted, and the root and shoot length of each seedling are measured.
-
The percentage of germination inhibition and the reduction in root and shoot length are calculated relative to the control. The IC50 values are then determined.
-
-
Reference: OECD Guideline for the Testing of Chemicals, No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test.[14][15]
Insecticidal Activity Assay (Contact and Fumigant Toxicity)
-
Objective: To determine the contact and fumigant toxicity of a substance against insects.
-
Test Organism: Sitophilus zeamais (maize weevil) or Tribolium castaneum (red flour beetle).
-
Contact Toxicity (Topical Application):
-
Solutions of the test substance in a suitable solvent (e.g., acetone) are prepared at various concentrations.
-
A small volume (e.g., 1 µL) of the solution is applied topically to the dorsal thorax of each insect using a microsyringe.
-
Control insects are treated with the solvent alone.
-
Treated insects are placed in ventilated containers with a food source.
-
Mortality is assessed at specified time intervals (e.g., 24, 48, 72, and 96 hours).
-
The LD50 value is calculated.
-
-
Fumigant Toxicity:
-
A piece of filter paper is treated with a specific amount of the test substance.
-
The treated filter paper is placed in a sealed container of a known volume (e.g., a glass vial or jar).
-
A specific number of insects are introduced into the container.
-
Mortality is recorded at various time points.
-
The LC50 value is determined.
-
-
Reference: Based on methodologies described in Orozco-Rico et al., 2022 and Rojas-Blandón et al., 2023.[1][6][16]
Mandatory Visualization
Caption: Metabolic activation of (+)-pulegone leading to hepatotoxicity.
Caption: Workflow for determining acute oral toxicity using the OECD 423 guideline.
References
- 1. mdpi.com [mdpi.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new method for determining the minimum inhibitory concentration of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.sciepub.com [pubs.sciepub.com]
- 6. Insecticidal Activity of Monoterpenoids Against Sitophilus zeamais Motschulsky and Tribolium castaneum Herbst: Preliminary Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phytojournal.com [phytojournal.com]
- 8. Metabolic fate of S-(-)-pulegone in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. oecd.org [oecd.org]
- 11. researchgate.net [researchgate.net]
- 12. jeeng.net [jeeng.net]
- 13. Treated wastewater phytotoxicity assessment using Lactuca sativa: Focus on germination and root elongation test parameters [comptes-rendus.academie-sciences.fr]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. OECD 208: Terrestrial Plant Test - Situ Biosciences [situbiosciences.com]
- 16. Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Insecticidal Activity of (-)-Pulegone Against Different Pest Species: A Comparative Guide
(-)-Pulegone, a naturally occurring monoterpenoid found in the essential oils of various plants such as pennyroyal (Mentha pulegium), has demonstrated significant potential as a botanical insecticide.[1][2] Its efficacy against a range of pest species, particularly those affecting stored products, has been the subject of numerous studies. This guide provides a comparative analysis of the insecticidal activity of this compound, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Insecticidal Efficacy of this compound
The insecticidal properties of this compound have been evaluated against several key pest species. Its effectiveness varies depending on the insect species, the method of application (fumigant or contact), the concentration, and the duration of exposure.
Table 1: Fumigant and Contact Toxicity of this compound Against Various Pest Species
| Pest Species | Family | Type of Toxicity | LC50 / LD50 | Exposure Time | Source |
| Sitophilus oryzae (Rice weevil) | Curculionidae | Fumigant | 29.68% inhibition of AChE | 24 h | [3] |
| Tribolium castaneum (Red flour beetle) | Tenebrionidae | Fumigant | 20.67% inhibition of AChE | 24 h | [3] |
| Cryptolestes ferrugineus (Rusty grain beetle) | Laemophloeidae | Fumigant | Effective fumigant | Not specified | [3] |
| Sitophilus zeamais (Maize weevil) | Curculionidae | Fumigant | LC50: 3.0-42.4 µL/L air | Not specified | [4] |
| Sitophilus zeamais (Maize weevil) | Curculionidae | Contact | LD50: 14.9-24.6 µ g/insect | Not specified | [4] |
| Tribolium castaneum (Red flour beetle) | Tenebrionidae | Fumigant | LC50: 2.2-4.8 µL/L air | Not specified | [4] |
| Tribolium castaneum (Red flour beetle) | Tenebrionidae | Contact | LD50: 4.8-13.1 µ g/insect | Not specified | [4] |
| Aphis gossypii (Cotton aphid) | Aphididae | Fumigant (as major component of M. pulegium oil) | LC50: 4.70 µl/L air (adults) | Not specified | [5] |
| Aphis gossypii (Cotton aphid) | Aphididae | Fumigant (as major component of M. pulegium oil) | LC50: 1.43 µl/L air (nymphs) | Not specified | [5] |
| Bruchus lentis (Lentil weevil) | Bruchidae | Not specified | LD50: 61.6-74.4 mg/g | Not specified | [6][7] |
| Bruchus pisorum (Pea weevil) | Bruchidae | Not specified | LD50: 61.6-74.4 mg/g | Not specified | [6][7] |
| Bruchus rufimanus (Bean weevil) | Bruchidae | Not specified | LD50: 61.6-74.4 mg/g | Not specified | [6][7] |
| Aphis spiraecola (Green citrus aphid) | Aphididae | Not specified (as major component of M. pulegium oil) | LD50: 107.6 µL/mL | Not specified | [8] |
Comparison with Synthetic Insecticides
While direct comparative studies are limited, the efficacy of natural compounds like this compound is often contrasted with conventional synthetic insecticides. Synthetic options such as organophosphates, carbamates, pyrethroids, and neonicotinoids have been the cornerstone of pest control for decades.[9] However, concerns over resistance development, environmental persistence, and non-target toxicity have spurred interest in alternatives.[9]
Products containing spinosad, pyrethrin, and neem derivatives are common in organic pest management.[10] For instance, Entrust®, an organic formulation of spinosad, has shown significant efficacy in controlling thrips, reducing their densities by an average of 65.6%.[10] In another example, chlorantraniliprole (B1668704) (Coragen®) and spinetoram (B1464634) (Radiant®) provide good to excellent control of various lepidopteran pests.[11] While this compound shows promise, particularly as a fumigant for stored product pests, its broad-spectrum efficacy and residual activity relative to these synthetic and organically approved synthetic-like products require further investigation.
Mechanism of Action
The insecticidal action of this compound, like many other monoterpenoids, is primarily neurotoxic. The primary target is the insect's nervous system.
One of the key mechanisms is the inhibition of the enzyme acetylcholinesterase (AChE).[3] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of ACh, causing continuous stimulation of nerve cells, which results in hyperactivity, paralysis, and ultimately, death of the insect.[12]
Some monoterpenoids have also been shown to act on other neural targets, such as octopamine (B1677172) receptors and GABA (Gamma-aminobutyric acid) receptors.[9][12] For instance, carvacrol, pulegone (B1678340), and thymol (B1683141) have been identified as positive allosteric modulators of insect GABA receptors.[9]
Caption: Mechanism of action of this compound via inhibition of acetylcholinesterase.
Experimental Protocols
Standardized bioassays are crucial for evaluating and comparing the insecticidal activity of compounds like this compound. The following are generalized protocols for fumigant and contact toxicity assays.
1. Fumigant Toxicity Bioassay
This method assesses the toxicity of a volatile compound in the vapor phase.
-
Insect Rearing: Pest species are reared on an appropriate diet under controlled conditions (e.g., 25-30°C, 60-70% relative humidity, specific photoperiod).
-
Test Arenas: Glass jars or vials of a known volume are used as fumigation chambers.
-
Application: A specific amount of this compound is applied to a filter paper strip, which is then placed inside the chamber. The chamber is sealed to allow the compound to vaporize.
-
Insect Introduction: A known number of adult insects are introduced into the chamber.
-
Exposure: Insects are exposed to the fumigant for a predetermined period (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: After the exposure period, the number of dead insects is counted. Insects are considered dead if they are unable to move when prodded.
-
Data Analysis: Mortality data is corrected for control mortality using Abbott's formula. LC50 (lethal concentration for 50% of the population) values are calculated using probit analysis.
2. Contact Toxicity Bioassay
This method evaluates the toxicity of a compound upon direct contact with the insect cuticle.
-
Insect Rearing: As described for the fumigant assay.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.
-
Application: A small, precise volume (e.g., 1 µL) of the test solution is topically applied to the dorsal thorax of each insect using a micro-syringe. Control insects are treated with the solvent alone.
-
Observation: Treated insects are placed in ventilated containers with a food source and held under controlled conditions.
-
Mortality Assessment: Mortality is recorded at specific intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: LD50 (lethal dose for 50% of the population) values are determined using probit analysis.
Caption: General experimental workflow for insecticidal bioassays.
Conclusion
This compound demonstrates considerable insecticidal activity against a variety of pest species, particularly stored product insects. Its neurotoxic mechanism of action, primarily through the inhibition of acetylcholinesterase, makes it an effective fumigant and contact insecticide. While it presents a promising natural alternative to synthetic pesticides, further research is needed to fully understand its spectrum of activity, optimize formulations for field application, and conduct comprehensive comparisons with existing pest management products. The detailed experimental protocols provided herein offer a foundation for standardized evaluation of this compound and other potential biopesticides.
References
- 1. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential | Bentham Science [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Insecticidal Activity of Monoterpenoids Against Sitophilus zeamais Motschulsky and Tribolium castaneum Herbst: Preliminary Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Essential oils rich in pulegone for insecticide purpose against legume bruchus species: Case of Ziziphora hispanica L. and Mentha pulegium L. | Semantic Scholar [semanticscholar.org]
- 8. Chemical Composition of Mentha pulegium and its Contributions to Antimicrobial, Antioxidant, and Insecticidal Activities: Insights from In Vitro and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Efficacy of Common Active Ingredients in Organic Insecticides Against Difficult to Control Insect Pests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaslocalproduce.tamu.edu [texaslocalproduce.tamu.edu]
- 12. mdpi.com [mdpi.com]
Inter-laboratory comparison of (-)-Pulegone analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of (-)-pulegone, a monoterpene found in various mint species, is crucial due to its potential toxicity.[1][2] This guide provides an objective comparison of different analytical methodologies for this compound, supported by experimental data from various studies.
Comparison of Analytical Methodologies
The determination of this compound is predominantly carried out using chromatographic techniques, with Gas Chromatography (GC) often coupled with Mass Spectrometry (MS) being the reference method.[1][3] However, alternative and complementary methods such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy have also been developed and validated.
Quantitative Performance Data
The following table summarizes the quantitative performance of different analytical methods for pulegone (B1678340) analysis as reported in various studies.
| Analytical Method | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Repeatability (RSD) |
| GC-MS | Mint-flavoured food products | 95 - 106 | ~5 mg/L | - | 0.2% (peak height) |
| FT-IR | Pennyroyal essential oils | Not Reported | Not Reported | Not Reported | Equivalent to GC |
| ¹H NMR | Peppermint | Not Reported | 59.9 mg/kg | 214 mg/kg | Not Reported |
| ¹H NMR | Pennyroyal | Not Reported | 134 mg/kg | 491 mg/kg | Not Reported |
| ¹H NMR | Spearmint | 102 | 371 mg/kg | 1363 mg/kg | Not Reported |
| ¹H NMR | Pastilles | Not Reported | 14.5 mg/kg | 51.5 mg/kg | Not Reported |
| ¹H NMR | Candy | Not Reported | 7.15 mg/kg | 26.2 mg/kg | Not Reported |
Data synthesized from multiple sources.[1][3][4]
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. Below are summaries of key experimental protocols for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
A common approach for the analysis of pulegone in food matrices involves a simultaneous distillation-extraction (SDE) technique for sample preparation, followed by GC-MS analysis.[4]
-
Sample Preparation (SDE): The volatile compounds, including pulegone, are recovered from the food matrix using a Likens-Nickerson apparatus with dichloromethane (B109758) as the extraction solvent.[4]
-
GC-MS Analysis: The analysis is performed using capillary gas chromatography coupled with mass spectrometry.[4] Enantioselective multidimensional gas chromatography can be employed for the separation and quantification of pulegone enantiomers.[4]
Fourier Transform Infrared Spectroscopy (FT-IR)
FT-IR spectroscopy, combined with partial least-squares (PLS) regression, has been evaluated as a rapid method for quantifying pulegone in essential oils.[3]
-
Sample Preparation: Hydrodistilled pennyroyal oils, some of which were "spiked" to broaden the validation range, were used for analysis.[3]
-
FT-IR Analysis: The spectral region of 1650-1260 cm⁻¹ is utilized for the quantification.[3] Gas chromatography serves as the reference method for building the PLS model.[3] Statistical tests have shown the FT-IR method to be equivalent to GC in terms of accuracy and reproducibility at a 99% confidence level.[3]
¹H Nuclear Magnetic Resonance (NMR)
NMR spectroscopy offers a promising alternative for the routine analysis of pulegone in both essential oils and food products.[1]
-
Sample Preparation: For food analysis, extraction of pulegone is necessary, with steam distillation being more effective than ultrasonic-assisted extraction.[1][2]
-
NMR Analysis: A 1:1 (v/v) mixture of methanol-d4 (B120146) and chloroform-d1 has been identified as the most effective solvent for separating pulegone signals.[1][2]
Experimental Workflow
The general workflow for the analysis of this compound in a laboratory setting can be visualized as follows:
Caption: General Workflow for this compound Analysis.
References
- 1. NMR Analysis of Pulegone in Food Products | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of pulegone in pennyroyal oil by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
Method validation for the determination of (-)-Pulegone in air samples
A Comparative Guide to Method Validation for the Determination of (-)-Pulegone in Air Samples
Introduction
This compound is a naturally occurring monoterpene found in various essential oils, notably from plants of the Lamiaceae family such as pennyroyal and peppermint.[1] Its presence in the air can be of interest in occupational health settings, environmental monitoring, and in the quality control of products containing these essential oils. Accurate and reliable quantification of airborne this compound is crucial for exposure assessment and ensuring product safety. This guide provides a comparative overview of validated analytical methods for the determination of this compound in air samples, with a focus on gas chromatography-mass spectrometry (GC-MS) as the primary method and high-performance liquid chromatography (HPLC) as a potential alternative.
Primary Validated Method: Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS)
Thermal desorption coupled with gas chromatography-mass spectrometry is a widely used and highly sensitive technique for the analysis of volatile organic compounds (VOCs) like this compound in air. This method involves drawing a known volume of air through a sorbent tube to trap the analyte, followed by thermal desorption of the trapped compounds into the GC-MS system for separation and quantification.
Experimental Protocol
1. Air Sampling:
-
Sampling Media: Stainless steel or glass thermal desorption tubes packed with a suitable sorbent material such as Tenax® TA or a multi-sorbent bed like Carbotrap® T420.[2]
-
Sampling Pump: A calibrated personal air sampling pump is used to draw air through the sorbent tube at a controlled flow rate (e.g., 50-200 mL/min).[3]
-
Sample Volume: The total volume of air sampled can range from a few liters to over 24 liters, depending on the expected concentration of this compound.[3]
2. Sample Preparation and Analysis:
-
Thermal Desorption: The sorbent tube is placed in a thermal desorber unit. The trapped analytes are desorbed by heating the tube (e.g., at 250-300°C) with a flow of inert gas (e.g., helium). The desorbed compounds are then focused in a cold trap before being rapidly heated and injected into the GC column.
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of terpenes.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of this compound from other volatile compounds. A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200-250°C).
-
-
Mass Spectrometry (MS):
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. The characteristic ions of pulegone (B1678340) are monitored.
-
3. Quantification:
-
A calibration curve is generated by analyzing standard solutions of this compound at different concentrations. The concentration of this compound in the air sample is then determined by comparing the peak area of the analyte to the calibration curve.
Method Validation Parameters
The following table summarizes the typical validation parameters for the determination of pulegone by GC-based methods, adapted from studies on pulegone in various matrices due to the limited availability of a complete validation report for air samples.
| Parameter | Typical Performance | Source |
| Linearity | Good linearity with R² > 0.99 in the working concentration range. | [4][5] |
| Limit of Detection (LOD) | Approximately 5 µg/L in the prepared sample solution. | [4][5] |
| Limit of Quantification (LOQ) | Typically 3-4 times the LOD. | [6] |
| Accuracy (Recovery) | Recoveries ranging from 95% to 106% in spiked samples. | [4][5] |
| Precision (RSD) | Repeatability (RSD) of 0.2% for peak height in repeated analyses. | [4][5] |
| Specificity | High specificity is achieved due to the chromatographic separation and mass spectrometric detection. | [7] |
Experimental Workflow
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Sampling of volatile terpenes in indoor air [publica.fraunhofer.de]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of (-)-Pulegone and (+)-Pulegone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the enantiomers of pulegone (B1678340): (-)-pulegone and (+)-pulegone. While both share the same chemical formula, their stereochemistry leads to notable differences in their absorption, distribution, metabolism, and excretion (ADME), ultimately influencing their toxicological profiles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic pathways to support further research and drug development.
Executive Summary
Pulegone, a monoterpene found in various mint species, exists as two enantiomers: (R)-(+)-pulegone and (S)-(-)-pulegone. The majority of research has focused on (+)-pulegone due to its natural abundance and significant hepatotoxicity, which is primarily attributed to its metabolic activation to menthofuran (B113398). While both enantiomers are metabolized through similar pathways, the rate and preference for these pathways differ, leading to distinct pharmacokinetic and toxicodynamic properties. Notably, the reduction pathways are less favored for (+)-pulegone, contributing to its higher toxic potential.
Quantitative Pharmacokinetic Data
Direct comparative in vivo pharmacokinetic studies for this compound and (+)-pulegone are limited. The following tables compile available data from various studies to facilitate a comparative analysis. It is important to note that the data for each enantiomer may not have been generated under identical experimental conditions.
Table 1: In Vitro Metabolism Kinetics of Pulegone to Menthofuran by Human Cytochrome P450 Isozymes
| CYP Isozyme | Substrate | Km (µM) | Vmax (nmol/min/nmol P450) |
| CYP2E1 | (+)-Pulegone | 29 | 8.4 |
| CYP1A2 | (+)-Pulegone | 94 | 2.4 |
| CYP2C19 | (+)-Pulegone | 31 | 1.5 |
| CYP2E1 | This compound | Data not available | Data not available |
| CYP1A2 | This compound | Data not available | Data not available |
| CYP2C19 | This compound | Data not available | Data not available |
| Data for (+)-Pulegone from Khojasteh-Bakht et al. (1999).[1][2] |
Table 2: Comparative Disposition of Pulegone Enantiomers in Rats (Oral Administration)
| Parameter | This compound | (+)-Pulegone |
| Urinary Excretion | ||
| Unmetabolized Pulegone | Higher | Lower |
| Menthofuran | Lower | Higher |
| Piperitenone | Lower | Higher |
| p-Cresol | Lower | Higher |
| Benzoic Acid | Higher | Lower |
| Qualitative and relative quantitative data compiled from Madyastha & Gaikwad (1998).[3] |
Table 3: Acute Toxicity of Pulegone Enantiomers in Mice (Intraperitoneal Injection)
| Enantiomer | LD50 (mg/kg) | Observation |
| This compound | >400 | Significantly less toxic |
| (+)-Pulegone | ~400 | More toxic |
| Data from Gordon et al. (1982) as cited in INCHEM.[3] |
Metabolic Pathways and Stereoselective Differences
The metabolism of pulegone is complex, involving several key pathways: hydroxylation, reduction of the carbon-carbon double bond, and conjugation. The stereochemistry of the pulegone enantiomers significantly influences the preference for these pathways.
Key Metabolic Pathways:
-
Hydroxylation: This is a major pathway for both enantiomers, primarily mediated by cytochrome P450 (CYP) enzymes. Hydroxylation can occur at various positions, but the most significant is the allylic hydroxylation of the methyl group, which leads to the formation of 9-hydroxypulegone.
-
Formation of Menthofuran: 9-Hydroxypulegone can undergo intramolecular cyclization to form menthofuran, a known hepatotoxin. This pathway is more prominent for (+)-pulegone. The conversion of (+)-pulegone to menthofuran is catalyzed by CYP2E1, CYP1A2, and CYP2C19.[1][2]
-
Reduction: The carbon-carbon double bond of pulegone can be reduced to form menthone and isomenthone. This pathway is generally considered a detoxification route. Studies suggest that reduction steps are less favored for the (+)-pulegone enantiomer compared to the this compound enantiomer.[2]
-
Conjugation: Pulegone and its metabolites can be conjugated with glutathione (B108866) (GSH) or glucuronic acid to facilitate their excretion.
The stereoselective difference in metabolism is a key determinant of the differing toxicity profiles of the pulegone enantiomers. The preferential conversion of (+)-pulegone to the toxic metabolite menthofuran explains its higher hepatotoxicity.
Caption: Metabolic fate of this compound and (+)-Pulegone.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic studies. Below are summaries of typical experimental protocols used in the investigation of pulegone pharmacokinetics.
In Vivo Disposition Studies in Rodents
-
Animal Models: Male and female F344/N rats and B6C3F1 mice are commonly used.
-
Dosing: Radiolabeled ([14C]) pulegone is often administered orally (gavage) or via intravenous injection to allow for tracking of the compound and its metabolites. Doses can range from low (e.g., 0.8 mg/kg) to high (e.g., 80 mg/kg).
-
Sample Collection: Urine, feces, and expired air are collected at timed intervals (e.g., over 24-72 hours) to determine the routes and rates of excretion. Blood samples are collected to determine plasma concentration-time profiles. Tissues (liver, kidney, etc.) may be harvested at the end of the study to assess distribution.
-
Analytical Methods: High-performance liquid chromatography (HPLC) is used to separate pulegone and its metabolites from biological matrices. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for the identification and characterization of the metabolites. Scintillation counting is used to quantify the amount of radioactivity in samples.
Caption: Typical workflow for in vivo pharmacokinetic studies.
In Vitro Metabolism Studies
-
System: Human liver microsomes or recombinant human cytochrome P450 enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Incubation: Pulegone (at various concentrations) is incubated with the microsomal or recombinant enzyme system in the presence of NADPH (a necessary cofactor for CYP activity) at 37°C.
-
Analysis: The reaction is stopped at various time points, and the mixture is analyzed by HPLC or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the metabolites formed.
-
Kinetic Analysis: By measuring the rate of metabolite formation at different substrate concentrations, key kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) can be determined.
Conclusion
The available evidence clearly indicates stereoselective differences in the pharmacokinetics and toxicity of this compound and (+)-pulegone. The higher toxicity of (+)-pulegone is directly linked to its more efficient metabolic conversion to the hepatotoxic metabolite menthofuran. In contrast, this compound appears to favor detoxification pathways, such as reduction. A significant gap in the literature is the lack of direct, side-by-side comparative in vivo pharmacokinetic studies that would provide a complete quantitative picture of the differences in Cmax, Tmax, AUC, and other key parameters. Future research should aim to fill this gap to enable a more comprehensive risk assessment and to better understand the structure-activity relationships governing the safety of these widely used natural compounds.
References
Quantitative Analysis of (-)-Pulegone in Essential Oils: A Comparative Guide to NMR and GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of specific compounds within complex mixtures like essential oils is paramount. (-)-Pulegone, a monoterpene found in various mint species, has garnered significant attention due to its potential toxicity. This guide provides a detailed comparison of two powerful analytical techniques for the quantitative analysis of this compound in essential oils: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and protocols.
This comparison reveals that while GC-MS has been the traditional method for pulegone (B1678340) analysis, ¹H-NMR offers a rapid and less time-consuming alternative, particularly for routine analysis in quality control settings. Both methods, when properly validated, provide reliable and accurate quantification of this compound.
Performance Comparison: NMR vs. GC-MS
The selection of an analytical technique often depends on a balance of performance characteristics. Below is a summary of key quantitative data for the analysis of this compound using both qNMR and GC-MS, derived from published studies.
| Parameter | Quantitative NMR (¹H-NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | 0.997 - 0.999[1] | > 0.99 (for a similar compound)[2] |
| Recovery (%) | 85.0 - 99.8[1] | 95 - 106[3][4] |
| Limit of Detection (LOD) | Not explicitly stated for pulegone | ~5 mg/L (for pulegone enantiomers)[3][4] |
| Limit of Quantification (LOQ) | Not explicitly stated for pulegone | Not explicitly stated |
| Precision (RSD) | Not explicitly stated | 0.2% (peak height repeatability)[3][4] |
| Analysis Time | Shorter than GC-MS[1] | Longer than NMR[1] |
| Sample Preparation | Less time-consuming than GC-MS[1] | More involved (e.g., extraction)[3][4] |
Experimental Workflows
The general workflows for quantifying this compound using NMR and GC-MS involve distinct steps from sample preparation to data analysis.
Caption: Comparative workflow for this compound quantification.
Detailed Experimental Protocols
Below are representative experimental protocols for the quantitative analysis of this compound in essential oils using both ¹H-NMR and GC-MS.
Quantitative ¹H-NMR Spectroscopy Protocol
This protocol is based on the method developed by Yu et al. for the analysis of pulegone in essential oils.[1]
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the essential oil.
-
Dissolve the oil in 1 mL of a 1:1 (v/v) mixture of methanol-d4 (B120146) and chloroform-d1.
-
Add 0.1% tetramethylsilane (B1202638) (TMS) as an internal reference.
-
For an internal standard method, a known amount of a suitable internal standard (e.g., maleic acid) would be added at this stage.
-
-
NMR Data Acquisition:
-
Acquire ¹H-NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Key acquisition parameters should be optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of the protons of interest.
-
-
Data Processing and Quantification:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Apply phase and baseline correction.
-
Integrate the characteristic signals of this compound. The olefinic proton signal is often well-resolved and suitable for quantification.
-
Calculate the concentration of pulegone relative to the integral of the known amount of the internal standard.
-
GC-MS Protocol
This protocol is a generalized procedure based on common practices for the analysis of volatile compounds in essential oils by GC-MS.[3][4][5]
-
Sample Preparation:
-
Prepare a stock solution of the essential oil by dissolving a known weight in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a capillary column suitable for essential oil analysis (e.g., DB-5ms, HP-5MS).
-
Injector: Operate in split or splitless mode, with an appropriate injection volume (e.g., 1 µL).
-
Oven Temperature Program: An example program could be: start at 50°C, ramp to 200°C at a rate of 5°C/min.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Mode: Acquire data in full scan mode to confirm the identity of pulegone and in selected ion monitoring (SIM) mode for enhanced sensitivity and accurate quantification.
-
-
-
Data Processing and Quantification:
-
Identify the pulegone peak in the chromatogram based on its retention time and mass spectrum.
-
Integrate the peak area of the characteristic pulegone ion.
-
Construct a calibration curve by plotting the peak area of the pulegone standards against their known concentrations.
-
Determine the concentration of pulegone in the essential oil sample by interpolating its peak area on the calibration curve.
-
Conclusion
Both qNMR and GC-MS are robust and reliable techniques for the quantitative analysis of this compound in essential oils. The choice between the two methods will depend on the specific requirements of the analysis. GC-MS, often considered a gold standard, provides excellent sensitivity and selectivity. On the other hand, qNMR offers a simpler and faster workflow, making it an attractive alternative for high-throughput screening and quality control purposes where speed and minimal sample preparation are advantageous.[1] For accurate and defensible results, it is crucial that the chosen method is properly validated for the specific matrix being analyzed.
References
A Comparative Guide to the Stereospecific Enzymatic Reactions of Pulegone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic reactions of pulegone (B1678340) enantiomers, focusing on stereospecificity and catalytic efficiency. The information presented is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers in biocatalysis, synthetic biology, and drug development.
Introduction to Pulegone and its Enzymatic Conversion
Pulegone is a naturally occurring monoterpene ketone found in the essential oils of various plants, notably in the Mentha genus (e.g., peppermint and pennyroyal). It exists as two enantiomers: (+)-pulegone and (-)-pulegone. The stereospecific enzymatic reduction of these enantiomers is a critical step in the biosynthesis of valuable compounds like menthol (B31143) and its isomers. Understanding the stereoselectivity of enzymes that act on pulegone is crucial for the development of biocatalytic processes for the synthesis of specific, high-value stereoisomers. This guide focuses on the comparative performance of different enzymes in the conversion of pulegone enantiomers.
Comparative Analysis of Pulegone Reductases
The primary enzymes responsible for the reduction of the exocyclic double bond of pulegone are pulegone reductases (PRs). These enzymes exhibit distinct stereospecificities for both the pulegone enantiomer substrate and the resulting menthone and isomenthone (B49636) products.
Plant-Derived Pulegone Reductases
Pulegone reductases from different plant species display varied substrate preferences and product profiles. The most extensively studied are from Mentha piperita and Nepeta tenuifolia.
Table 1: Comparison of Pulegone Reductases from Mentha piperita (MpPR) and Nepeta tenuifolia (NtPR) [1]
| Feature | (+)-Pulegone Reductase (MpPR) from Mentha piperita | This compound Reductase (NtPR) from Nepeta tenuifolia |
| Preferred Substrate | (+)-Pulegone | This compound |
| Products from Preferred Substrate | (-)-Menthone and (+)-Isomenthone | (+)-Menthone and (-)-Isomenthone |
| Product Ratio from Preferred Substrate | ~2:1[1] | ~43:57[1] |
| Catalytic Efficiency (kcat/Km) for (+)-Pulegone | High | Low |
| Catalytic Efficiency (kcat/Km) for this compound | Low | High |
Table 2: Kinetic Parameters of MpPR and NtPR for Pulegone Enantiomers [1]
| Enzyme | Substrate | Kcat (10⁻⁴ s⁻¹) | Km (µM) |
| MpPR | (+)-Pulegone | 863.66 | 3.00 |
| This compound | 1595.06 | 8.63 | |
| NtPR | (+)-Pulegone | 0.39 | - |
| This compound | 0.53 | - |
Note: Km for NtPR with (+)-pulegone was not determined due to low activity.
Bacterial Pulegone Reductase
Recent studies have identified and engineered bacterial pulegone reductases, which offer potential advantages in terms of expression and catalytic efficiency for biotechnological applications.
Table 3: Comparison of Wild-Type and Engineered Bacterial (+)-Pulegone Reductase from Pseudomonas resinovorans (PrPGR) [2]
| Feature | Wild-Type PrPGR | Engineered PrPGR (PrPGRM2-1) |
| Substrate | (+)-Pulegone | (+)-Pulegone |
| Product | (-)-Menthone | (-)-Menthone |
| Specific Activity Improvement | - | 20-fold increase |
| Catalytic Efficiency (kcat/Km) Improvement | - | 204-fold increase |
| (-)-Menthone Titer Enhancement vs. WT PrPGR | - | 4.4-fold |
| (-)-Menthone Titer Enhancement vs. MpPR | - | 35-fold |
Alternative Enzymatic Reactions of Pulegone
Besides pulegone reductases, other enzymes can metabolize pulegone, leading to different products. Cytochrome P450 monooxygenases, for example, are involved in the formation of menthofuran, a proximate hepatotoxic metabolite of pulegone.[3]
Experimental Protocols
In Vitro Pulegone Reductase Activity Assay[1]
This protocol is adapted from studies on MpPR and NtPR.
Materials:
-
Purified pulegone reductase (MpPR or NtPR)
-
(+)-Pulegone and this compound substrates
-
NADPH
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
Reaction Buffer: 50 mM KH₂PO₄, 10% sorbitol, 1 mM DTT, pH 7.5
-
n-Hexane
-
Gas chromatograph-mass spectrometer (GC-MS) with a chiral column
Procedure:
-
Prepare a 0.4 mL reaction mixture in the reaction buffer containing:
-
20 µM substrate ((+)-pulegone or this compound)
-
10 mM NADPH
-
6 mM glucose-6-phosphate
-
20 U glucose-6-phosphate dehydrogenase (for NADPH regeneration)
-
30 µM MpPR or 36 µM NtPR
-
-
Overlay the reaction mixture with 0.2 mL of n-hexane to capture volatile products.
-
Incubate the reaction at 31°C with slow stirring. Incubation times may vary depending on the enzyme's activity (e.g., 1 hour for MpPR, 16 hours for NtPR).
-
After incubation, vortex the mixture to extract the products into the n-hexane layer.
-
Analyze the n-hexane layer by GC-MS to identify and quantify the menthone and isomenthone isomers produced.
GC-MS Analysis of Pulegone Metabolites
For the chiral separation and quantification of menthone and isomenthone isomers, a gas chromatograph coupled with a mass spectrometer is essential.
Typical GC-MS Parameters for Chiral Separation: [4]
-
Column: A chiral capillary column, such as one containing a cyclodextrin (B1172386) derivative (e.g., CycloSil-B), is required for enantiomeric separation. For complex mixtures, a tandem column setup (e.g., CycloSil-B + BGB-175) can provide enhanced resolution.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the compounds. An example program starts at 45°C, ramps to 100°C at 10°C/min, holds for 16 minutes, then ramps to 200°C at 10°C/min, and holds for 10 minutes.
-
Injector and Detector Temperature: Typically set around 250°C and 280°C, respectively.
-
MS Detection: Operated in selected ion monitoring (SIM) mode for targeted quantification of specific ions characteristic of the analytes (e.g., m/z 71, 81, and 95 for menthol isomers).
Visualizing the Enzymatic Pathways
The following diagrams illustrate the key stereospecific enzymatic reactions of pulegone enantiomers.
Caption: Stereospecific reduction of pulegone enantiomers by MpPR and NtPR.
Caption: General experimental workflow for pulegone reductase activity assay.
References
- 1. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
- 2. Discovery and Engineering of a Bacterial (+)-Pulegone Reductase for Efficient (-)-Menthol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. coresta.org [coresta.org]
Validating Bioassays for (-)-Pulegone: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of bioassays for screening the biological activity of (-)-Pulegone, a monoterpene found in various essential oils. Targeted at researchers, scientists, and drug development professionals, this document outlines key experimental data, detailed protocols, and a comparative analysis with alternative methods to facilitate the validation and selection of appropriate screening assays.
Executive Summary
This compound, a major constituent of essential oils from plants like pennyroyal (Mentha pulegium), has demonstrated a range of biological activities, including antimicrobial, insecticidal, and hypotensive effects.[1][2] However, concerns regarding its potential hepatotoxicity and carcinogenicity necessitate robust and validated bioassays for accurate screening and risk assessment.[3][4] This guide explores various assays used to evaluate this compound's bioactivity, presenting quantitative data and detailed methodologies to support researchers in their study design.
Data Presentation: Comparative Analysis of this compound's Biological Activities
The following tables summarize quantitative data from various studies, offering a comparative overview of this compound's efficacy in different bioassays.
| Biological Activity | Assay Type | Target Organism/Enzyme | Key Parameter | This compound Activity | Comparative Compound(s) | Activity of Comparative Compound(s) | Reference(s) |
| Antimicrobial | Micro-broth dilution | Staphylococcus aureus | MIC (µg/mL) | 0.125 | Menthone | 0.125 | [5] |
| Micro-broth dilution | Listeria monocytogenes | MIC (µg/mL) | 0.25 | Menthone | 0.125 | [5] | |
| Antidiabetic | α-Amylase Inhibition | Porcine pancreatic α-amylase | IC₅₀ (µg/mL) | 182.41 ± 5.58 | Menthone | 149.32 ± 4.16 | [5] |
| α-Glucosidase Inhibition | Saccharomyces cerevisiae α-glucosidase | IC₅₀ (µg/mL) | 119.15 ± 5.26 | Menthone, Acarbose | 108.39 ± 4.08, 199.53 ± 3.26 | [5] | |
| Dermatoprotective | Tyrosinase Inhibition | Mushroom tyrosinase | IC₅₀ (µg/mL) | 239.75 ± 4.28 | Menthone, Quercetin | 217.14 ± 6.12, 246.90 ± 2.54 | [5] |
| Elastase Inhibition | Porcine pancreatic elastase | IC₅₀ (µg/mL) | 117.84 ± 3.88 | Menthone, Quercetin | 132.72 ± 4.27, 9.08 ± 0.21 | [5] | |
| Hypotensive | In vivo (normotensive rats) | - | Decrease in MAP (mm Hg) | 77.43 | - | - | [6] |
| Toxicity | Cytotoxicity (rat urothelial cells) | MYP3 cells | - | Cytotoxic at high doses | Piperitenone, Menthofuran | Piperitenone showed high cytotoxicity | [7] |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half maximal Inhibitory Concentration; MAP: Mean Arterial Pressure.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the validation process.
Antimicrobial Activity Assay (Micro-broth Dilution Method)
This method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.
-
Materials: 96-well microplates, Mueller-Hinton broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Listeria monocytogenes), this compound, Menthone, resazurin (B115843) solution.
-
Procedure:
-
Prepare serial two-fold dilutions of this compound and Menthone in MHB in the wells of a 96-well microplate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
-
Enzyme Inhibition Assays (α-Amylase, α-Glucosidase, Tyrosinase, Elastase)
These in vitro assays measure the ability of a compound to inhibit the activity of a specific enzyme.
-
General Principle: The substrate for the specific enzyme is mixed with the enzyme in the presence and absence of the test compound (e.g., this compound). The formation of the product is measured spectrophotometrically over time. The percentage of inhibition is calculated, and the IC₅₀ value is determined.
-
α-Glucosidase Inhibitory Assay:
-
Mix 200 µL of the sample (e.g., this compound dissolved in a suitable solvent) with 100 µL of 0.1 M sodium phosphate (B84403) buffer (pH 6.7) containing 0.1 U/mL of α-glucosidase.
-
Incubate the mixture at 37°C for 10 minutes.
-
Add 1 mg of p-nitrophenyl-α-D-glucopyranoside (pNPG) dissolved in 0.1 mL of the same buffer to start the reaction.
-
Measure the absorbance at 405 nm after adding 1 mL of 0.1 M Na₂CO₃ to stop the reaction.
-
Acarbose is used as a positive control.[5]
-
-
Elastase Inhibitory Assay:
-
The reaction mixture contains the test compound, N-Succinyl-Ala-Ala-Ala-p-nitroanilide (substrate), and porcine pancreatic elastase in Tris-HCl buffer.
-
Incubate the mixture at 25°C for 20 minutes.
-
Measure the absorbance at 410 nm.
-
Quercetin is used as a positive control.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification
This analytical technique is used to separate and identify and quantify the components of a mixture.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an HP-5MS capillary column).[8]
-
Sample Preparation: Prepare a mixed standard stock solution containing known concentrations of reference compounds, including this compound, in a suitable solvent like ethyl acetate.[8]
-
GC Conditions:
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Temperature Program: Initial temperature of 50°C, increased to 90°C at 10°C/min, held for 5 min, then increased to 160°C at 10°C/min and held for 10 min.[8]
-
-
Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: A calibration curve is generated using the standard solutions to determine the concentration of this compound in unknown samples.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the bioassay validation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Composition of Mentha pulegium and its Contributions to Antimicrobial, Antioxidant, and Insecticidal Activities: Insights from In Vitro and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Risk Assessment of Pulegone in Foods Based on Benchmark Dose–Response Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Expediting multiple biological properties of main bioactive compounds of Mentha pulegium L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pulegone Prevents Hypertension through Activation of Muscarinic Receptors and Cyclooxygenase Pathway in L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Comparative Analysis of the Bio-Active and Toxic Constituents of Leaves and Spikes of Schizonepeta tenuifolia at Different Harvesting Times - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-Pulegone: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of (-)-Pulegone, ensuring operational integrity and regulatory compliance.
This compound, a naturally occurring monoterpene, requires careful handling and disposal due to its classification as a combustible liquid, harmful if swallowed, and a suspected carcinogen.[1][2] Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound waste in a research environment.
Immediate Safety Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipettes, vials, gloves), must be treated as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[4] Halogenated and non-halogenated solvent wastes should be kept separate.[4]
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. Plastic containers are often preferred for solvent waste.[5]
-
The container must be in good condition with a secure, tight-fitting lid to prevent spills and evaporation.[6]
-
Leave at least 5% of headspace in the container to allow for vapor expansion.[7]
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory where the waste is generated.[6][8] This area should be clearly marked as a "Hazardous Waste Storage Area."[8]
3. Waste Container Labeling:
-
Label the waste container before adding any waste.[7]
-
The label must include the following information:[9][10]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding formulas or abbreviations)
-
The approximate concentration or percentage of each component if it is a mixed waste stream.
-
The date when the first drop of waste was added to the container (the "accumulation start date").
-
The name and contact information of the responsible researcher or lab supervisor.
-
A clear indication of the associated hazards (e.g., "Combustible," "Toxic," "Carcinogen").
-
4. Storage of Hazardous Waste:
-
Keep the hazardous waste container closed at all times except when adding waste.[5][11]
-
Store the container in a secondary containment bin or tray to mitigate potential leaks or spills.[11]
-
Ensure that the storage area is away from sources of ignition, such as open flames, hot surfaces, and sparks.[12]
5. Arranging for Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and local regulations (typically 9-12 months), arrange for its disposal.[5][10]
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[3] Discharge into the environment must be avoided.[3]
Final Disposal Method:
-
The ultimate disposal of this compound waste will be handled by a licensed hazardous waste disposal company arranged by your institution.
-
The primary method of disposal for combustible organic materials like this compound is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₁₀H₁₆O |
| Molar Mass | 152.23 g/mol |
| Appearance | Colorless to pale yellow oily liquid |
| Density | 0.9346 g/cm³ at 25°C |
| Boiling Point | 224 °C |
| Flash Point | 92.22 °C (198.00 °F) |
| Solubility in Water | Insoluble |
| GHS Hazard Statements | H227 (Combustible liquid), H302 (Harmful if swallowed), H351 (Suspected of causing cancer), H402 (Harmful to aquatic life) |
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. indenta.com [indenta.com]
- 4. sweet.ua.pt [sweet.ua.pt]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 8. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 9. in.ewu.edu [in.ewu.edu]
- 10. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 11. 10.1 Hazardous Chemical Waste Container Requirements | Environment, Health and Safety [ehs.cornell.edu]
- 12. vigon.com [vigon.com]
- 13. pulegone, 15932-80-6 [thegoodscentscompany.com]
- 14. Pulegone - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling (-)-Pulegone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling volatile and potentially hazardous compounds like (-)-Pulegone. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure compliance with safety standards.
This compound is a naturally occurring monoterpene and a component of various essential oils. It is classified as a combustible liquid, harmful if swallowed, a suspected carcinogen, and a skin irritant.[1][2] It is also harmful to aquatic life.[1][3] Due to its potential health risks, adherence to strict safety protocols is crucial.
Quantitative Data Summary
While specific occupational exposure limits (OELs) from bodies like NIOSH or ACGIH have not been established for this compound, it is essential to handle it with care in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4] The following table summarizes key quantitative data available for this compound to inform risk assessments and safety procedures.
| Parameter | Value | Source |
| Vapor Pressure | 0.093 mmHg at 25 °C | [5][6] |
| 58.3 °C at 1 mmHg | [7] | |
| 82.5 °C at 5 mmHg | [7] | |
| 94.0 °C at 10 mmHg | [7] | |
| 106.8 °C at 20 mmHg | [7] | |
| 121.7 °C at 40 mmHg | [7] | |
| 130.2 °C at 60 mmHg | [7] | |
| 143.1 °C at 100 mmHg | [7] | |
| 162.5 °C at 200 mmHg | [7] | |
| 189.8 °C at 400 mmHg | [7] | |
| 221.0 °C at 760 mmHg | [7] | |
| Boiling Point | 224 °C | [8][9] |
| Flash Point | 82 °C (180 °F) - closed cup | [3][6] |
| Odor | Pleasant, minty, camphor-like | [8][9] |
| Warning Properties | Poor | [3][10] |
Personal Protective Equipment (PPE) Protocol
A systematic approach to selecting and using PPE is critical. The following workflow outlines the decision-making process for ensuring adequate protection when handling this compound.
Detailed Methodologies for Personal Protective Equipment
Eye and Face Protection:
-
Always wear chemical splash goggles that meet ANSI Z87.1 standards.
-
If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3]
Skin and Body Protection:
-
Protective Clothing: A standard laboratory coat should be worn. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection:
-
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[12]
-
This compound has poor warning properties, meaning its odor threshold may be above the concentration that could be harmful.[3][10] Therefore, relying on smell to detect its presence is not a reliable safety measure.
-
In the event of a spill or if work must be performed outside of a fume hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[3] If the airborne concentration is unknown or high, a supplied-air respirator may be necessary.[13] A proper fit test and training on respirator use are essential.
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.[12]
-
Keep containers tightly closed when not in use.[3]
-
Store in a cool, dry place away from sources of ignition, as it is a combustible liquid.[2][3]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling.[3]
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.
Disposal Plan:
-
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[5]
-
Collect waste in a properly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into the environment.[3][5]
By implementing these safety and logistical measures, researchers can significantly mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. (+)-PULEGONE CAS#: 89-82-7 [m.chemicalbook.com]
- 3. Selection of air purifying respirators for gases and vapors with poor warning properties (diisocyanates) | Occupational Safety and Health Administration [osha.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. pulegone, 15932-80-6 [thegoodscentscompany.com]
- 6. (R)-(+)-pulegone, 89-82-7 [thegoodscentscompany.com]
- 7. docenti.unina.it [docenti.unina.it]
- 8. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pulegone - Wikipedia [en.wikipedia.org]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. UofR: EHS: Occupational Safety: Personal Protective Equipment [safety.rochester.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
